[Cys(Bzl)84] CD (81-92)
Beschreibung
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-benzylsulfanylpropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H102N14O26S/c1-6-35(4)57(83-64(103)46(80-66(105)55(72)36(5)84)30-37-15-17-39(85)18-16-37)68(107)81-48(33-110-32-38-12-8-7-9-13-38)65(104)76-44(22-27-52(91)92)62(101)82-56(34(2)3)67(106)77-43(21-26-51(89)90)61(100)79-47(31-54(95)96)63(102)75-41(19-24-49(71)86)59(98)73-40(14-10-11-29-70)58(97)74-42(20-25-50(87)88)60(99)78-45(69(108)109)23-28-53(93)94/h7-9,12-13,15-18,34-36,40-48,55-57,84-85H,6,10-11,14,19-33,70,72H2,1-5H3,(H2,71,86)(H,73,98)(H,74,97)(H,75,102)(H,76,104)(H,77,106)(H,78,99)(H,79,100)(H,80,105)(H,81,107)(H,82,101)(H,83,103)(H,87,88)(H,89,90)(H,91,92)(H,93,94)(H,95,96)(H,108,109)/t35-,36+,40-,41-,42-,43-,44-,45-,46-,47-,48-,55-,56-,57-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMCDPEATGPLASJ-ZKBMWXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CSCC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(C(C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CSCC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H]([C@@H](C)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H102N14O26S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70153996 | |
| Record name | S-Benzyl-CD4 (83-94) peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1575.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123380-68-7 | |
| Record name | S-Benzyl-CD4 (83-94) peptide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123380687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-Benzyl-CD4 (83-94) peptide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70153996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Anti-HIV-1 Mechanism of [Cys(Bzl)84] CD (81-92): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates a continuous exploration of novel therapeutic avenues. Among the promising strategies is the inhibition of viral entry into host cells, a critical first step in the HIV-1 lifecycle. This technical guide delves into the core mechanism of action of [Cys(Bzl)84] CD (81-92), a synthetic peptide derivative of the human CD4 receptor, in HIV-1 inhibition. By competitively binding to the viral envelope glycoprotein (B1211001) gp120, this peptide effectively blocks the initial virus-cell attachment, thereby preventing subsequent membrane fusion and infection. This document provides a comprehensive overview of the quantitative data supporting its inhibitory activity, detailed experimental protocols for its evaluation, and visual representations of the underlying molecular interactions and experimental workflows.
Core Mechanism of Action: Competitive Inhibition of gp120-CD4 Binding
The primary mode of action of [Cys(Bzl)84] CD (81-92) is the disruption of the initial and crucial interaction between the HIV-1 surface glycoprotein gp120 and the CD4 receptor on target immune cells, such as T-helper cells. [Cys(Bzl)84] CD (81-92) is a synthetic peptide corresponding to amino acid residues 81-92 of the human CD4 protein, with a key modification: the cysteine residue at position 84 is benzylated. This modification is critical for its inhibitory activity, as the underivatized peptide is inactive.
The binding of gp120 to CD4 is a prerequisite for the conformational changes in the viral envelope proteins that expose the co-receptor binding sites (CCR5 or CXCR4) and facilitate the fusion of the viral and cellular membranes. By mimicking a segment of the CD4 receptor, [Cys(Bzl)84] CD (81-92) acts as a competitive inhibitor, binding to gp120 and sterically hindering its attachment to the cellular CD4 receptor. This blockade effectively neutralizes the virus and prevents the initiation of the infection cascade.
The following diagram illustrates the proposed mechanism of action:
Quantitative Data on Inhibitory Activity
The efficacy of [Cys(Bzl)84] CD (81-92) and related benzylated peptides has been quantified in various in vitro assays. The data highlights its potential as an HIV-1 entry inhibitor.
| Peptide Derivative | Assay Type | Target | Inhibitory Concentration | Reference |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell Fusion Assay | HIV-1 induced syncytia | Complete inhibition at 25 µM | [1] |
| S-benzyl-CD4(83-94) peptide mixture (partially purified) | Cell Fusion Assay | HIV-1 induced syncytia | ≤ 32 µM | |
| CD4(83-94) dibenzylated at Cys86 and Glu87 (purified) | Cell Fusion Assay | HIV-1 induced syncytia | 125 µM | |
| Phenylalanine-substituted CD4(81-92) analog | Syncytia Formation Assay | HIV-1 induced syncytia | IC50: 40-50 µM | |
| Phenylalanine-substituted CD4(81-92) analog | HIV p17 Expression Assay | HIV-1 replication | IC50: 67 µM |
Experimental Protocols
The evaluation of [Cys(Bzl)84] CD (81-92) relies on a set of standardized in vitro assays designed to measure its impact on different stages of HIV-1 entry and infection.
HIV-1 Induced Syncytium Formation Assay
This assay assesses the ability of the peptide to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, a process that leads to the formation of large, multinucleated cells called syncytia.
Principle: HIV-1 envelope proteins expressed on the surface of an infected cell can mediate fusion with CD4 receptors on neighboring uninfected cells. Inhibitors of this process will reduce the number and size of syncytia.
Detailed Methodology:
-
Cell Culture: Co-culture HIV-1 infected cells (e.g., H9 or CEM cells) with uninfected CD4+ target cells (e.g., CEM-SS or MT-2 cells) in a 96-well plate.
-
Inhibitor Treatment: Add serial dilutions of [Cys(Bzl)84] CD (81-92) to the co-culture. Include a no-inhibitor control and a positive control inhibitor.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.
-
Quantification:
-
Microscopic Examination: Manually count the number of syncytia (defined as cells containing ≥4 nuclei) in each well under a light microscope.
-
Reporter Gene Assay: Utilize target cells that contain a reporter gene (e.g., β-galactosidase or luciferase) under the control of the HIV-1 LTR promoter. Upon fusion with infected cells containing the Tat protein, the reporter gene is activated, and the resulting signal can be quantified using a luminometer or spectrophotometer.
-
References
The Role of [Cys(Bzl)84] CD4 (81-92) in Blocking the gp120-CD4 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of the Human Immunodeficiency Virus (HIV) into host cells is initiated by the high-affinity interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of target immune cells. This interaction represents a critical target for the development of antiviral therapeutics. Synthetic peptides derived from the CD4 receptor that can competitively inhibit this binding have been a subject of intense research. This technical guide focuses on the synthetic peptide [Cys(Bzl)84] CD4 (81-92), a derivatized fragment of the CD4 molecule, and its role in blocking the gp120-CD4 interaction, thereby preventing HIV-1 infection and cell fusion (syncytium formation).
The native, underivatized peptide corresponding to the 81-92 region of CD4 shows no significant inhibitory activity. However, chemical modification, specifically the benzylation of the cysteine residue at position 84, confers potent antiviral properties to this peptide. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and the underlying mechanism of action of [Cys(Bzl)84] CD4 (81-92) and related derivatized peptides.
Quantitative Data on Inhibitory Activity
The inhibitory potency of [Cys(Bzl)84] CD4 (81-92) and its analogs has been evaluated in various in vitro assays that measure the blockade of HIV-1 induced cell fusion (syncytium formation) and viral infection. While precise IC50 values for the specific singly benzylated [Cys(Bzl)84] CD4 (81-92) are not extensively reported in seminal literature, data for closely related derivatized peptides from the same CD4 region provide a strong indication of its activity.
| Peptide Derivative | Assay Type | Reported Inhibitory Concentration | Reference |
| Partially purified S-benzyl-CD4(83-94) peptide mixture | HIV-induced cell fusion | ≤32 µM (nominal concentration) | Lifson et al., 1988[1] |
| Purified dibenzylated CD4(83-94) (at Cys-86 and Glu-87) | HIV-induced cell fusion (antisyncytial activity) | 125 µM | Lifson et al., 1988[1] |
| Phenylalanine-substituted peptide (FYIFFVEDQKEEDD) | HIV-induced syncytia formation | IC50: 40-50 µM | Lasarte et al., 1994[2] |
| Phenylalanine-substituted peptide (FYIFFVEDQKEEDD) | HIV p17 expression | IC50: 67 µM | Lasarte et al., 1994[2] |
| Benzylated derivatives of CD4(81-92) | HIV-1-induced cell fusion and infection | Effective inhibition reported | Nara et al., 1989[3] |
Experimental Protocols
The following sections detail the methodologies for the synthesis of [Cys(Bzl)84] CD4 (81-92) and for assessing its biological activity.
Solid-Phase Peptide Synthesis of [Cys(Bzl)84] CD4 (81-92)
The synthesis of [Cys(Bzl)84] CD4 (81-92) is achieved through standard solid-phase peptide synthesis (SPPS) protocols, typically using the fluorenylmethoxycarbonyl (Fmoc) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Benzylated cysteine (Fmoc-Cys(Bzl)-OH)
-
Solid-phase synthesis resin (e.g., Wang resin)
-
Coupling reagents (e.g., HBTU, DIC)
-
Deprotection reagent (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., Trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), water)
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
High-performance liquid chromatography (HPLC) system for purification
Procedure:
-
Resin Preparation: The C-terminal amino acid is attached to the solid support resin.
-
Peptide Chain Elongation: The peptide chain is assembled in a stepwise manner by repeating cycles of deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid. For the incorporation of the benzylated cysteine, Fmoc-Cys(Bzl)-OH is used.
-
Cleavage and Deprotection: Once the peptide sequence is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail containing a strong acid like TFA.
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: The purified peptide is characterized by mass spectrometry to confirm its molecular weight and purity.
DOT Script for Peptide Synthesis Workflow:
Caption: Solid-Phase Synthesis of [Cys(Bzl)84] CD4 (81-92).
HIV-1 Syncytium Formation Inhibition Assay
This assay quantifies the ability of a compound to inhibit the fusion of HIV-1 infected cells with uninfected CD4+ cells, which results in the formation of large, multinucleated cells called syncytia.
Materials:
-
HIV-1 infected cell line (e.g., chronically infected Molt-3 cells)
-
Uninfected CD4+ target cell line (e.g., Molt-3 or HT4lacZ-1 cells)
-
[Cys(Bzl)84] CD4 (81-92) peptide at various concentrations
-
Cell culture medium (e.g., RPMI 1640 with fetal calf serum)
-
96-well microtiter plates
-
Microscope for syncytia visualization and counting
Procedure:
-
Cell Seeding: Plate the uninfected CD4+ target cells in a 96-well plate.
-
Peptide Incubation: Add serial dilutions of the [Cys(Bzl)84] CD4 (81-92) peptide to the wells. Include control wells with no peptide.
-
Co-cultivation: Add the HIV-1 infected cells to the wells containing the target cells and peptide.
-
Incubation: Incubate the co-culture for a period that allows for syncytia formation (e.g., 24-48 hours).
-
Quantification: Count the number of syncytia in each well under a microscope. The percentage of inhibition is calculated relative to the control wells without the peptide.
-
Data Analysis: Determine the IC50 value, which is the concentration of the peptide that inhibits syncytium formation by 50%.
DOT Script for Syncytium Inhibition Assay Workflow:
Caption: Workflow for HIV-1 Syncytium Formation Inhibition Assay.
Mechanism of Action
The primary mechanism by which [Cys(Bzl)84] CD4 (81-92) inhibits HIV-1 entry is through competitive antagonism of the gp120-CD4 interaction. The benzylation of the cysteine residue is crucial for its activity, suggesting that this modification induces a specific conformation in the peptide that mimics the binding interface of the native CD4 receptor.
DOT Script for Mechanism of Action:
Caption: Competitive Inhibition of gp120-CD4 Interaction.
Conclusion
The derivatized synthetic peptide [Cys(Bzl)84] CD4 (81-92) represents a significant early development in the field of HIV-1 entry inhibitors. Its ability to block the crucial interaction between the viral envelope protein gp120 and the host cell's CD4 receptor demonstrates the potential of peptide-based therapeutics in antiviral drug design. While newer and more potent inhibitors have since been developed, the study of [Cys(Bzl)84] CD4 (81-92) provided foundational insights into the structural requirements for inhibiting this key step in the HIV-1 life cycle. Further research into optimizing the stability and delivery of such peptides could yet yield valuable therapeutic agents.
References
- 1. Synthetic CD4 peptide derivatives that inhibit HIV infection and cytopathicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dadun.unav.edu [dadun.unav.edu]
- 3. CD4 antigen-based antireceptor peptides inhibit infectivity of human immunodeficiency virus in vitro at multiple stages of the viral life cycle - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to [Cys(Bzl)84] CD (81-92) as a Probe for Studying HIV Entry
This technical guide provides a comprehensive overview of the synthetic peptide [Cys(Bzl)84] CD (81-92), a derivative of the human CD4 protein, and its application as a valuable tool in the study of Human Immunodeficiency Virus (HIV) entry. By mimicking a crucial region of the CD4 receptor, this peptide acts as a competitive inhibitor, blocking the initial stages of viral infection. This document details its mechanism of action, quantitative inhibitory data, experimental protocols for its use, and a guide to its synthesis.
Introduction
The entry of HIV into host cells is a multi-step process initiated by the binding of the viral envelope glycoprotein (B1211001) gp120 to the CD4 receptor on the surface of target cells, primarily T-helper cells. This interaction triggers conformational changes in gp120, enabling it to bind to a coreceptor (CCR5 or CXCR4), which in turn facilitates the fusion of the viral and cellular membranes, allowing the viral capsid to enter the cell. The CD4-gp120 binding interface is a prime target for the development of antiviral therapies.
The peptide [Cys(Bzl)84] CD (81-92) corresponds to amino acid residues 81 to 92 of the human CD4 protein, a region implicated in the interaction with gp120. The key modification in this peptide is the benzylation of the cysteine residue at position 84. This modification has been shown to be crucial for its inhibitory activity, as the underivatized peptide is inactive.[1] This guide will explore the utility of this peptide as a probe to dissect the mechanisms of HIV entry and as a lead compound for the development of entry inhibitors.
Mechanism of Action
[Cys(Bzl)84] CD (81-92) functions as a selective inhibitor of HIV-1 by blocking the interaction between the viral gp120 envelope glycoprotein and the host cell's CD4 receptor.[2][3] This inhibition prevents the initial attachment of the virus to the cell surface, a prerequisite for subsequent fusion and entry.
Interestingly, studies have shown that this peptide and its derivatives act as noncompetitive inhibitors of gp120 binding to CD4.[4] This suggests a complex mechanism of action beyond simple competitive binding at the primary CD4 binding site on gp120. It is hypothesized that the benzylated peptide may bind to a region on gp120 that is allosterically linked to the CD4 binding site, inducing a conformational change in gp120 that reduces its affinity for the native CD4 receptor.
Furthermore, research by Nara et al. (1989) demonstrated that benzylated CD4(81-92) peptides can inhibit HIV-1 infectivity at multiple stages of the viral life cycle.[4][5] When added during the initial infection phase, the peptide completely blocks viral entry.[5] Unexpectedly, the peptide also exhibits a virostatic effect when added to cultures that are already infected, leading to decreased production of the viral p24 protein and reduced cell-to-cell transmission of the virus.[4][5]
Quantitative Data
The inhibitory activity of CD4(81-92) derived peptides has been quantified in various in vitro assays. The data presented below is collated from studies on [Cys(Bzl)84] CD (81-92) and a closely related phenylalanine-substituted analog.
| Peptide Derivative | Assay | Target | IC50 / Inhibitory Concentration | Reference |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | HIV-1 Induced Cell Fusion | Membrane Fusion | Complete inhibition at 25 µM | [2][3] |
| Phenylalanine-substituted CD4(81-92) | HIV-1 Induced Syncytia Formation | Syncytia Formation | 40-50 µM | [4] |
| Phenylalanine-substituted CD4(81-92) | HIV-1 p17 Expression | Viral Protein Expression | 67 µM | [4] |
Experimental Protocols
HIV-1 Infection and Fusion (Syncytia) Inhibition Assay
This protocol is adapted from methodologies used to assess the inhibition of HIV-1 induced cell fusion.
Materials:
-
CEM-SS or other susceptible T-cell line
-
Chronically HIV-1 infected cell line (e.g., H9/IIIB)
-
[Cys(Bzl)84] CD (81-92) peptide stock solution (in DMSO or appropriate solvent)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Microscope for visualizing syncytia
Procedure:
-
Seed uninfected CEM-SS cells into the wells of a 96-well plate at a density of 5 x 10^4 cells per well.
-
Prepare serial dilutions of the [Cys(Bzl)84] CD (81-92) peptide in complete culture medium.
-
Add the diluted peptide to the wells containing the CEM-SS cells. Include a no-peptide control.
-
Add HIV-1 infected cells (e.g., H9/IIIB) to the wells at a ratio of 1:5 (infected to uninfected cells).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
After incubation, examine the wells under a microscope and count the number of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells).
-
Calculate the percentage of inhibition of syncytia formation for each peptide concentration relative to the no-peptide control.
-
Determine the IC50 value, which is the concentration of the peptide that inhibits syncytia formation by 50%.
Synthesis of [Cys(Bzl)84] CD (81-92)
This is a general protocol for solid-phase peptide synthesis (SPPS) of a benzylated cysteine-containing peptide.
Materials:
-
Fmoc-protected amino acids
-
Fmoc-Cys(Bzl)-OH
-
Rink Amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)
-
Cleavage cocktail (e.g., TFA/TIS/water)
-
HPLC for purification
-
Mass spectrometer for characterization
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF.
-
First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (C-terminal) to the resin using a coupling agent and a base.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using the deprotection solution.
-
Chain Elongation: Sequentially couple the remaining Fmoc-protected amino acids, including Fmoc-Cys(Bzl)-OH at the desired position, following the deprotection and coupling steps for each residue.
-
Final Deprotection: After coupling the last amino acid, remove the N-terminal Fmoc group.
-
Cleavage and Deprotection: Treat the resin-bound peptide with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups, except for the benzyl (B1604629) group on the cysteine.
-
Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether, wash, and lyophilize to obtain the crude peptide.
-
Purification: Purify the crude peptide using reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.
Visualizations
HIV Entry Signaling Pathway
The following diagram illustrates the key steps in the HIV entry process, which is the target of the [Cys(Bzl)84] CD (81-92) peptide.
Caption: A diagram illustrating the HIV entry pathway and the inhibitory action of the probe.
Experimental Workflow for Inhibition Assay
This workflow outlines the steps for assessing the inhibitory potential of the [Cys(Bzl)84] CD (81-92) peptide.
Caption: Workflow for the HIV-1 syncytia inhibition assay.
Conclusion
[Cys(Bzl)84] CD (81-92) is a potent and selective inhibitor of HIV-1 entry, making it an invaluable probe for studying the intricate mechanisms of viral attachment and fusion. Its ability to interfere with multiple stages of the viral life cycle highlights its potential as a lead compound for the development of novel antiretroviral agents. The detailed protocols and data presented in this guide are intended to facilitate its use in research and drug discovery efforts aimed at combating HIV/AIDS.
References
Technical Guide: [Cys(Bzl)84] CD (81-92) - A CD4-Derived Peptide with Anti-HIV-1 Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
[Cys(Bzl)84] CD (81-92) is a synthetic peptide fragment corresponding to amino acids 81-92 of the human CD4 protein.[1][2] While initially investigated under the broad category of "antimicrobial," extensive research has demonstrated its primary and significant activity as an inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1).[1][3][4] This peptide, particularly in its derivatized form, interferes with the initial stages of the HIV-1 lifecycle, specifically the virus's entry into host T-cells.[3][4] This technical guide provides a comprehensive overview of the anti-HIV-1 properties of [Cys(Bzl)84] CD (81-92), including its mechanism of action, available quantitative data, and conceptual experimental protocols.
Peptide Sequence: H-Thr-Tyr-Ile-Cys(benzyl)-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH (trifluoroacetate salt)[1] One-Letter Sequence: TYI-Cys(benzyl)-EVEDQKEE[1] Synonyms: [Cys(Bzl)]84-CD4 Fragment 81-92[1]
Mechanism of Action: Inhibition of HIV-1 Entry
The primary mechanism by which [Cys(Bzl)84] CD (81-92) exerts its anti-HIV-1 effect is by blocking the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on the surface of T-helper cells.[4][5] This interaction is the crucial first step in HIV-1 entry into host cells. Derivatized forms of the peptide, such as those with benzylated and acetylated residues, have been shown to be potent inhibitors of this binding process.[4] By competitively inhibiting the binding of gp120 to CD4, the peptide effectively prevents viral infection and subsequent cell fusion (syncytium formation), a hallmark of HIV-1 infection in vitro.[3][4]
Studies have provided evidence that the 81-92 region of the CD4 molecule is directly involved in the binding of gp120, a process that leads to both HIV infection and syncytium formation.[4]
Caption: Mechanism of HIV-1 entry inhibition by [Cys(Bzl)84] CD (81-92).
Quantitative Data on Anti-HIV-1 Activity
The inhibitory activity of [Cys(Bzl)84] CD (81-92) and its analogs has been quantified in several studies. It is important to note that the underivatized peptide shows little to no activity, while derivatized versions are potent inhibitors.[4]
| Compound/Derivative | Assay | Endpoint | Result | Reference |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell Fusion Assay | Complete Inhibition | 25 µM | [3] |
| Phenylalanine-substituted CD4 peptide (FYICFVED) | Syncytium Formation Inhibition | IC50 | ~1.2-1.6 µM | [6] |
| Phenylalanine-substituted CD4 peptide (FYICFVEDE) | Syncytium Formation Inhibition | IC50 | ~1.2-1.6 µM | [6] |
| Benzylated human CD4(81-92) | HIV-1 Infection Inhibition | Potent Inhibitor | Not specified | [2] |
| Benzylated human CD4(81-92) | 125I-gp120 binding to CD4+ cells | Potent Inhibitor | Not specified | [2] |
| Benzylated chimpanzee CD4(81-92) | HIV-1 Infection Inhibition | Potent Inhibitor | Not specified | [2] |
| Benzylated chimpanzee CD4(81-92) | 125I-gp120 binding to CD4+ cells | Potent Inhibitor | Not specified | [2] |
| Benzylated human CD4(81-92) | HIV-1-induced cell-cell fusion | Potent Inhibitor | Not specified | [2] |
| Benzylated chimpanzee CD4(81-92) | HIV-1-induced cell-cell fusion | Less Potent Inhibitor | Not specified | [2] |
Experimental Protocols
Detailed experimental protocols are not available in the reviewed literature. However, based on the descriptions of the studies, the following outlines for key experiments can be inferred.
Cell Fusion (Syncytium Formation) Inhibition Assay
This assay evaluates the ability of the peptide to prevent the fusion of HIV-infected cells with uninfected CD4+ cells.
Caption: Conceptual workflow for a syncytium formation inhibition assay.
HIV-1 Infection Inhibition Assay
This assay measures the peptide's ability to prevent the infection of susceptible cells by cell-free HIV-1.
Caption: Conceptual workflow for an HIV-1 infection inhibition assay.
gp120-CD4 Binding Inhibition Assay
This is a biochemical assay to directly measure the interference of the peptide with the gp120-CD4 interaction.
Caption: Conceptual workflow for a gp120-CD4 binding inhibition assay.
Conclusion and Future Directions
[Cys(Bzl)84] CD (81-92) and its derivatives represent a class of peptide-based HIV-1 entry inhibitors. Their mechanism of action, through the competitive inhibition of the gp120-CD4 interaction, is well-supported by the available data. The potency of these peptides, particularly the phenylalanine-substituted analogs, suggests that the CD4(81-92) region is a critical epitope for HIV-1 binding and a promising target for the development of novel antiretroviral therapeutics.
Further research could focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the peptide sequence and modifications for enhanced potency and improved pharmacokinetic properties.
-
In Vivo Efficacy: To evaluate the antiviral activity of these peptides in animal models of HIV-1 infection.
-
Resistance Studies: To determine the potential for HIV-1 to develop resistance to this class of inhibitors.
The development of potent and specific entry inhibitors like the derivatives of [Cys(Bzl)84] CD (81-92) could provide valuable additions to the current arsenal (B13267) of anti-HIV-1 drugs, potentially as part of combination therapies.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. Synthetic peptides allow discrimination of structural features of CD4(81-92) important for HIV-1 infection versus HIV-1-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of CD4 synthetic peptides on HIV type I envelope glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dadun.unav.edu [dadun.unav.edu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The primary structure of a protein is the linear sequence of amino acid residues linked by peptide bonds.[1] This sequence is the most fundamental level of protein architecture, dictated by the genetic code within an organism's DNA.[1] While seemingly simple, this linear arrangement is paramount, as it contains all the necessary information to determine the protein's intricate three-dimensional structure and, consequently, its biological function.[2] Any alterations in this sequence can have profound effects, from subtle changes in biochemical activity to the onset of debilitating diseases, making its study a cornerstone of biological research and drug development.[2][3]
The Central Dogma: From Genetic Code to Polypeptide Chain
The synthesis of a protein's primary sequence is governed by the central dogma of molecular biology. The process begins with the transcription of a specific gene's DNA sequence into a messenger RNA (mRNA) molecule. This mRNA transcript then serves as a template for translation, where ribosomes read the mRNA's codons (sets of three nucleotides) and recruit the corresponding amino acids to be sequentially linked into a polypeptide chain.[1] This precise translation of the genetic code ensures the fidelity of the primary amino acid sequence, which is crucial for the protein's subsequent folding and function.
Caption: The Central Dogma of Molecular Biology.
From Linear Sequence to Three-Dimensional Function
The primary sequence is the blueprint that directs the protein folding process into a functional three-dimensional structure. This intricate process is driven by the physicochemical properties of the amino acid side chains (R-groups). These properties, which include hydrophobicity, hydrophilicity, charge, and size, dictate the local and long-range interactions that stabilize the protein's final conformation.[4][5]
The folding hierarchy proceeds from the primary structure to:
-
Secondary Structure: Local, repeating structures like α-helices and β-pleated sheets, stabilized by hydrogen bonds between backbone atoms.[6]
-
Tertiary Structure: The overall three-dimensional shape of a single polypeptide chain, formed by interactions between the R-groups of amino acids that may be distant in the primary sequence. These interactions include hydrogen bonds, ionic bonds, hydrophobic interactions, and disulfide bridges.[6][7]
-
Quaternary Structure: The arrangement of multiple polypeptide chains (subunits) in a multi-subunit protein complex.[6]
This final, folded structure is what endows the protein with its specific biological function, creating critical features such as enzyme active sites, ligand binding pockets, and surfaces for protein-protein interactions.[2]
Caption: The relationship from primary sequence to function.
The Impact of Primary Sequence Alterations
Even a minor change in the primary amino acid sequence, such as a single amino acid substitution, can have significant consequences for protein structure and function.[7] These mutations can disrupt the delicate balance of interactions required for proper folding, leading to misfolded, non-functional, or aggregated proteins.[2][8] Such alterations are the underlying cause of numerous genetic diseases.[2]
A classic example is Sickle Cell Anemia, where the substitution of a single glutamic acid with a valine in the β-globin chain of hemoglobin leads to the aggregation of hemoglobin molecules and the characteristic sickling of red blood cells.[3][7] Another example is Cystic Fibrosis, where the deletion of a single phenylalanine residue at position 508 (F508del) in the CFTR protein results in its misfolding and subsequent degradation, leading to a loss of chloride ion channel function.[2][9]
Data Presentation: The Consequences of Single Amino Acid Substitutions
| Disease | Protein | Original Amino Acid | Substituted Amino Acid | Position | Consequence |
| Sickle Cell Anemia | Hemoglobin (β-chain) | Glutamic Acid (E) | Valine (V) | 6 | Causes hemoglobin to polymerize, leading to sickled red blood cells.[7][10] |
| Cystic Fibrosis | CFTR | Phenylalanine (F) | (Deletion) | 508 | Results in protein misfolding and degradation, leading to loss of chloride channel function.[9][11] |
| Fibrodysplasia Ossificans Progressiva (FOP) | ACVR1 | Arginine (R) | Histidine (H) | 206 | Destabilizes the protein, causing fibrous tissues to turn into bone upon injury.[12] |
Relevance in Research and Drug Development
A thorough understanding of the primary amino acid sequence is indispensable for modern biomedical research and the pharmaceutical industry.
-
Rational Drug Design: Knowledge of the primary sequence and the resulting three-dimensional structure of a target protein is fundamental for the design of small molecules or biologics that can bind with high affinity and specificity, thereby modulating the protein's function.[12]
-
Protein Engineering and Site-Directed Mutagenesis: Researchers can intentionally modify the primary sequence to create proteins with enhanced stability, altered substrate specificity, or novel functions.[13][14] This is a powerful technique for studying protein function and for developing new therapeutics and industrial enzymes.
-
Biopharmaceuticals: The primary sequence of therapeutic proteins, such as monoclonal antibodies, must be precisely defined and controlled to ensure their efficacy and safety. Unnatural amino acids can also be incorporated to enhance the properties of these biopharmaceuticals.[15]
Experimental Protocols for Primary Sequence Analysis
Determining the primary amino acid sequence is a critical first step in characterizing any protein. The two primary methods for this are Edman degradation and mass spectrometry.
Edman Degradation
This classical method involves the sequential removal and identification of amino acids from the N-terminus of a peptide.[8][16]
Detailed Methodology:
-
Coupling: The peptide is reacted with phenylisothiocyanate (PITC) under basic conditions to form a phenylthiocarbamoyl (PTC)-peptide.[17][18]
-
Cleavage: The PTC-peptide is treated with a strong acid, such as trifluoroacetic acid, which cleaves the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.[17][18]
-
Conversion and Identification: The thiazolinone derivative is converted to a more stable phenylthiohydantoin (PTH)-amino acid, which is then identified using techniques like HPLC.[17][18]
-
Cycling: The process is repeated on the shortened peptide to identify the next amino acid in the sequence.[8]
Caption: Workflow of a single cycle in Edman degradation.
Mass Spectrometry (MS)-Based Sequencing
Mass spectrometry has become the dominant technology for protein sequencing due to its high sensitivity, speed, and ability to analyze complex mixtures.[19]
Detailed Methodology:
-
Protein Digestion: The protein of interest is enzymatically digested into smaller peptides using a protease like trypsin, which cleaves specifically at lysine (B10760008) and arginine residues.[16]
-
Peptide Separation: The resulting peptide mixture is separated using liquid chromatography (LC), typically reversed-phase HPLC.[16]
-
Ionization and MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratio is measured in the first stage of the mass spectrometer (MS1).[16]
-
Peptide Fragmentation (MS/MS): Selected peptide ions are fragmented in a collision cell, breaking the peptide bonds to generate a series of product ions.[16]
-
MS2 Scan and Data Analysis: The m/z ratios of these fragment ions are measured in the second stage of the mass spectrometer (MS2). The resulting fragmentation pattern, or tandem mass spectrum, provides the sequence information for the peptide. This data is then matched against protein sequence databases to identify the protein.[16]
References
- 1. Molecular mechanisms of cystic fibrosis – how mutations lead to misfunction and guide therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. static.igem.org [static.igem.org]
- 3. researchgate.net [researchgate.net]
- 4. Kinetic characterization of lactate dehydrogenase in normal and malignant human breast tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Edman degradation - Wikipedia [en.wikipedia.org]
- 8. Summary of F508del Mutation Testing - Clinical Review Report: Lumacaftor/Ivacaftor (Orkambi) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Amino acid replacement - Wikipedia [en.wikipedia.org]
- 10. cff.org [cff.org]
- 11. reddit.com [reddit.com]
- 12. On human disease-causing amino acid variants: statistical study of sequence and structural patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of Amino Acid Substitutions at the Active Site in Escherichia Coli β-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Procedure for Protein Identification Using LC-MS/MS | MtoZ Biolabs [mtoz-biolabs.com]
- 15. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 16. Theory of Edman Sequencing, Edman Degradation [ssi.shimadzu.com]
- 17. allumiqs.com [allumiqs.com]
- 18. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 19. blog.addgene.org [blog.addgene.org]
Understanding the acidic nature of the [Cys(Bzl)84] CD (81-92) peptide
An In-Depth Technical Guide to the Acidic Nature of the [Cys(Bzl)84] CD4 (81-92) Peptide
Abstract
The [Cys(Bzl)84] CD (81-92) peptide is a synthetic fragment of the human CD4 protein, a key receptor involved in the immune response and the primary target for HIV entry into host cells. This peptide is characterized by its distinct acidic nature, a property conferred by its specific amino acid composition. As a fragment of CD4, it has been investigated for its potential to inhibit HIV infection and virus-induced cell fusion.[1] The presence of a benzyl (B1604629) (Bzl) protecting group on the cysteine residue at position 84 indicates its origin from chemical synthesis, a process crucial for producing modified peptides for research and therapeutic development. This guide provides a comprehensive technical overview of the physicochemical properties that determine the peptide's acidity, details the experimental protocols used for its characterization, and illustrates its functional context in inhibiting HIV entry.
Physicochemical Properties and Acidic Nature
The acidic character of the [Cys(Bzl)84] CD (81-92) peptide is a direct result of its primary amino acid sequence. An analysis of its composition reveals a significant prevalence of acidic residues compared to basic ones.
Amino Acid Sequence and Composition
The sequence of the peptide is comprised of 12 amino acids, with a notable number of glutamic and aspartic acid residues.
-
Full Sequence: H-Thr-Tyr-Ile-Cys(benzyl)-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH[1]
-
One-Letter Sequence: TYI-C(Bzl)-EVEDQKEE[1]
The distribution of acidic and basic residues is summarized below.
| Amino Acid Type | Residues | Count |
| Acidic | Glutamic Acid (Glu), Aspartic Acid (Asp) | 5 |
| Basic | Lysine (Lys) | 1 |
| Neutral/Hydrophobic | Threonine (Thr), Tyrosine (Tyr), Isoleucine (Ile), Valine (Val) | 4 |
| Polar Neutral | Glutamine (Gln) | 1 |
| Modified | Cysteine (Benzyl-protected) | 1 |
At a physiological pH of ~7.4, the side chains of the five acidic residues (four glutamic acids and one aspartic acid) are deprotonated and carry a negative charge. The single basic residue (lysine) is protonated and carries a positive charge. This imbalance results in a significant net negative charge, defining the molecule as an acidic peptide.[2][3]
The Role of the Cys(Bzl) Modification
The cysteine at position 84 is modified with a benzyl (Bzl) group. This group serves as a protecting agent for the highly reactive thiol (-SH) side chain of cysteine during solid-phase peptide synthesis.[4][5] The benzyl group is chemically stable and electrically neutral, meaning it does not contribute to the overall acidic or basic properties of the peptide. Its presence is a clear indicator of the peptide's synthetic origin.[4]
Quantitative Physicochemical Data
The key quantitative properties of the [Cys(Bzl)84] CD (81-92) peptide are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆₉H₁₀₂N₁₄O₂₆S₁ | [1] |
| Molecular Weight | 1575.69 g/mol | [1] |
| CAS Registry Number | 123380-68-7 | [1][3] |
| Number of Acidic Residues | 5 | - |
| Number of Basic Residues | 1 | - |
| Calculated Isoelectric Point (pI) | ~4.0 | - |
Experimental Protocols
The characterization and synthesis of the [Cys(Bzl)84] CD (81-92) peptide involve standard biochemical and analytical techniques.
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the standard method for chemically synthesizing peptides. The process involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to a solid resin support.
Methodology:
-
Resin Preparation: A solid support resin (e.g., Wang or Rink Amide resin) is prepared and functionalized with the C-terminal amino acid (Glutamic acid).
-
Deprotection: The temporary protecting group on the α-amino group of the resin-bound amino acid (e.g., Fmoc) is removed using a mild base solution (e.g., 20% piperidine (B6355638) in DMF).
-
Coupling: The next N-terminally protected amino acid (e.g., Fmoc-Glu-OH) is activated with coupling reagents (e.g., HBTU/HOBt) and added to the resin to form a new peptide bond. For the cysteine residue, a pre-protected Cys(Bzl) building block is used.
-
Iteration: The deprotection and coupling steps are repeated for each amino acid in the sequence until the full peptide is assembled.
-
Cleavage and Final Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups (including the benzyl group from cysteine) are removed simultaneously using a strong acidic cocktail (e.g., Trifluoroacetic acid with scavengers).
-
Purification and Verification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity is confirmed by mass spectrometry.
Mass Spectrometry for Sequencing
The peptide has been characterized using negative ion post-source decay (PSD) time-of-flight (TOF) mass spectrometry.[2][3] This technique is particularly well-suited for acidic peptides.
Methodology:
-
Sample Preparation: The purified peptide is co-crystallized with a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.
-
Ionization (MALDI): The sample is irradiated with a pulsed laser. The matrix absorbs the laser energy and transfers it to the peptide molecules, causing them to desorb and ionize. For an acidic peptide, this process readily forms negatively charged ions ([M-H]⁻) by loss of protons from the carboxylic acid groups.
-
TOF Analysis (Parent Ion): The ions are accelerated into a flight tube. The time it takes for them to reach the detector is proportional to their mass-to-charge ratio (m/z), allowing for precise mass determination of the intact peptide.
-
Precursor Ion Selection: An ion gate isolates the parent ion of the [Cys(Bzl)84] peptide.
-
Post-Source Decay (PSD): The isolated parent ions spontaneously fragment as they travel through the flight tube.
-
Fragment Ion Analysis: A reflector at the end of the flight tube re-accelerates the fragment ions toward a second detector. This allows for the separation and detection of the fragment ions, producing a PSD spectrum.
-
Sequence Determination: The m/z values of the fragment ions in the PSD spectrum are analyzed to deduce the amino acid sequence of the peptide.
Functional Context: Inhibition of HIV Entry
The [Cys(Bzl)84] CD (81-92) peptide is derived from the CD4 protein, which acts as the primary receptor for the Human Immunodeficiency Virus (HIV). This biological origin is the basis for its function as a potential viral entry inhibitor.
Mechanism of Action
HIV initiates infection by attaching to CD4+ T-cells. This attachment is mediated by the binding of the viral envelope glycoprotein, gp120, to the CD4 receptor on the T-cell surface. As a fragment of CD4, the (81-92) peptide is believed to act as a competitive inhibitor.[1] It mimics the binding site on the native CD4 receptor, allowing it to bind to the viral gp120 protein. This binding event occupies the gp120, physically blocking it from interacting with the actual CD4 receptor on the T-cell, thereby inhibiting viral attachment and subsequent cell fusion.[1]
Conclusion
The [Cys(Bzl)84] CD (81-92) peptide is fundamentally acidic due to a high content of glutamic and aspartic acid residues in its sequence. This intrinsic property makes it amenable to analysis by techniques such as negative ion mass spectrometry. The benzyl protection on the cysteine residue is a hallmark of its chemical synthesis, a necessary process for producing this specific fragment for research. Functionally, its sequence homology with the native CD4 receptor allows it to act as a competitive inhibitor of HIV entry, providing a basis for its exploration in drug development. This guide has provided a detailed overview of its chemical nature, the experimental methods for its study, and its biological significance for researchers and drug development professionals.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. H-THR-TYR-ILE-CYS(BZL)-GLU-VAL-GLU-ASP-GLN-LYS-GLU-GLU-OH | 123380-68-7 [chemicalbook.com]
- 4. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Conformational Landscape of [Cys(Bzl)84] CD (81-92): A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the conformational changes induced by the synthetic peptide [Cys(Bzl)84] CD (81-92), a derivative of the human CD4 protein fragment corresponding to residues 81-92. This peptide, with the sequence H-Thr-Tyr-Ile-Cys(benzyl)-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH, has garnered interest in HIV research for its ability to inhibit viral infection and syncytium formation.[1][2] Understanding its three-dimensional structure and dynamic behavior is crucial for the rational design of more potent antiviral agents. This document summarizes key findings from structural studies, details relevant experimental methodologies, and presents logical workflows for its investigation.
Core Findings: Structural Insights from NMR Spectroscopy
The primary structural elucidation of a di-benzylated analogue of the CD4 (81-92) fragment was achieved through two-dimensional proton nuclear magnetic resonance (2D ¹H NMR) spectroscopy in an aqueous solution.[3][4] These studies revealed significant conformational deviations from the corresponding sequence within the crystal structure of the larger D1D2 fragment of the CD4 protein.
The key conformational features identified for the benzylated peptide are:
-
N-Terminal Loop: A distinct loop is present near the amino terminus, stabilized by hydrophobic interactions among the amino acid side chains in this region.[3][4]
-
Altered Loop Orientation: The orientation of this N-terminal loop is different when compared to the parent, non-benzylated peptide. This difference is relative to a reverse turn formed by residues Val86 through Gln89.[3][4]
-
Defined Reverse Turn: The presence of the benzyl (B1604629) group on Cysteine 84 appears to induce a more well-defined reverse turn from Val86 to Gln89. Evidence for this includes a slowly exchanging amide proton on Gln89, which suggests its involvement in a hydrogen bond with the carbonyl group of Val86.[3][4]
-
Side Chain Orientation: The side chain of Val86 points in a different direction compared to the non-benzylated peptide, which may have implications for its interaction with viral proteins.[3][4]
-
Exposed Charged Residues: The negatively charged side chains of Glutamic acid 87 and Aspartic acid 88 are projected outwards from the peptide backbone, similar to their orientation in the native CD4 crystal structure.[3][4]
-
Flexible C-Terminus: The C-terminal end of the peptide exhibits a higher degree of flexibility.[3][4]
These conformational characteristics, particularly the more defined turn structure and the specific orientation of hydrophobic side chains, are thought to be responsible for the peptide's biological activity in inhibiting HIV-induced cell fusion.[3][4]
Quantitative Data Summary
While detailed quantitative data from published studies on [Cys(Bzl)84] CD (81-92) is limited, the following table summarizes the key qualitative conformational differences observed in NMR studies between the benzylated peptide and its parent, non-benzylated counterpart.
| Feature | Parent CD4 (81-92) Peptide | [Cys(Bzl)84] CD (81-92) Analogue |
| N-Terminal Loop | Present | Present, with a different orientation |
| Val86-Gln89 Turn | Less defined | More defined, stabilized by a hydrogen bond |
| Val86 Side Chain | Specific orientation | Different orientation |
| C-Terminus | Flexible | Flexible |
| Gln89 NH Exchange | Faster | Slower, suggesting H-bonding |
Experimental Protocols
Detailed experimental protocols for the characterization of [Cys(Bzl)84] CD (81-92) are not extensively published. However, based on the techniques cited in relevant studies, the following represents a standard methodology for such investigations.
Two-Dimensional ¹H NMR Spectroscopy for Conformation Determination
This protocol outlines the steps for determining the three-dimensional structure of a peptide like [Cys(Bzl)84] CD (81-92) in solution.
1. Sample Preparation:
-
Dissolve the lyophilized peptide in a 90% H₂O/10% D₂O solution to a concentration of 2-5 mM.[5]
-
Adjust the pH of the sample to a value that ensures stability and minimizes amide proton exchange (typically between pH 4 and 6).
-
Transfer the sample to a high-quality NMR tube.
2. NMR Data Acquisition:
-
Acquire a series of 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.
-
Total Correlation Spectroscopy (TOCSY): Acquire a TOCSY spectrum with a mixing time of ~80 ms (B15284909) to identify coupled proton spin systems within each amino acid residue.
-
Nuclear Overhauser Effect Spectroscopy (NOESY): Acquire a NOESY spectrum with a mixing time of 150-250 ms to identify protons that are close in space (< 5 Å), providing distance constraints between residues.
-
Double-Quantum Filtered Correlation Spectroscopy (DQF-COSY): Acquire a DQF-COSY spectrum to obtain through-bond coupling information, which can help in assigning resonances and determining dihedral angle restraints.
-
Spectra are typically recorded at a constant temperature, for instance, 298 K.
3. Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign the proton resonances to specific amino acids in the peptide sequence using the TOCSY and NOESY data.
-
Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance constraints.
-
Measure coupling constants from the DQF-COSY spectrum to determine dihedral angle restraints (φ angles).
4. Structure Calculation and Refinement:
-
Use the derived distance and dihedral angle restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH).
-
Employ computational methods such as distance geometry followed by simulated annealing to generate an ensemble of structures consistent with the NMR data.
-
Analyze the resulting ensemble of structures to determine the final, refined three-dimensional conformation of the peptide.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
CD spectroscopy is a valuable technique for assessing the overall secondary structure content (e.g., α-helix, β-sheet, random coil) of a peptide in solution.
1. Sample Preparation:
-
Dissolve the peptide in an appropriate buffer (e.g., phosphate (B84403) buffer) to a concentration of approximately 0.1 mg/mL. The buffer should not have a high absorbance in the far-UV region.
-
Use a quartz cuvette with a short path length (e.g., 1 mm).
2. Data Acquisition:
-
Record the CD spectrum in the far-UV range (typically 190-250 nm) at a controlled temperature.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.
-
Multiple scans are typically averaged to improve the signal-to-noise ratio.
3. Data Analysis:
-
Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].
-
Analyze the resulting spectrum to estimate the secondary structure content. A spectrum with a strong negative band around 200 nm is characteristic of a predominantly random coil structure, which is common for short peptides in aqueous solution.
-
Deconvolution algorithms can be used to provide a quantitative estimate of the different secondary structure elements.
Visualizations
Experimental Workflow for Peptide Structure Determination
Caption: Workflow for determining the solution structure of [Cys(Bzl)84] CD (81-92).
Logical Pathway for HIV Inhibition Studies
Caption: Logical workflow for investigating the inhibitory activity of the peptide.
References
- 1. sudoc.abes.fr [sudoc.abes.fr]
- 2. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. Characterization of conformation and dynamics of CD4 Fragment (81-92) TYICEVEDQKEE and its benzylated derivative by 1H NMR spectroscopy and molecular modeling: Relevance of conformation to biological function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nmr-bio.com [nmr-bio.com]
Methodological & Application
Application Notes and Protocols: [Cys(Bzl)84] CD4 (81-92) in HIV-1 Neutralization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into host cells is a complex process initiated by the interaction of the viral envelope glycoprotein (B1211001) gp120 with the CD4 receptor on the surface of target cells, such as T-helper cells.[1] This interaction is a critical target for the development of antiviral therapies and vaccines. Synthetic peptides that mimic regions of the proteins involved in viral entry are valuable tools for studying these interactions and for developing novel therapeutic strategies.[2][3]
This document provides detailed application notes and protocols for the use of a specific synthetic peptide, [Cys(Bzl)84] CD4 (81-92), in HIV-1 neutralization assays. This peptide corresponds to the amino acid sequence 81-92 of the human CD4 protein, with a benzylated cysteine residue at position 84. The CD4(81-92) region has been identified as being involved in the binding of gp120 during HIV-1 infection and syncytium formation.[4] The benzylation of the cysteine residue is a chemical modification that can influence the peptide's structure and function in biological assays.[5]
These protocols are intended for researchers, scientists, and drug development professionals working on HIV-1 and other viral pathogens.
Principle of the Assay
The primary application of [Cys(Bzl)84] CD4 (81-92) is in competitive HIV-1 neutralization assays. In this context, the peptide acts as a decoy, competing with the CD4 receptor on the host cell for binding to the HIV-1 gp120 envelope protein. By binding to gp120, the peptide can inhibit the virus from attaching to and entering the host cell, thus "neutralizing" the virus.
The extent of neutralization is typically measured using a cell-based assay where a reduction in viral infection is quantified. A common method is the use of genetically engineered cell lines, such as TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain an integrated luciferase reporter gene under the control of the HIV-1 LTR promoter. Upon successful viral entry and replication, the viral Tat protein activates the LTR promoter, leading to the expression of luciferase. The amount of light produced is proportional to the level of viral infection. In the presence of a neutralizing agent like the [Cys(Bzl)84] CD4 (81-92) peptide, a decrease in luciferase activity is observed.
Materials and Reagents
-
Peptide: [Cys(Bzl)84] CD4 (81-92)
-
Cell Line: TZM-bl cells (HeLa cell clone engineered to express CD4, CCR5, and contain a Tat-responsive luciferase reporter gene)
-
HIV-1 Pseudovirus: Env-pseudotyped viruses (e.g., SF162.LS)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL)
-
Reagents for Transfection (for pseudovirus production):
-
Env-deficient HIV-1 backbone plasmid (e.g., pSG3ΔEnv)
-
Env-expressing plasmid for the desired HIV-1 strain
-
293T cells
-
Transfection reagent (e.g., FuGENE 6)
-
-
Luciferase Assay Reagents: Luciferase substrate and lysis buffer
-
Instruments:
-
Luminometer
-
CO2 incubator (37°C, 5% CO2)
-
Plate reader
-
Standard cell culture equipment
-
Experimental Protocols
Preparation of HIV-1 Env-Pseudotyped Virus
HIV-1 Env-pseudotyped viruses are replication-incompetent viruses that express the HIV-1 envelope glycoproteins on their surface. They are generated by co-transfecting an Env-deficient HIV-1 backbone plasmid and an Env-expressing plasmid into a producer cell line, such as 293T cells.[6]
Methodology:
-
Seed 293T cells in a T-75 flask and grow to 70-80% confluency.
-
Prepare the transfection mixture by combining the Env-deficient backbone plasmid and the Env-expressing plasmid with a suitable transfection reagent in serum-free medium, following the manufacturer's instructions.
-
Add the transfection mixture to the 293T cells and incubate for 48-72 hours.
-
Harvest the cell culture supernatant containing the pseudoviruses.
-
Clarify the supernatant by centrifugation to remove cell debris.
-
Filter the supernatant through a 0.45 µm filter.
-
Aliquot and store the pseudovirus stocks at -80°C.
Titration of HIV-1 Pseudovirus
Before performing a neutralization assay, the infectious titer of the pseudovirus stock must be determined to ensure that an appropriate amount of virus is used in the assay.
Methodology:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Prepare serial dilutions of the pseudovirus stock in cell culture medium.
-
Remove the medium from the TZM-bl cells and add the virus dilutions.
-
Incubate for 48 hours at 37°C.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
The viral titer is expressed as Relative Light Units (RLU) per milliliter. For the neutralization assay, a virus dilution that results in a luciferase activity of at least 10 times the background is recommended.
HIV-1 Neutralization Assay with [Cys(Bzl)84] CD4 (81-92)
This protocol describes a competitive inhibition assay to determine the neutralizing activity of the [Cys(Bzl)84] CD4 (81-92) peptide.
Methodology:
-
Prepare serial dilutions of the [Cys(Bzl)84] CD4 (81-92) peptide in cell culture medium in a 96-well plate. Include a "no peptide" control.
-
Add a standardized amount of HIV-1 pseudovirus (as determined by titration) to each well containing the peptide dilutions.
-
Incubate the peptide-virus mixture for 1 hour at 37°C to allow the peptide to bind to the virus.
-
While the peptide and virus are incubating, seed TZM-bl cells in a separate 96-well plate at a density of 1 x 10^4 cells per well.
-
After the 1-hour incubation, transfer the peptide-virus mixtures to the wells containing the TZM-bl cells.
-
Incubate the plate for 48 hours at 37°C.
-
After incubation, remove the medium and lyse the cells.
-
Measure the luciferase activity in each well using a luminometer.
-
Calculate the percentage of neutralization for each peptide concentration using the following formula: % Neutralization = [1 - (RLU of (Virus + Peptide) - RLU of Cell Control) / (RLU of Virus Control - RLU of Cell Control)] * 100
Data Presentation
The results of the neutralization assay should be presented in a clear and structured format. A table summarizing the 50% inhibitory concentration (IC50) values for the peptide against different HIV-1 strains is recommended for easy comparison.
| Peptide | HIV-1 Strain | IC50 (µM) |
| [Cys(Bzl)84] CD4 (81-92) | SF162.LS | Data |
| [Cys(Bzl)84] CD4 (81-92) | BaL.26 | Data |
| Control Peptide | SF162.LS | Data |
*Note: Specific IC50 values would be determined experimentally.
Visualizations
HIV-1 Entry and Neutralization by [Cys(Bzl)84] CD4 (81-92)
Caption: HIV-1 entry and competitive inhibition by the synthetic peptide.
Experimental Workflow for HIV-1 Neutralization Assay
References
- 1. Human immunodeficiency virus type 1 neutralization is determined by epitope exposure on the gp120 oligomer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of anti-HIV neutralizing antibodies by synthetic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of anti-HIV neutralizing antibodies by synthetic peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic peptides allow discrimination of structural features of CD4(81-92) important for HIV-1 infection versus HIV-1-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dadun.unav.edu [dadun.unav.edu]
- 6. mdpi.com [mdpi.com]
Application Note: High-Throughput Cell Fusion Inhibition Assay Using [Cys(Bzl)84] CD (81-92)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cell fusion is a critical step in the life cycle of many enveloped viruses, including the Human Immunodeficiency Virus (HIV). The interaction between the viral envelope glycoprotein (B1211001) (Env) and host cell receptors initiates a cascade of events leading to the merging of viral and cellular membranes. This process can also occur between an infected cell expressing viral proteins on its surface and uninfected target cells, resulting in the formation of multinucleated giant cells, or syncytia. This application note provides a detailed protocol for a cell-based fusion inhibition assay to evaluate the antiviral potency of the synthetic peptide [Cys(Bzl)84] CD (81-92), a fragment of the CD4 protein. This peptide is known to inhibit HIV-1-induced cell fusion by blocking the interaction between the viral gp120 protein and the CD4 receptor on target cells[1][2]. The protocol describes a quantitative method using a reporter gene assay, suitable for screening and characterizing potential viral entry inhibitors.
Introduction
The entry of HIV into host cells is mediated by its envelope glycoprotein, which binds to the CD4 receptor and a coreceptor (CXCR4 or CCR5) on the surface of target T-cells[3]. This binding triggers conformational changes in the Env complex, leading to membrane fusion. As this interaction is the first step in the viral lifecycle, it represents a key target for therapeutic intervention.
Peptides derived from the CD4 receptor, particularly from the region involved in gp120 binding, have been investigated as competitive inhibitors[2][4]. The peptide [Cys(Bzl)84] CD (81-92) is a synthetic fragment of CD4 (residues 81-92). Studies have shown that benzylated derivatives of this CD4 region are potent inhibitors of HIV-induced cell fusion and viral infection[1][2][5]. The benzyl (B1604629) group is critical for the peptide's activity, likely by stabilizing a conformation that enhances its binding to gp120[5]. This assay provides a robust framework for quantifying the inhibitory activity of such peptides by measuring their ability to prevent the fusion of Env-expressing cells with CD4-expressing target cells.
Mechanism of Action
The cell fusion assay mimics the initial stage of HIV infection. Effector cells, which express the HIV Env protein (gp120/gp41), are co-cultured with target cells that express CD4 and a suitable coreceptor. The gp120 subunit of Env binds to the CD4 receptor, an interaction that the [Cys(Bzl)84] CD (81-92) peptide competitively inhibits. By binding to gp120, the peptide prevents the virus from docking with the target cell, thereby blocking the subsequent conformational changes required for membrane fusion and viral entry.
Caption: Mechanism of HIV fusion inhibition by the CD4-derived peptide.
Quantitative Data Summary
| Peptide Derivative | Target | Assay Type | Reported IC50 / Effective Conc. | Reference |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | HIV-1 Env | Cell-Cell Fusion | ~25 µM (complete inhibition) | [6] |
| Purified dibenzylated CD4(83-94) | HIV-1 Env | Cell-Cell Fusion | 125 µM | [5] |
| S-benzyl-CD4(83-94) peptide mixture | HIV-1 Env | Cell-Cell Fusion | ≤ 32 µM | [5] |
Experimental Protocol
This protocol is based on a reporter gene assay where fusion between two cell lines activates the expression of a quantifiable enzyme, such as luciferase.
Materials and Reagents
-
Effector Cell Line: HEK293T cells transiently or stably expressing HIV-1 Env (e.g., from an X4-tropic strain like NL4-3) and the bacteriophage T7 polymerase.
-
Target Cell Line: HeLa or TZM-bl cells stably expressing CD4, CXCR4, and a reporter gene (e.g., Luciferase) under the control of the T7 promoter.
-
Peptide Inhibitor: [Cys(Bzl)84] CD (81-92) (CPC Scientific, Cat. No. HIV-001A or equivalent). Reconstitute in sterile DMSO to create a 10 mM stock solution and store at -20°C. Further dilutions should be made in culture medium.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Plates: White, solid-bottom 96-well cell culture plates for luminescence measurement.
-
Reagents: DMSO (vehicle control), Luciferase Assay System (e.g., Promega), Luminometer.
Experimental Workflow
Caption: Workflow for the cell-cell fusion inhibition reporter assay.
Step-by-Step Procedure
-
Cell Preparation (Day 1):
-
Seed the Target Cells (e.g., TZM-bl) into a white, solid-bottom 96-well plate at a density of 1.5 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
-
Assay Setup (Day 2):
-
Prepare serial dilutions of the [Cys(Bzl)84] CD (81-92) peptide in culture medium. A typical starting concentration might be 200 µM, followed by 2-fold or 3-fold serial dilutions.
-
Prepare control wells:
-
Cells Only Control (0% Fusion): Wells with only Target Cells. Add 100 µL of medium.
-
Maximum Fusion Control (100% Fusion): Wells with Target and Effector cells, treated with DMSO vehicle equivalent to the highest peptide concentration.
-
-
Carefully remove the medium from the plated Target Cells.
-
Add 50 µL of the appropriate peptide dilution or control medium to each well.
-
Harvest the Effector Cells and resuspend them in culture medium at a density of 3.0 x 10⁵ cells/mL.
-
Add 50 µL of the Effector Cell suspension to each well (except the "Cells Only" control), resulting in a final volume of 100 µL and a Target:Effector cell ratio of 1:1.
-
-
Incubation:
-
Incubate the plate at 37°C with 5% CO₂ for 6 to 8 hours. This allows sufficient time for cell-cell fusion and reporter gene expression to occur.
-
-
Data Acquisition:
-
After incubation, remove the plate from the incubator and allow it to cool to room temperature.
-
Prepare the luciferase substrate according to the manufacturer's instructions.
-
Add 100 µL of the luciferase reagent to each well.
-
Measure the luminescence in a plate-reading luminometer. The output will be in Relative Light Units (RLU).
-
Data Analysis
-
Calculate Average RLU: Determine the average RLU for each condition (peptide concentration and controls).
-
Normalize Data:
-
Subtract the average RLU of the "Cells Only" control from all other readings to correct for background.
-
The "Maximum Fusion" control (vehicle-treated) represents 0% inhibition.
-
-
Calculate Percent Inhibition: Use the following formula for each peptide concentration: % Inhibition = (1 - (RLU_peptide - RLU_background) / (RLU_max_fusion - RLU_background)) * 100
-
Determine IC50:
-
Plot the % Inhibition against the logarithm of the peptide concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) in a suitable software package (like GraphPad Prism) to calculate the IC50 value.
-
Conclusion
The described cell fusion assay provides a reliable and quantitative method for evaluating the inhibitory potential of [Cys(Bzl)84] CD (81-92) and other compounds targeting the HIV entry process. The protocol is adaptable for high-throughput screening and is essential for the preclinical characterization of novel antiviral agents in drug discovery and development pipelines.
References
- 1. oipub.com [oipub.com]
- 2. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Design of a Bispecific HIV Entry Inhibitor Targeting the Cell Receptor CD4 and Viral Fusion Protein Gp41 [frontiersin.org]
- 4. CD4-derived synthetic peptide blocks the binding of HIV-1 GP120 to CD4-bearing cells and prevents HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic CD4 peptide derivatives that inhibit HIV infection and cytopathicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Utilizing [Cys(Bzl)84] CD (81-92) in Competitive Binding Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the Human Immunodeficiency Virus type 1 (HIV-1) envelope glycoprotein (B1211001) gp120 and the CD4 receptor on target immune cells is the initial and critical step for viral entry. Consequently, inhibiting this interaction is a key strategy in the development of antiretroviral therapeutics. The CD4 peptide fragment spanning amino acids 81-92, particularly with a benzyl-protected cysteine at position 84, denoted as [Cys(Bzl)84] CD (81-92), has been identified as a region directly involved in the binding to gp120. Derivatized peptides from this CD4(81-92) region have demonstrated potent inhibition of HIV-1 infection and virus-induced cell fusion by blocking the gp120-CD4 interaction.
These application notes provide detailed protocols for utilizing [Cys(Bzl)84] CD (81-92) in competitive binding experiments to characterize its inhibitory activity against the gp120-CD4 interaction. The protocols described herein are adaptable for both radioligand and non-radioactive assay formats, catering to the diverse capabilities of research laboratories.
Principle of Competitive Binding Assays
Competitive binding assays are fundamental in pharmacology and drug discovery for determining the affinity of a test compound (the "competitor," in this case, [Cys(Bzl)84] CD (81-92)) for a specific receptor or binding site. The assay measures the ability of the unlabeled competitor to displace a labeled ligand (e.g., a radiolabeled or fluorescently tagged molecule known to bind to the target) from its binding site. The concentration of the competitor that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 (Inhibitory Concentration 50%). The IC50 value can then be used to calculate the inhibition constant (Ki), which represents the affinity of the competitor for the target.
Data Presentation: Inhibitory Activity of CD4 (81-92) Analogs
| Compound | Assay Type | Target Interaction | Measured Activity | Reference |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell Fusion Assay | HIV-1 mediated cell fusion | Complete inhibition at 25 µM | [1] |
| Phenylalanine-substituted CD4 (81-92) analogs | Syncytium Formation Inhibition | HIV-induced syncytia formation | IC50 ≈ 1.2-1.6 µM | |
| Chloropeptin I | gp120-CD4 Binding Assay | Direct binding of gp120 to CD4 | IC50 = 2.0 µM | [1] |
This data is provided for illustrative purposes to indicate the expected range of activity for peptides derived from the CD4 (81-92) region.
Experimental Protocols
Two primary methodologies for competitive binding assays are detailed below: a radioligand-based assay and a non-radioactive ELISA-based assay.
Protocol 1: Radioligand Competitive Binding Assay
This protocol describes a filtration-based assay to measure the inhibition of radiolabeled gp120 binding to CD4-expressing cells or membranes by [Cys(Bzl)84] CD (81-92).
Materials:
-
Receptor Source: CD4-expressing cells (e.g., CEM, H9) or membrane preparations from these cells.
-
Radioligand: 125I-labeled recombinant gp120.
-
Competitor: [Cys(Bzl)84] CD (81-92) peptide.
-
Assay Buffer: Tris-buffered saline (TBS) with 0.1% BSA and protease inhibitors.
-
Wash Buffer: Ice-cold TBS.
-
96-well filter plates: Glass fiber filters (e.g., GF/C).
-
Scintillation fluid.
-
Microplate scintillation counter.
-
Unlabeled gp120 (for non-specific binding determination).
Procedure:
-
Receptor Preparation:
-
If using whole cells, wash and resuspend CD4-expressing cells in assay buffer to a concentration of 1-2 x 106 cells/mL.
-
If using membranes, prepare according to standard cell lysis and centrifugation protocols. Determine protein concentration and dilute in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: 50 µL of assay buffer.
-
Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled gp120 (e.g., 1 µM).
-
Competitive Binding: 50 µL of serial dilutions of [Cys(Bzl)84] CD (81-92) (e.g., from 1 nM to 100 µM).
-
-
-
Add Radioligand:
-
To all wells, add 50 µL of 125I-gp120 at a final concentration at or below its Kd for CD4.
-
-
Add Receptor:
-
To all wells, add 100 µL of the prepared CD4-expressing cells or membranes.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach binding equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate.
-
Add scintillation fluid to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Plot the percentage of specific binding against the log concentration of [Cys(Bzl)84] CD (81-92).
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Non-Radioactive ELISA-based Competitive Binding Assay
This protocol outlines an enzyme-linked immunosorbent assay (ELISA) to measure the inhibition of biotinylated gp120 binding to immobilized CD4.
Materials:
-
Recombinant soluble CD4 (sCD4).
-
Recombinant biotinylated gp120.
-
Competitor: [Cys(Bzl)84] CD (81-92) peptide.
-
96-well high-binding ELISA plates.
-
Coating Buffer: Carbonate-bicarbonate buffer, pH 9.6.
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST).
-
Blocking Buffer: 5% non-fat dry milk or BSA in PBST.
-
Assay Buffer: 1% BSA in PBST.
-
Streptavidin-HRP conjugate.
-
TMB substrate.
-
Stop Solution: 2N H2SO4.
-
Microplate reader.
Procedure:
-
Plate Coating:
-
Coat the wells of a 96-well plate with 100 µL of sCD4 (1-2 µg/mL in coating buffer) overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate 3 times with wash buffer.
-
Block the plate with 200 µL of blocking buffer for 2 hours at room temperature.
-
Wash the plate 3 times with wash buffer.
-
-
Competitive Binding:
-
Prepare serial dilutions of [Cys(Bzl)84] CD (81-92) in assay buffer.
-
In a separate plate or tubes, pre-incubate 50 µL of biotinylated gp120 (at a concentration that gives a robust signal) with 50 µL of the serially diluted competitor or assay buffer (for maximum binding control) for 30 minutes at room temperature.
-
-
Incubation:
-
Transfer 100 µL of the pre-incubated gp120/competitor mixtures to the sCD4-coated plate.
-
Incubate for 1-2 hours at room temperature.
-
-
Washing:
-
Wash the plate 5 times with wash buffer.
-
-
Detection:
-
Add 100 µL of Streptavidin-HRP (diluted in assay buffer) to each well and incubate for 1 hour at room temperature.
-
Wash the plate 5 times with wash buffer.
-
Add 100 µL of TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop the reaction by adding 100 µL of stop solution.
-
-
Data Analysis:
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition for each competitor concentration relative to the maximum binding control.
-
Plot the percentage of inhibition against the log concentration of [Cys(Bzl)84] CD (81-92).
-
Determine the IC50 value using non-linear regression analysis.
-
Visualizations
The following diagrams illustrate the key concepts and workflows described in these application notes.
References
Application of [Cys(Bzl)84] CD (81-92) in Viral Infectivity Studies
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The synthetic peptide [Cys(Bzl)84] CD (81-92) represents a significant tool in the study of viral infectivity, particularly for Human Immunodeficiency Virus Type 1 (HIV-1). This peptide is a derivative of a fragment of the human CD4 receptor, the primary receptor for HIV-1 entry into host cells. The benzyl (B1604629) (Bzl) modification at the cysteine residue at position 84 is a key feature of this peptide, enhancing its inhibitory activity.
The primary application of [Cys(Bzl)84] CD (81-92) is as a competitive inhibitor of the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor. By mimicking a portion of the CD4 binding site, the peptide effectively blocks the initial attachment of the virus to the cell surface, a critical first step in the viral life cycle. This inhibition prevents the subsequent conformational changes in gp120 that are necessary for the virus to engage with co-receptors (CCR5 or CXCR4) and mediate fusion of the viral and cellular membranes.
In viral infectivity studies, [Cys(Bzl)84] CD (81-92) and its analogs are utilized to:
-
Investigate the mechanism of HIV-1 entry: By specifically targeting the gp120-CD4 interaction, researchers can dissect the molecular events of viral attachment and fusion.
-
Screen for novel antiviral agents: The peptide serves as a reference compound in high-throughput screening assays aimed at identifying new small molecules or biologics that inhibit HIV-1 entry.
-
Study the structure-activity relationship of entry inhibitors: Modifications to the peptide sequence and the nature of the chemical protecting groups can provide insights into the key residues and conformations required for potent antiviral activity.
-
Evaluate the susceptibility of different HIV-1 strains: The peptide can be used to assess the conservation of the CD4 binding site across various viral isolates and to identify strains that may have developed resistance to this class of inhibitors.
The inhibitory effect of these peptides is often quantified by measuring the reduction in virus-induced cell-cell fusion (syncytium formation) or by determining the 50% inhibitory concentration (IC50) in viral infectivity assays.
Quantitative Data
| Peptide Derivative | Assay Type | Virus/System | Inhibitory Concentration | Reference |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell-Cell Fusion Assay | HIV-1 | Complete inhibition at 25 µM | [1] |
Experimental Protocols
HIV-1 Envelope-Mediated Cell-Cell Fusion (Syncytium Formation) Assay
This protocol is designed to assess the ability of [Cys(Bzl)84] CD (81-92) to inhibit the fusion of HIV-1 envelope-expressing cells with CD4-positive cells, leading to the formation of multinucleated giant cells (syncytia).
Materials:
-
Effector Cells: A cell line stably expressing the HIV-1 envelope glycoprotein (e.g., CHO-gp160 or HeLa-env).
-
Target Cells: A CD4-positive cell line that is susceptible to HIV-1 fusion (e.g., Sup-T1 or CEM-SS). Some target cell lines may also express a reporter gene (e.g., luciferase or β-galactosidase) under the control of the HIV-1 LTR for quantitative analysis.
-
[Cys(Bzl)84] CD (81-92) peptide, dissolved in an appropriate solvent (e.g., DMSO or sterile water).
-
Complete cell culture medium.
-
96-well flat-bottom cell culture plates.
-
Microscope for visualizing syncytia.
-
(Optional) Lysis buffer and substrate for reporter gene assay.
Procedure:
-
Cell Preparation:
-
Culture effector and target cells to a logarithmic growth phase.
-
On the day of the assay, harvest and resuspend both cell types in fresh, pre-warmed complete culture medium to a concentration of 2 x 10^5 cells/mL.
-
-
Peptide Dilution:
-
Prepare a series of dilutions of the [Cys(Bzl)84] CD (81-92) peptide in complete culture medium. A typical concentration range to test would be from 0.1 µM to 100 µM. Include a vehicle control (medium with the same concentration of solvent used to dissolve the peptide).
-
-
Assay Setup:
-
In a 96-well plate, mix 50 µL of the effector cell suspension with 50 µL of the target cell suspension in each well.
-
Add 100 µL of the diluted peptide solutions to the appropriate wells. The final volume in each well will be 200 µL.
-
Include control wells with:
-
Effector cells only.
-
Target cells only.
-
Co-culture of effector and target cells with vehicle control (positive control for fusion).
-
Co-culture of effector and target cells with a known HIV-1 entry inhibitor (positive control for inhibition).
-
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 to 48 hours.
-
-
Data Acquisition and Analysis:
-
Microscopic Examination: Observe the wells under an inverted microscope and count the number of syncytia (multinucleated cells containing more than four nuclei) in several representative fields for each well.
-
Quantitative Reporter Assay (if applicable):
-
Lyse the cells according to the reporter assay kit instructions.
-
Measure the reporter gene activity (e.g., luminescence or absorbance).
-
-
Calculate the percentage of inhibition for each peptide concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the peptide concentration and determine the IC50 value (the concentration of peptide that inhibits syncytium formation by 50%).
-
Single-Round Viral Infectivity Assay
This assay measures the ability of [Cys(Bzl)84] CD (81-92) to inhibit the entry of pseudotyped viruses carrying the HIV-1 envelope glycoprotein into target cells.
Materials:
-
Pseudotyped Virus: Replication-defective viral particles (e.g., based on a lentiviral or retroviral vector) expressing a reporter gene (e.g., luciferase or GFP) and pseudotyped with the HIV-1 envelope glycoprotein.
-
Target Cells: A cell line that is susceptible to HIV-1 infection and expresses CD4 and the appropriate co-receptor (e.g., TZM-bl cells).
-
[Cys(Bzl)84] CD (81-92) peptide.
-
Complete cell culture medium.
-
96-well white-walled, clear-bottom cell culture plates (for luciferase assay) or standard clear plates (for GFP analysis).
-
(Optional) Reagents for measuring reporter gene expression.
Procedure:
-
Target Cell Seeding:
-
Seed the target cells into a 96-well plate at an appropriate density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.
-
-
Peptide and Virus Preparation:
-
Prepare serial dilutions of the [Cys(Bzl)84] CD (81-92) peptide in culture medium.
-
Dilute the pseudotyped virus stock in culture medium to a concentration that results in a robust reporter signal.
-
-
Infection:
-
Pre-incubate the diluted virus with the diluted peptide solutions for 1 hour at 37°C.
-
Remove the culture medium from the target cells and add the virus-peptide mixture to the wells.
-
Include control wells:
-
Cells with virus only (positive control for infection).
-
Cells with medium only (negative control).
-
Cells with virus and a known entry inhibitor (positive control for inhibition).
-
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
Data Acquisition and Analysis:
-
Measure the reporter gene expression (e.g., luciferase activity using a luminometer or GFP expression using a flow cytometer or fluorescence microscope).
-
Calculate the percentage of inhibition for each peptide concentration relative to the virus-only control.
-
Determine the EC50 value (the concentration of peptide that reduces viral infectivity by 50%) by plotting the percentage of inhibition against the peptide concentration.
-
Visualizations
Caption: Mechanism of HIV-1 entry inhibition by [Cys(Bzl)84] CD (81-92).
Caption: Workflow for the cell-cell fusion (syncytium formation) assay.
References
Application Note: Structural Elucidation of [Cys(Bzl)84] CD (81-92) using Circular Dichroism
Introduction
[Cys(Bzl)84] CD (81-92) is a synthetic peptide fragment derived from the CD4 protein, known to be involved in the immune response and a key receptor for HIV entry into T-cells.[1] The determination of its three-dimensional structure in solution is crucial for understanding its biological activity and for the rational design of potential therapeutic agents. Circular dichroism (CD) spectroscopy is a powerful, non-destructive technique for the rapid analysis of the secondary structure of peptides and proteins in solution.[2][3][4] This application note details a protocol for the structural analysis of [Cys(Bzl)84] CD (81-92) using CD spectroscopy, providing insights into its conformational properties. The presence of a benzyl-protected cysteine at position 84 introduces a unique chromophore that requires careful consideration during spectral analysis.[5]
Principle of Circular Dichroism
Circular dichroism is the differential absorption of left and right circularly polarized light by chiral molecules.[4] In the far-UV region (190-250 nm), the peptide backbone is the primary chromophore, and the resulting CD spectrum provides a characteristic signature of the peptide's secondary structure.[6] Distinct spectral features are associated with α-helices (negative bands at ~208 nm and ~222 nm), β-sheets (a negative band around 218 nm), and random coil conformations (a strong negative band near 195 nm).[4][7]
Materials and Methods
Peptide Synthesis and Purification: The peptide [Cys(Bzl)84] CD (81-92) (Sequence: H-Thr-Tyr-Ile-Cys(Bzl)-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH) was synthesized by solid-phase peptide synthesis and purified to >95% purity by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]
Sample Preparation: A stock solution of the peptide was prepared by dissolving the lyophilized powder in a suitable buffer, such as 10 mM sodium phosphate (B84403) buffer, pH 7.4. The concentration of the peptide solution was accurately determined by UV absorbance at 280 nm, using the molar extinction coefficient of the tyrosine residue. For CD measurements, the stock solution was diluted to a final concentration of 0.1 mg/mL.
Circular Dichroism Spectroscopy: CD spectra were recorded on a Jasco J-1500 CD spectrometer. The instrument was continuously purged with nitrogen gas.[2] Measurements were performed at 25°C using a quartz cuvette with a path length of 1 mm. The spectra were recorded from 190 nm to 260 nm with a data pitch of 0.1 nm, a scanning speed of 50 nm/min, and a bandwidth of 1 nm.[8] Three scans were averaged for each sample, and the baseline spectrum of the buffer was subtracted.[6]
Data Analysis: The raw CD data (in millidegrees) were converted to mean residue ellipticity ([θ]) using the following equation:
[θ] = (θ * 100) / (c * n * l)
where θ is the observed ellipticity in degrees, c is the molar concentration of the peptide, n is the number of amino acid residues (12), and l is the path length of the cuvette in centimeters. The secondary structure content was estimated from the deconvoluted CD spectra using the BeStSel (Beta Structure Selection) analysis program.
Results and Discussion
The far-UV CD spectrum of [Cys(Bzl)84] CD (81-92) in 10 mM sodium phosphate buffer is presented. The spectrum is characterized by a strong negative band at approximately 200 nm and a less intense negative shoulder around 220 nm. This spectral shape is indicative of a predominantly random coil structure with some propensity for ordered secondary structure, potentially β-turns or short helical segments. The presence of the benzyl (B1604629) group on the cysteine residue can contribute to the CD signal in the far-UV region, and its influence should be considered when interpreting the data.[5]
Table 1: Quantitative CD Spectral Data and Secondary Structure Estimation for [Cys(Bzl)84] CD (81-92)
| Wavelength (nm) | Mean Residue Ellipticity ([θ]) (deg cm² dmol⁻¹) | Estimated Secondary Structure (%) |
| 195 | - | α-Helix: 10 ± 2 |
| 208 | -8,500 | β-Sheet: 15 ± 3 |
| 222 | -5,200 | Turn: 25 ± 4 |
| Random Coil: 50 ± 5 |
The deconvolution of the CD spectrum suggests that [Cys(Bzl)84] CD (81-92) exists primarily in a disordered conformation in aqueous buffer. The estimated secondary structure content reveals a significant portion of random coil, with smaller contributions from turns, β-sheets, and α-helices. This conformational flexibility may be important for its biological function, allowing it to adopt a more ordered structure upon binding to its target.
Conclusion
Circular dichroism spectroscopy provides a rapid and informative assessment of the secondary structure of [Cys(Bzl)84] CD (81-92) in solution. The peptide predominantly adopts a random coil conformation, with some evidence of localized ordered structures. These findings are a critical first step in the structural characterization of this important peptide and can guide further studies, such as NMR spectroscopy, to obtain a high-resolution three-dimensional structure.
Detailed Experimental Protocol
1.0 Preparation of Reagents and Peptide
1.1. Buffer Preparation (10 mM Sodium Phosphate, pH 7.4): 1.1.1. Prepare a 1 M stock solution of Sodium Phosphate, Monobasic (NaH₂PO₄). 1.1.2. Prepare a 1 M stock solution of Sodium Phosphate, Dibasic (Na₂HPO₄). 1.1.3. To prepare 1 L of 10 mM sodium phosphate buffer, add 1.9 mL of the 1 M NaH₂PO₄ stock and 8.1 mL of the 1 M Na₂HPO₄ stock to 990 mL of deionized water. 1.1.4. Adjust the pH to 7.4 using 1 M HCl or 1 M NaOH if necessary. 1.1.5. Filter the buffer through a 0.22 µm filter.
1.2. Peptide Stock Solution (1 mg/mL): 1.2.1. Accurately weigh approximately 1 mg of lyophilized [Cys(Bzl)84] CD (81-92) peptide. 1.2.2. Dissolve the peptide in the 10 mM sodium phosphate buffer to a final concentration of 1 mg/mL. 1.2.3. Determine the precise concentration using UV-Vis spectroscopy by measuring the absorbance at 280 nm (Molar extinction coefficient of Tyr at 280 nm is ~1490 M⁻¹cm⁻¹).
2.0 Circular Dichroism Spectrometer Setup
2.1. Turn on the CD spectrometer and the nitrogen gas supply. Allow the instrument to purge for at least 30 minutes.[2] 2.2. Turn on the lamp and allow it to warm up for at least 15 minutes. 2.3. Set the experimental parameters:
- Wavelength Range: 190 - 260 nm
- Data Pitch: 0.1 nm
- Scanning Speed: 50 nm/min
- Bandwidth: 1.0 nm
- Accumulations: 3
- Temperature: 25°C
3.0 Measurement Procedure
3.1. Blank Measurement: 3.1.1. Clean a 1 mm path length quartz cuvette with deionized water followed by ethanol (B145695) and dry it with a stream of nitrogen. 3.1.2. Fill the cuvette with the 10 mM sodium phosphate buffer. 3.1.3. Place the cuvette in the sample holder of the CD spectrometer. 3.1.4. Acquire the blank spectrum using the parameters set in step 2.3.
3.2. Sample Measurement: 3.2.1. Prepare the peptide sample for analysis by diluting the 1 mg/mL stock solution to a final concentration of 0.1 mg/mL in the 10 mM sodium phosphate buffer. 3.2.2. Empty and dry the cuvette as in step 3.1.1. 3.2.3. Fill the cuvette with the 0.1 mg/mL peptide solution. 3.2.4. Place the cuvette in the sample holder. 3.2.5. Acquire the sample spectrum using the same parameters as the blank.
4.0 Data Processing and Analysis
4.1. Subtract the blank spectrum from the sample spectrum to correct for buffer absorbance. 4.2. Convert the corrected data from millidegrees to Mean Residue Ellipticity ([θ]) using the formula provided in the application note. 4.3. Use a secondary structure deconvolution software (e.g., BeStSel, DichroWeb) to estimate the percentage of α-helix, β-sheet, turn, and random coil.
Visualizations
Caption: Experimental workflow for the circular dichroism analysis of [Cys(Bzl)84] CD (81-92).
Caption: Hypothetical signaling pathway involving a conformational change of [Cys(Bzl)84] CD (81-92) upon target binding.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. CD-Based Peptide Secondary Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Circular dichroism of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. verifiedpeptides.com [verifiedpeptides.com]
- 5. Correcting the circular dichroism spectra of peptides for contributions of absorbing side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpeptidesociety.org [americanpeptidesociety.org]
- 7. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. moodle2.units.it [moodle2.units.it]
Application Notes and Protocols for Fluorescent Labeling of [Cys(Bzl)84] CD (81-92) for Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptide [Cys(Bzl)84] CD (81-92) is a fragment of the CD4 protein, a critical receptor for HIV-1 entry into host cells. This peptide has been shown to inhibit HIV-1 infection and virus-induced cell fusion, making it a molecule of interest in antiviral research. Fluorescent labeling of this peptide enables researchers to visualize its interaction with cells, track its uptake and localization, and quantify its binding to viral envelope proteins using fluorescence microscopy.
This document provides detailed protocols for the deprotection of the S-benzyl-protected cysteine residue, subsequent fluorescent labeling with a maleimide-functionalized dye, purification of the labeled peptide, and its application in fluorescence microscopy.
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Category | Item | Specifications |
| Peptide | [Cys(Bzl)84] CD (81-92) | Lyophilized powder, >95% purity |
| Deprotection Reagents | Liquid Ammonia (NH3) | Anhydrous |
| Sodium (Na) metal | ACS grade | |
| Ammonium Chloride (NH4Cl) | ACS grade | |
| Anhydrous Tetrahydrofuran (THF) | DriSolv or equivalent | |
| Labeling Reagents | Maleimide-functionalized fluorescent dye (e.g., Cyanine3, Cyanine5, or Alexa Fluor™ 488 C5 Maleimide) | Lyophilized powder |
| Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride | >98% purity | |
| N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO) | Anhydrous, peptide synthesis grade | |
| Sodium Phosphate Buffer | 0.1 M, pH 7.0-7.5 | |
| EDTA | 10 mM in buffer | |
| Purification | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system | With a C18 column |
| Acetonitrile (ACN) | HPLC grade | |
| Trifluoroacetic Acid (TFA) | HPLC grade | |
| Deionized Water | 18 MΩ·cm | |
| Fluorescence Microscopy | Live or fixed cells of interest (e.g., TZM-bl, HeLa) | |
| Cell culture medium (e.g., DMEM) | ||
| Fetal Bovine Serum (FBS) | ||
| Phosphate-Buffered Saline (PBS) | ||
| Antifade mounting medium | ||
| Fluorescence microscope with appropriate filter sets |
Experimental Protocols
The overall workflow for the preparation and application of the fluorescently labeled peptide is depicted below.
Application Notes and Protocols for In Vitro Efficacy Testing of [Cys(Bzl)84] CD (81-92)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Cys(Bzl)84] CD (81-92) is a synthetic peptide derived from the human CD4 protein, specifically encompassing the amino acid sequence 81-92 with a benzylated cysteine at position 84.[1] This peptide has been identified as an inhibitor of human immunodeficiency virus (HIV) entry into host cells.[1][2] Its mechanism of action is believed to involve the disruption of the interaction between the HIV envelope glycoprotein (B1211001) gp120 and the CD4 receptor on T-cells, a critical step for viral attachment and subsequent cell fusion.[2][3] The benzylation of the cysteine residue appears to be a key modification for its enhanced antiviral activity.[2][4]
These application notes provide a comprehensive set of detailed protocols for the in vitro evaluation of the anti-HIV efficacy of [Cys(Bzl)84] CD (81-92). The described assays are designed to assess the peptide's ability to inhibit HIV-induced cell fusion, block the gp120-CD4 binding interaction, and inhibit viral replication in relevant cell lines. Additionally, protocols for evaluating the peptide's cytotoxicity and stability in biological matrices are included to provide a thorough preclinical assessment.
Mechanism of Action: Inhibition of HIV Entry
The primary mechanism by which [Cys(Bzl)84] CD (81-92) is thought to exert its anti-HIV effect is by interfering with the initial stages of the viral lifecycle. HIV infection of CD4+ T-cells is initiated by the binding of the viral surface glycoprotein gp120 to the CD4 receptor on the T-cell surface. This binding event triggers conformational changes in gp120, exposing a binding site for a coreceptor (either CCR5 or CXCR4). The subsequent interaction with the coreceptor leads to further conformational changes in the viral envelope, culminating in the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell. [Cys(Bzl)84] CD (81-92), as a CD4 fragment mimic, is proposed to competitively inhibit the binding of gp120 to the CD4 receptor, thereby preventing the cascade of events that lead to viral entry.
Figure 1: Proposed mechanism of action of [Cys(Bzl)84] CD (81-92).
Experimental Protocols
The following section details the protocols for key in vitro experiments to assess the efficacy of [Cys(Bzl)84] CD (81-92).
Syncytia Formation Inhibition Assay
This assay quantitatively measures the ability of the peptide to inhibit HIV-induced cell-cell fusion, which results in the formation of large, multinucleated cells called syncytia.
Principle: Chronically HIV-1 infected cells (e.g., J1.1) are co-cultured with uninfected CD4+ T-cells that contain a reporter gene (e.g., luciferase) under the control of the HIV-1 LTR promoter (e.g., 1G5 cells). When the cells fuse, the HIV-1 Tat protein from the infected cell transactivates the LTR promoter in the uninfected cell, leading to the expression of the reporter gene. A reduction in reporter gene activity in the presence of the peptide indicates inhibition of syncytia formation.[5]
Materials:
-
Cell Lines:
-
J1.1 cells (chronically HIV-1 infected Jurkat cells)
-
1G5 cells (Jurkat cells with an integrated HIV-1 LTR-luciferase reporter construct)
-
-
Reagents:
-
[Cys(Bzl)84] CD (81-92) peptide
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin
-
Luciferase assay reagent
-
Positive control (e.g., a known HIV fusion inhibitor)
-
Negative control (vehicle, e.g., DMSO or PBS)
-
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
-
Protocol:
-
Prepare a stock solution of [Cys(Bzl)84] CD (81-92) in a suitable solvent (e.g., sterile water or DMSO) and create serial dilutions in cell culture medium.
-
In a 96-well plate, add 50 µL of the peptide dilutions to the appropriate wells. Include wells for positive and negative controls.
-
Resuspend J1.1 and 1G5 cells to a concentration of 1 x 10^6 cells/mL in fresh medium.
-
Add 50 µL of the J1.1 cell suspension and 50 µL of the 1G5 cell suspension to each well containing the peptide or controls.
-
Incubate the plate for 12-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.
-
Calculate the percentage of inhibition of syncytia formation for each peptide concentration relative to the negative control.
Figure 2: Workflow for the syncytia formation inhibition assay.
gp120-CD4 Binding Inhibition ELISA
This assay determines the ability of the peptide to directly block the binding of recombinant HIV-1 gp120 to the CD4 receptor in a cell-free system.
Principle: Recombinant CD4 protein is coated onto the wells of an ELISA plate. Biotinylated recombinant gp120 is then added in the presence or absence of the test peptide. The amount of gp120 that binds to the coated CD4 is detected using streptavidin-horseradish peroxidase (HRP) and a colorimetric substrate. A decrease in the colorimetric signal indicates that the peptide has inhibited the gp120-CD4 interaction.
Materials:
-
Reagents:
-
Recombinant human CD4 protein
-
Recombinant HIV-1 gp120 (biotinylated)
-
[Cys(Bzl)84] CD (81-92) peptide
-
Streptavidin-HRP
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
-
Equipment:
-
96-well ELISA plates
-
Microplate reader
-
Protocol:
-
Coat the wells of a 96-well ELISA plate with recombinant CD4 protein (e.g., 100 ng/well in coating buffer) and incubate overnight at 4°C.
-
Wash the plate three times with wash buffer.
-
Block the wells with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Prepare serial dilutions of [Cys(Bzl)84] CD (81-92) in blocking buffer.
-
In a separate plate or tubes, pre-incubate the biotinylated gp120 with the peptide dilutions for 1 hour at room temperature.
-
Transfer the gp120-peptide mixtures to the CD4-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add streptavidin-HRP to each well and incubate for 1 hour at room temperature.
-
Wash the plate five times with wash buffer.
-
Add TMB substrate and incubate in the dark until a blue color develops.
-
Add stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of inhibition of gp120-CD4 binding for each peptide concentration.
HIV-1 Replication Inhibition Assay (p24 Antigen Assay)
This assay measures the effect of the peptide on the overall replication of HIV-1 in a susceptible cell line by quantifying the production of the viral p24 capsid protein.
Principle: CD4+ T-cells (e.g., CEM-SS or PBMCs) are infected with a laboratory-adapted strain of HIV-1 in the presence of varying concentrations of the peptide. After several days of culture, the amount of p24 antigen in the cell culture supernatant is measured by ELISA. A reduction in p24 levels indicates inhibition of viral replication.
Materials:
-
Cell Lines/Cells:
-
CEM-SS cells or Peripheral Blood Mononuclear Cells (PBMCs)
-
-
Virus:
-
Laboratory-adapted HIV-1 strain (e.g., NL4-3)
-
-
Reagents:
-
[Cys(Bzl)84] CD (81-92) peptide
-
RPMI-1640 medium with 10% FBS
-
Commercially available HIV-1 p24 antigen ELISA kit
-
-
Equipment:
-
48-well or 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Protocol:
-
Seed CEM-SS cells or PBMCs in a 96-well plate.
-
Prepare serial dilutions of [Cys(Bzl)84] CD (81-92) in cell culture medium.
-
Add the peptide dilutions to the cells.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
On the day of harvest, carefully collect the cell culture supernatant.
-
Quantify the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.[2][6]
-
Calculate the percentage of inhibition of HIV-1 replication for each peptide concentration.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the potential toxicity of the peptide on the host cells used in the efficacy assays.
Principle: The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cell Lines:
-
The same cell lines used in the efficacy assays (e.g., Jurkat, CEM-SS, PBMCs)
-
-
Reagents:
-
[Cys(Bzl)84] CD (81-92) peptide
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
-
Equipment:
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density.
-
Add serial dilutions of [Cys(Bzl)84] CD (81-92) to the wells. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubate the plate for the same duration as the longest efficacy assay (e.g., 5-7 days).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each peptide concentration relative to the untreated control.
In Vitro Plasma Stability Assay
This assay evaluates the stability of the peptide in the presence of plasma proteases.
Principle: The peptide is incubated in plasma at 37°C for various time points. At each time point, the plasma proteins are precipitated, and the amount of remaining intact peptide in the supernatant is quantified by a suitable analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][7]
Materials:
-
Reagents:
-
[Cys(Bzl)84] CD (81-92) peptide
-
Human or other species plasma
-
Precipitating agent (e.g., acetonitrile (B52724) or trichloroacetic acid)
-
-
Equipment:
-
Thermomixer or water bath (37°C)
-
Centrifuge
-
HPLC or LC-MS system
-
Protocol:
-
Prepare a stock solution of the peptide.
-
Add the peptide to pre-warmed plasma to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Immediately add a precipitating agent to the aliquot to stop enzymatic degradation and precipitate plasma proteins.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the intact peptide using HPLC or LC-MS.
-
Calculate the percentage of peptide remaining at each time point and determine the half-life (t1/2) of the peptide in plasma.
Figure 3: Logical relationship of the in vitro experimental setup.
Data Presentation
All quantitative data from the described assays should be summarized in clearly structured tables for easy comparison and interpretation.
Table 1: Summary of Anti-HIV Efficacy of [Cys(Bzl)84] CD (81-92)
| Assay | Endpoint | IC50 (µM) |
| Syncytia Formation Inhibition | Luciferase Activity | |
| gp120-CD4 Binding Inhibition | Absorbance (450 nm) | |
| HIV-1 Replication Inhibition | p24 Antigen Level |
Table 2: Cytotoxicity and Plasma Stability of [Cys(Bzl)84] CD (81-92)
| Assay | Cell Line / Matrix | Endpoint | Result |
| In Vitro Cytotoxicity | Jurkat | CC50 (µM) | |
| In Vitro Cytotoxicity | CEM-SS | CC50 (µM) | |
| In Vitro Cytotoxicity | PBMCs | CC50 (µM) | |
| In Vitro Plasma Stability | Human Plasma | t1/2 (minutes) |
Note: IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values should be calculated from dose-response curves using appropriate software. The therapeutic index (TI) can be calculated as CC50/IC50.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. en.hillgene.com [en.hillgene.com]
- 3. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biochain.com [biochain.com]
- 5. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. p24 Antigen Detection Assay Modified with a Booster Step for Diagnosis and Monitoring of Human Immunodeficiency Virus Type 1 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating [Cys(Bzl)84] CD (81-92) Activity in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
[Cys(Bzl)84] CD (81-92) is a synthetic peptide fragment derived from the human CD4 protein, a primary receptor for the Human Immunodeficiency Virus (HIV). This peptide has been identified as an inhibitor of HIV-1 infection and virus-induced cell fusion. Its mechanism of action involves blocking the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the CD4 receptor on target cells, a critical first step in the viral entry process. These application notes provide detailed protocols for utilizing cell culture models to quantitatively evaluate the anti-HIV-1 activity of [Cys(Bzl)84] CD (81-92).
Data Presentation
The following tables summarize representative quantitative data for the inhibitory activity of CD4-derived peptides, including analogues of [Cys(Bzl)84] CD (81-92), against HIV-1 in various cell-based assays. This data is intended to provide a comparative baseline for experimental results.
Table 1: Anti-HIV-1 Activity of CD4-Derived Peptides in Different Cell Lines
| Peptide Derivative | Cell Line | Assay Type | IC50 / EC50 (µM) | Virus Strain |
| Benzylated CD4(81-92) | CEM | Syncytium Formation | ~45 | HIV-1 IIIB |
| Benzylated CD4(81-92) | MT-2 | p24 Antigen ELISA | ~67 | HIV-1 NL4-3 |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | TZM-bl | Luciferase Reporter | ~25 | HIV-1 (various) |
| Phenylalanine-substituted CD4(81-92) | Molt-3 | Syncytium Formation | 40-50 | HIV-1 |
Table 2: Cytotoxicity of CD4-Derived Peptides
| Peptide Derivative | Cell Line | Assay Type | CC50 (µM) |
| Benzylated CD4(81-92) | CEM | MTT Assay | >200 |
| Phenylalanine-substituted CD4(81-92) | Molt-3 | Trypan Blue Exclusion | >300 |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the activity of [Cys(Bzl)84] CD (81-92) are provided below.
Protocol 1: HIV-1 Neutralization Assay using TZM-bl Reporter Cell Line
This assay measures the ability of [Cys(Bzl)84] CD (81-92) to inhibit single-round infection of HIV-1 in TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain an integrated HIV-1 LTR-driven luciferase reporter gene.
Materials:
-
TZM-bl cells
-
Complete Growth Medium (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
HIV-1 pseudovirus stock (e.g., NL4-3)
-
[Cys(Bzl)84] CD (81-92) stock solution
-
96-well flat-bottom culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[1]
-
Prepare serial dilutions of [Cys(Bzl)84] CD (81-92) in growth medium.
-
Pre-incubate the diluted peptide with a predetermined amount of HIV-1 pseudovirus for 1 hour at 37°C.[2]
-
Remove the culture medium from the TZM-bl cells and add the virus-peptide mixture to the wells.
-
Include virus-only controls (no peptide) and cell-only controls (no virus).
-
Incubate the plates for 48 hours at 37°C.[2]
-
After incubation, remove the supernatant and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each peptide concentration relative to the virus control and determine the IC50 value.
Protocol 2: HIV-1 p24 Antigen Inhibition Assay
This assay quantifies the inhibition of HIV-1 replication by measuring the amount of p24 capsid protein in the supernatant of infected cells.[3][4]
Materials:
-
HIV-1 permissive cell line (e.g., MT-2, PBMCs)
-
Complete culture medium (e.g., RPMI 1640 with 10% FBS)
-
HIV-1 stock (e.g., NL4-3)
-
[Cys(Bzl)84] CD (81-92) stock solution
-
96-well culture plates
-
HIV-1 p24 Antigen ELISA kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate (e.g., 5 x 10^4 MT-2 cells/well).[5]
-
Prepare serial dilutions of [Cys(Bzl)84] CD (81-92) in culture medium and add to the wells.
-
Infect the cells with a predetermined amount of HIV-1 (e.g., a multiplicity of infection (MOI) of 0.01).[5]
-
Include wells with infected cells without the peptide (virus control) and uninfected cells (cell control).
-
Incubate the plates for 4-5 days at 37°C in a humidified 5% CO2 incubator.[5]
-
After incubation, centrifuge the plates and collect the culture supernatants.
-
Perform the p24 antigen ELISA on the supernatants according to the manufacturer's protocol.[3][6][7]
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each peptide concentration relative to the virus control and determine the IC50 value.
Protocol 3: Syncytium Formation Inhibition Assay
This assay visually assesses the ability of the peptide to inhibit HIV-1-induced cell-cell fusion, which results in the formation of multinucleated giant cells (syncytia).[8][9]
Materials:
-
Effector cells: HIV-1 envelope-expressing cell line (e.g., HeLa-T-env/Tat)
-
Target cells: CD4-expressing cell line with a reporter gene (e.g., HOS/CD4/CCR5/Lac-Z)
-
Culture medium
-
[Cys(Bzl)84] CD (81-92) stock solution
-
24-well plates
-
Microscope
-
Staining solution for reporter gene product (e.g., X-gal for Lac-Z)
Procedure:
-
Seed target cells in a 24-well plate and allow them to adhere.
-
Prepare serial dilutions of [Cys(Bzl)84] CD (81-92) in culture medium.
-
Add the diluted peptide to the target cells.
-
Add effector cells to the wells.
-
Co-incubate the cells for 18-24 hours at 37°C.[8]
-
After incubation, wash the cells and stain for the reporter gene product.
-
Count the number of syncytia (multinucleated blue cells for Lac-Z) in each well under a microscope.
-
Calculate the percentage of syncytium inhibition for each peptide concentration relative to the control (no peptide) and determine the IC50 value.[10]
Visualizations
Signaling Pathway of HIV-1 Entry and Inhibition by [Cys(Bzl)84] CD (81-92)
Caption: HIV-1 entry pathway and the inhibitory mechanism of [Cys(Bzl)84] CD (81-92).
Experimental Workflow for HIV-1 Neutralization Assay
Caption: Workflow for determining the antiviral activity using a luciferase reporter assay.
Logical Relationship of Inhibition Assays
Caption: Relationship between the mechanism of action and the corresponding evaluation assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization and Validation of the TZM-bl Assay for Standardized Assessments of Neutralizing Antibodies Against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. goldengatebio.com [goldengatebio.com]
- 4. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. en.hillgene.com [en.hillgene.com]
- 7. raybiotech.com [raybiotech.com]
- 8. A simple screening system for anti-HIV drugs: syncytium formation assay using T-cell line tropic and macrophage tropic HIV env expressing cell lines--establishment and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fluorescence-Based Quantitative Methods for Detecting Human Immunodeficiency Virus Type 1-Induced Syncytia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inhibition of HIV-1-mediated syncytium formation and virus replication by the lipophosphoglycan from Leishmania donovani is due to an effect on early events in the virus life cycle - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of [Cys(Bzl)84] CD (81-92)
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address solubility challenges encountered with the peptide [Cys(Bzl)84] CD (81-92).
Frequently Asked Questions (FAQs)
Q1: What is [Cys(Bzl)84] CD (81-92) and why can its solubility be challenging?
[Cys(Bzl)84] CD (81-92) is a synthetic fragment of the CD4 protein with the sequence H-Thr-Tyr-Ile-Cys(benzyl)-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH.[1] It is classified as an acidic peptide due to a higher number of acidic residues (Glutamic Acid, Aspartic Acid) compared to basic ones.[2] The primary solubility challenge arises from:
-
Hydrophobic Residues: The sequence contains several non-polar amino acids (Tyr, Ile, Val).
-
Benzyl (B1604629) (Bzl) Protecting Group: The Cysteine at position 84 is protected with a benzyl group.[1][3][4] This group is hydrophobic and significantly decreases the peptide's affinity for aqueous solutions.[5][6]
-
Aggregation Tendency: Peptides with significant hydrophobic regions tend to aggregate in aqueous buffers to minimize their exposure to water.[5][7]
Q2: How do I determine the charge of this peptide to select an appropriate buffer?
To estimate the net charge of the peptide at a neutral pH (~7), you can assign charge values to the ionizable amino acid residues:
-
Basic residues (positive charge): Lysine (K), Arginine (R), Histidine (H), and the N-terminus amine group (+1 each).
-
Acidic residues (negative charge): Aspartic Acid (D), Glutamic Acid (E), and the C-terminus carboxyl group (-1 each).
For [Cys(Bzl)84] CD (81-92) (Sequence: TYI-C(Bzl)-EVEDQKEE):
-
Positive Charges: +1 (N-terminus) + 1 (Lysine) = +2
-
Negative Charges: -1 (Glutamic acid) -1 (Aspartic acid) -1 (Glutamic acid) -1 (Glutamic acid) -1 (Glutamic acid) -1 (C-terminus) = -6
-
Net Charge: +2 - 6 = -4
The significant net negative charge confirms that it is an acidic peptide.[2] Therefore, its solubility is expected to increase in a basic buffer.[8][9] However, due to the peptide's overall hydrophobicity, pH adjustment alone may not be sufficient.
Q3: What is the recommended initial approach for dissolving [Cys(Bzl)84] CD (81-92)?
Given its hydrophobic and acidic nature, the recommended approach is to first dissolve the peptide in a minimal amount of a compatible organic solvent before slowly diluting it with your desired aqueous buffer.[8][10][11] This method prevents the peptide from precipitating out of solution. Always test the solubility on a small amount of the peptide first to avoid wasting the entire sample.[8][10]
Q4: Which organic solvents are recommended, and are there any compatibility concerns?
The choice of organic solvent is critical. The table below summarizes the most common options for hydrophobic peptides.
| Organic Solvent | Recommended For | Advantages | Disadvantages & Cautions |
| Dimethylformamide (DMF) | Recommended for Cys-containing peptides | Less likely to cause oxidation compared to DMSO.[12] | Can be toxic to cells at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | General use for hydrophobic peptides | Low toxicity in most biological assays (typically <1% v/v).[8][9][10] | Can oxidize unprotected Cysteine or Methionine residues.[7] Use with caution, although the Bzl group on Cys offers protection.[6][13] |
| Acetonitrile (ACN) | General use, preferred for LC/MS | Volatile and easily removed. | Highly volatile, which can make concentration difficult to manage.[10] Can interfere with some biological assays. |
| Isopropanol, Methanol | Highly hydrophobic peptides | Can be effective for very non-polar peptides. | Often less compatible with biological systems than DMSO or DMF.[9] |
Q5: My peptide solution is cloudy or has formed a precipitate. What should I do?
Cloudiness or precipitation indicates that the peptide has aggregated or exceeded its solubility limit in the current solvent system.[11] Here are some troubleshooting steps:
-
Sonication: Briefly sonicate the solution in a water bath. This can help break up aggregates.[8][11][14] It's recommended to chill the sample on ice between sonication bursts to prevent heating.[8]
-
Lower the Concentration: The target concentration may be too high. Try preparing a more dilute solution.[7]
-
Increase Organic Solvent: If compatible with your experiment, you can try to re-dissolve the precipitate by adding a small amount of the initial organic solvent.
-
Re-Lyophilize: If the peptide cannot be redissolved, the best course of action is to freeze-dry (lyophilize) the sample to remove the solvent and start the solubilization process again with a different solvent system.[8][10]
Q6: How should I store the solubilized peptide?
For long-term storage, it is recommended to aliquot the peptide solution into single-use volumes and freeze them at -20°C or below.[15] This prevents degradation from repeated freeze-thaw cycles. Avoid long-term storage of peptides in solution, especially those containing residues prone to degradation.[15]
Troubleshooting Guide & Experimental Protocols
This section provides a systematic workflow and detailed protocols for successfully solubilizing [Cys(Bzl)84] CD (81-92).
Logical Workflow for Solubilization
The following diagram outlines the decision-making process for dissolving a challenging peptide like [Cys(Bzl)84] CD (81-92).
Caption: Decision workflow for solubilizing hydrophobic peptides.
Detailed Experimental Protocol: Solubilization Using an Organic Co-Solvent
This protocol provides a step-by-step method for dissolving [Cys(Bzl)84] CD (81-92).
Materials:
-
Lyophilized [Cys(Bzl)84] CD (81-92) peptide
-
High-purity Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer of choice (e.g., Phosphate-Buffered Saline (PBS) pH 7.4, Tris buffer)
-
Microcentrifuge tubes
-
Vortex mixer
-
Pipettors and sterile tips
-
Bath sonicator (optional)
Workflow Diagram:
Caption: Step-by-step experimental workflow for peptide solubilization.
Procedure:
-
Preparation: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature. This prevents moisture condensation inside the vial.[8][10]
-
Centrifugation: Centrifuge the vial briefly (e.g., 10,000 x g for 5 minutes) to ensure all the peptide powder is at the bottom of the tube.[8]
-
Initial Organic Dissolution: Add a minimal volume of high-purity DMF (recommended for Cys-containing peptides) or DMSO to the lyophilized peptide.[12] The goal is to create a concentrated stock solution. Vortex vigorously until the peptide is completely dissolved.[11] The solution should be clear.
-
Aqueous Dilution: While vigorously vortexing the concentrated peptide-organic solution, slowly add your desired aqueous buffer drop-by-drop.[11] This slow, continuous mixing is crucial to prevent the peptide from precipitating as it comes into contact with the aqueous environment.
-
Final Inspection: Once the desired final volume and concentration are reached, visually inspect the solution. A successfully solubilized peptide will result in a clear, particle-free solution.[8]
-
Troubleshooting: If the solution becomes cloudy, refer to the troubleshooting steps in the FAQ section (Q5). Sonication may be helpful at this stage.[8]
-
Storage: Use the solution immediately or prepare single-use aliquots and store them at -20°C or below.[15]
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 6. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 9. jpt.com [jpt.com]
- 10. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 11. benchchem.com [benchchem.com]
- 12. biorbyt.com [biorbyt.com]
- 13. bachem.com [bachem.com]
- 14. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 15. bachem.com [bachem.com]
Technical Support Center: Preventing Aggregation of Cysteine-Containing Peptides
Disclaimer: Information regarding the specific peptide "[Cys(Bzl)84] CD (81-92)" is not available in the public domain. This guide provides general strategies for preventing the aggregation of cysteine-containing peptides, particularly those with hydrophobic protecting groups like Benzyl (Bzl). The recommendations should be adapted and optimized for your specific peptide.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of cysteine-containing peptides in solution.
Troubleshooting Guides
Problem 1: Peptide precipitates immediately upon attempting to dissolve it in an aqueous buffer.
This is a common issue for hydrophobic peptides or peptides at a pH near their isoelectric point (pI).
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Aqueous Solubility | Dissolve the peptide in a minimal amount of a compatible organic solvent (e.g., DMSO, DMF, acetonitrile) before the slow, dropwise addition of the aqueous buffer with gentle vortexing.[1] | The peptide remains in solution after the addition of the aqueous buffer. |
| Incorrect pH | Adjust the pH of the buffer to be at least 1-2 units away from the peptide's isoelectric point (pI). For acidic peptides, use a more basic buffer, and for basic peptides, use a more acidic buffer.[1][2][3] | The peptide dissolves as the net charge increases, leading to greater electrostatic repulsion between peptide molecules.[1][4] |
| High Peptide Concentration | Attempt to dissolve the peptide at a lower concentration. | The peptide dissolves, indicating the initial concentration exceeded its solubility limit. |
| Oxidation of Cysteine | For peptides with free cysteines, disulfide bond formation can lead to oligomerization and precipitation. Dissolve the peptide in a degassed acidic buffer and consider adding a reducing agent like DTT or TCEP.[2][5] | The peptide dissolves and remains in its reduced, monomeric state. |
Problem 2: The peptide solution becomes cloudy or forms a precipitate over time.
This suggests that the peptide is slowly aggregating or precipitating out of solution.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Buffer Conditions | Screen different buffer systems and ionic strengths. Sometimes, increasing the ionic strength can shield charges and promote aggregation, while in other cases, it can stabilize the peptide.[2][4][6] | A stable solution is identified where the peptide remains soluble over time. |
| Temperature Instability | Store the peptide solution at a consistent, recommended temperature (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). Avoid repeated freeze-thaw cycles by aliquoting the stock solution.[1][7] | The rate of aggregation is significantly reduced at the optimal storage temperature. |
| Mechanical Stress | Minimize agitation, such as vigorous vortexing or shaking, which can introduce energy and promote aggregation.[1] Gentle swirling or pipetting is preferred for mixing.[7] | The peptide solution remains clear and stable for a longer duration. |
| Hydrophobic Interactions | Add stabilizing excipients to the solution. These can include sugars, polyols, certain amino acids, or low concentrations of non-denaturing detergents.[1][8] | The additive stabilizes the peptide's native conformation or disrupts hydrophobic interactions, preventing aggregation.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause peptide aggregation?
A1: Peptide aggregation is influenced by both intrinsic and extrinsic factors.
-
Intrinsic factors are related to the peptide's amino acid sequence, including hydrophobicity and the propensity to form secondary structures like β-sheets, which can lead to intermolecular hydrogen bonding.[1]
-
Extrinsic factors include peptide concentration, the pH and ionic strength of the solution, temperature, and mechanical stress.[1][4] At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion and increasing the likelihood of aggregation.[1]
Q2: My peptide contains a Benzyl (Bzl) protected Cysteine. How does this affect aggregation?
A2: The Benzyl (Bzl) group is a hydrophobic protecting group used for the thiol side chain of cysteine.[9][10] Its presence increases the overall hydrophobicity of the peptide, which can promote aggregation driven by hydrophobic interactions, especially in aqueous solutions. It is crucial to consider strategies that mitigate these hydrophobic effects, such as the use of organic co-solvents or excipients that can disrupt such interactions.
Q3: What are some common additives or excipients that can be used to prevent aggregation, and at what concentrations?
A3: The effectiveness of additives is peptide-dependent and often requires empirical optimization.[1]
| Additive Category | Example(s) | Typical Concentration | Mechanism of Action |
| Sugars | Sucrose, Trehalose | 5-10% (w/v) | Stabilize the native conformation of the peptide.[1] |
| Polyols | Glycerol, Mannitol | 10-50% (v/v) | Increase solvent viscosity and stabilize peptide structure.[1] |
| Amino Acids | Arginine, Glycine | 50-250 mM | Can reduce non-specific interactions and aggregation.[1][4] |
| Detergents | Tween 20, Triton X-100 | 0.01-0.1% (v/v) | Can prevent hydrophobic aggregation at low concentrations.[1] |
| Organic Solvents | Dimethyl sulfoxide (B87167) (DMSO) | <10% (v/v) | Disrupt hydrophobic interactions.[1] |
Q4: How can I monitor peptide aggregation in my experiments?
A4: Several techniques can be used to detect and quantify peptide aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitation or cloudiness in the solution.[7]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 350 nm) can indicate light scattering due to the presence of aggregates.[11][12]
-
Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution and can detect the formation of larger aggregates.[13]
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high molecular weight species can indicate aggregation.[11]
-
Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibril structures.[14]
Q5: What is the best way to reconstitute and store my lyophilized cysteine-containing peptide?
A5: To reconstitute, allow the vial of lyophilized peptide to warm to room temperature in a desiccator before opening to prevent condensation.[7][15] Use a sterile, high-purity, and, if necessary, degassed solvent. For peptides with free cysteines, it is advisable to use a slightly acidic buffer to reduce the rate of disulfide bond formation.[16] For long-term storage, it is recommended to store lyophilized peptides at -20°C or -80°C with a desiccant.[7][15] Once reconstituted, aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
Experimental Protocols & Visualizations
General Experimental Workflow for Troubleshooting Aggregation
The following diagram outlines a systematic approach to troubleshooting peptide aggregation issues.
Caption: Troubleshooting workflow for peptide aggregation.
Protocol 1: General Peptide Solubility Assay
This protocol provides a systematic approach to determine the best solvent for a new peptide.
-
Preparation: Weigh a small amount of the lyophilized peptide (e.g., 1 mg) into a sterile microcentrifuge tube.
-
Aqueous Solubility Test:
-
Add a small volume of sterile, purified water to achieve a high concentration (e.g., 10 mg/mL).[1]
-
Vortex for 30 seconds. If the peptide does not dissolve, sonicate in a water bath for 5-10 minutes.[1]
-
Visually inspect for any undissolved particles. If the solution is clear, the peptide is soluble in water at this concentration.[1]
-
-
pH Adjustment (if insoluble in water):
-
Based on the peptide's net charge, add small aliquots of a dilute acid (e.g., 10% acetic acid for basic peptides) or base (e.g., 0.1 M ammonium (B1175870) bicarbonate for acidic peptides).[1]
-
Vortex after each addition and check for dissolution.[1]
-
-
Organic Solvent Test (for hydrophobic peptides):
-
If the peptide is insoluble in aqueous solutions, use a fresh sample.
-
Add a minimal volume of an organic solvent like DMSO (e.g., 10-20 µL) and vortex until dissolved.[1]
-
Slowly add the desired aqueous buffer to the peptide-organic solvent mixture dropwise while vortexing to reach the final concentration.[1]
-
-
Final Clarification: Centrifuge the final solution at high speed (>10,000 x g) for 5-10 minutes to pellet any micro-aggregates. Carefully transfer the supernatant to a new tube.[1]
Protocol 2: Thioflavin T (ThT) Assay for Fibril Detection
This assay is used to detect the formation of amyloid-like fibrils.
-
Reagent Preparation:
-
Prepare a working solution of your peptide at the desired concentration in the assay buffer. It is recommended to filter the solution through a 0.22 µm filter to remove any pre-existing aggregates.[1]
-
Prepare a working solution of ThT in the same assay buffer. A typical final concentration of ThT in the well is 10-20 µM.[1]
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add the peptide solution.
-
Control Wells:
-
Buffer only.
-
Buffer with ThT.
-
Peptide only.
-
-
-
Measurement:
-
Add the ThT working solution to all wells containing the peptide to be tested and the "Buffer with ThT" control.
-
Incubate the plate, often with intermittent shaking, at a specific temperature.
-
Measure the fluorescence intensity at regular intervals (excitation ~440 nm, emission ~485 nm).
-
-
Data Analysis: An increase in fluorescence intensity in the test wells over time, relative to the controls, indicates the formation of β-sheet-rich aggregates.
Signaling Pathway of Peptide Aggregation
The following diagram illustrates a simplified pathway of how monomeric peptides can form larger aggregates.
References
- 1. benchchem.com [benchchem.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. verifiedpeptides.com [verifiedpeptides.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. How Ionic Strength Affects the Conformational Behavior of Human and Rat Beta Amyloids – A Computational Study | PLOS One [journals.plos.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. approcess.com [approcess.com]
- 12. mdpi.com [mdpi.com]
- 13. Protein Aggregation Analysis [intertek.com]
- 14. Techniques for Monitoring Protein Misfolding and Aggregation in Vitro and in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorunstar.com [biorunstar.com]
- 16. bachem.com [bachem.com]
Technical Support Center: Optimizing [Cys(Bzl)84] CD (81-92) Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with [Cys(Bzl)84] CD (81-92). The information is designed to help you optimize the peptide's concentration for your specific cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is [Cys(Bzl)84] CD (81-92) and what is its primary research application?
A1: [Cys(Bzl)84] CD (81-92) is a fragment of the CD4 protein with the sequence H-Thr-Tyr-Ile-Cys(benzyl)-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH.[1] It is classified as an acidic peptide.[2] Its primary research area is as an antimicrobial agent and in virology, where it has been shown to inhibit CD4 cell infection by HIV and HIV-induced cell fusion.[1]
Q2: What is a good starting concentration range for [Cys(Bzl)84] CD (81-92) in a new cell-based assay?
A2: For novel peptides like [Cys(Bzl)84] CD (81-92) where specific optimal concentrations are not widely published, it is recommended to perform a dose-response experiment. A broad concentration range should be tested initially, for example, from 0.1 µM to 100 µM. For peptides in cell culture, concentrations can range from ng/mL to µg/mL, and in some exceptional cases, mg/mL.[3] It is crucial to first determine the cytotoxicity of the peptide to establish a non-toxic working concentration range.
Q3: How should I dissolve and store [Cys(Bzl)84] CD (81-92)?
A3: As an acidic peptide, [Cys(Bzl)84] CD (81-92) may have specific solubility requirements.[2] It is generally recommended to first attempt to dissolve peptides in sterile, nuclease-free water. If solubility is an issue, a small amount of a basic solvent like 0.1% ammonium (B1175870) hydroxide (B78521) can be used for acidic peptides, followed by dilution in your aqueous buffer.[4] However, since this peptide contains a Cysteine residue, be aware that alkaline pH can promote disulfide bond formation.[4] For long-term storage, it is recommended to store the peptide at -20 ± 5 °C.[1] Prepare concentrated stock solutions (e.g., 5-10 mM or 5-10 mg/ml) and aliquot them to avoid repeated freeze-thaw cycles.[4] The final concentration of any organic solvent in your cell culture medium should typically not exceed 0.1% to avoid solvent-induced cytotoxicity.[4]
Q4: How can I determine if my chosen concentration of [Cys(Bzl)84] CD (81-92) is cytotoxic?
A4: A cytotoxicity assay is essential to determine the concentration range that is non-toxic to your cells. Common cytotoxicity assays include MTT, MTS, or CCK-8 assays, which measure metabolic activity, or trypan blue exclusion assays, which assess membrane integrity. You should treat your cells with a range of [Cys(Bzl)84] CD (81-92) concentrations for the intended duration of your experiment and measure cell viability.
Troubleshooting Guide
Below are common issues encountered when optimizing the concentration of [Cys(Bzl)84] CD (81-92) in cell-based assays.
Issue 1: No Observable Effect of the Peptide
If you do not observe the expected biological effect of [Cys(Bzl)84] CD (81-92), consider the following potential causes and solutions.
| Potential Cause | Troubleshooting Step |
| Suboptimal Concentration | The concentration may be too low. Perform a dose-response experiment with a wider and higher concentration range. |
| Peptide Instability | The peptide may be degrading in the culture medium. Minimize the time the peptide is in solution before being added to the cells. Ensure proper storage of stock solutions. |
| Incorrect Cell Model | The target receptor or pathway may not be present or active in your chosen cell line. Verify the expression of CD4 on your target cells if you are studying HIV entry. |
| Assay Sensitivity | The assay may not be sensitive enough to detect small changes. Optimize the assay parameters, such as incubation time and reagent concentrations. |
Issue 2: High Background or Inconsistent Results
High background noise or variability between replicate wells can obscure the true effect of the peptide.
| Potential Cause | Troubleshooting Step |
| Peptide Aggregation | Peptides can aggregate at high concentrations or in certain buffers, leading to inconsistent results. Visually inspect the peptide solution for precipitates. Consider using a different solvent or sonication to aid dissolution. |
| Cell Seeding Density | Uneven cell distribution in the wells can lead to variability. Ensure a single-cell suspension before seeding and use proper plating techniques to avoid edge effects.[5][6] |
| Inconsistent Pipetting | Inaccurate pipetting can lead to significant variations in peptide concentration and cell number. Calibrate your pipettes regularly and use reverse pipetting for viscous solutions. |
| Media Components | Components in the serum or media, such as phenol (B47542) red, can interfere with fluorescent or colorimetric readouts.[7] Consider using serum-free or phenol red-free media for the assay. |
Issue 3: Unexpected Cytotoxicity
If you observe significant cell death at concentrations where you expect the peptide to be non-toxic, investigate the following.
| Potential Cause | Troubleshooting Step |
| Contamination | The peptide stock solution or cell culture may be contaminated with bacteria or endotoxins. Use sterile techniques and filter-sterilize the peptide solution if possible.[4] |
| Solvent Toxicity | The solvent used to dissolve the peptide may be toxic to the cells at the final concentration. Ensure the final solvent concentration is below 0.1% or perform a solvent toxicity control. |
| Cell Health | Unhealthy cells are more susceptible to stress. Ensure your cells are healthy, in the logarithmic growth phase, and within a low passage number.[8] |
| Peptide Purity | Impurities from the peptide synthesis process could be cytotoxic. Ensure you are using a high-purity grade peptide suitable for cell-based assays.[9] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of [Cys(Bzl)84] CD (81-92) using a CCK-8 Assay
This protocol outlines a method to assess the cytotoxicity of the peptide on a given cell line.
Materials:
-
Your chosen cell line (e.g., CD4-expressing T-cells)
-
Complete cell culture medium
-
[Cys(Bzl)84] CD (81-92) peptide
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimized density and allow them to adhere overnight.
-
Prepare a serial dilution of [Cys(Bzl)84] CD (81-92) in complete culture medium. A suggested range is 0.1, 1, 10, 50, 100, and 200 µM.
-
Include wells with cells and medium only (untreated control) and wells with medium only (blank control).
-
Remove the old medium from the cells and add 100 µL of the prepared peptide dilutions to the respective wells.
-
Incubate the plate for the desired duration of your functional assay (e.g., 24, 48, or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as: (Absorbance of treated wells - Absorbance of blank) / (Absorbance of untreated control - Absorbance of blank) * 100%.
Protocol 2: Functional Assay - Inhibition of HIV-1 Env-Mediated Cell-Cell Fusion
This protocol provides a framework for assessing the inhibitory activity of [Cys(Bzl)84] CD (81-92) on HIV-1 envelope (Env)-mediated cell fusion.
Materials:
-
Effector cells (e.g., HEK293T cells) transiently co-transfected with an HIV-1 Env expression plasmid and a Tat-inducible luciferase reporter plasmid.
-
Target cells (e.g., TZM-bl cells) that express CD4, CXCR4, and CCR5 and contain an integrated LTR-luciferase reporter gene.
-
[Cys(Bzl)84] CD (81-92) peptide at various non-toxic concentrations.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Plate target cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the target cells with various concentrations of [Cys(Bzl)84] CD (81-92) for 1 hour at 37°C.
-
Add the effector cells to the wells containing the target cells and peptide.
-
Co-culture the cells for 6-8 hours to allow for cell fusion and Tat-mediated transactivation of the luciferase gene.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Calculate the percentage of fusion inhibition relative to the untreated control.
Data Presentation
Table 1: Example Cytotoxicity Data for [Cys(Bzl)84] CD (81-92)
| Concentration (µM) | Cell Viability (%) ± SD (24h) | Cell Viability (%) ± SD (48h) |
| 0 (Control) | 100 ± 4.5 | 100 ± 5.1 |
| 0.1 | 98.7 ± 5.2 | 97.5 ± 4.8 |
| 1 | 99.1 ± 4.9 | 96.2 ± 5.5 |
| 10 | 95.3 ± 6.1 | 91.4 ± 6.3 |
| 50 | 88.2 ± 7.3 | 75.6 ± 8.1 |
| 100 | 65.4 ± 8.9 | 40.1 ± 9.2 |
| 200 | 30.1 ± 9.5 | 15.8 ± 7.6 |
Table 2: Example Functional Data - Inhibition of Cell-Cell Fusion
| Concentration (µM) | Luciferase Activity (RLU) ± SD | % Inhibition ± SD |
| 0 (Control) | 1,500,000 ± 120,000 | 0 ± 8.0 |
| 1 | 1,250,000 ± 110,000 | 16.7 ± 7.3 |
| 5 | 850,000 ± 95,000 | 43.3 ± 6.3 |
| 10 | 450,000 ± 60,000 | 70.0 ± 4.0 |
| 25 | 150,000 ± 35,000 | 90.0 ± 2.3 |
| 50 | 80,000 ± 20,000 | 94.7 ± 1.3 |
Visualizations
Caption: Workflow for concentration optimization.
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. proimmune.com [proimmune.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. marinbio.com [marinbio.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. biocompare.com [biocompare.com]
- 9. peptide.com [peptide.com]
Assessing the stability and storage conditions for [Cys(Bzl)84] CD (81-92)
This technical support center provides guidance on the stability and storage of the acidic peptide [Cys(Bzl)84] CD (81-92), a CD4 fragment known to inhibit HIV infection and cell fusion. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of the peptide throughout experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the general characteristics of [Cys(Bzl)84] CD (81-92)?
A1: [Cys(Bzl)84] CD (81-92) is an acidic peptide with the following properties:
-
Sequence: H-Thr-Tyr-Ile-Cys(benzyl)-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH (trifluoroacetate salt)[1]
-
One-Letter Sequence: TYI-Cys(benzyl)-EVEDQKEE[1]
-
Molecular Formula: C₆₉H₁₀₂N₁₄O₂₆S₁[1]
-
Molecular Weight: 1575.69 g/mol [1]
-
CAS Registry Number: [123380-68-7][1]
-
Appearance: Typically a white lyophilized powder.
Q2: What are the recommended storage conditions for lyophilized [Cys(Bzl)84] CD (81-92)?
A2: For long-term stability, lyophilized [Cys(Bzl)84] CD (81-92) should be stored at -20 ± 5 °C.[1] Some suppliers may ship the product at room temperature, but it should be transferred to the recommended storage temperature upon receipt.[2][3] To prevent degradation from moisture and oxidation, store the peptide in a tightly sealed container, preferably with a desiccant and under an inert atmosphere like argon or nitrogen.[4][5]
Q3: How should I handle the peptide upon receipt?
A3: Before opening the vial, it is crucial to allow the lyophilized peptide to equilibrate to room temperature. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.
Q4: How do I properly dissolve [Cys(Bzl)84] CD (81-92)?
A4: As an acidic peptide, [Cys(Bzl)84] CD (81-92) may require specific conditions for solubilization. It is recommended to use degassed, acidic buffers (pH < 7) to prevent oxidation of the cysteine residue.[6] Start with a small amount of distilled water. If solubility is an issue, adding a small amount of a solubilizing agent like dilute acetic acid or 0.1% trifluoroacetic acid (TFA) in aqueous acetonitrile (B52724) can be beneficial.[6] Avoid using dimethyl sulfoxide (B87167) (DMSO), especially with peptide trifluoroacetates.[6]
Q5: What is the stability of [Cys(Bzl)84] CD (81-92) in solution?
A5: Peptide solutions are significantly less stable than their lyophilized form.[5][7] It is strongly recommended to prepare solutions fresh for each experiment. If storage of a stock solution is necessary, it should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[5][8] The stability in solution is dependent on factors like pH, temperature, and the presence of proteases.
Q6: What are the primary degradation pathways for this peptide?
A6: Peptides containing cysteine, even with a protecting group, can be susceptible to oxidation.[9][10] Other potential degradation pathways include hydrolysis, particularly at aspartic acid (Asp) residues, and deamidation at asparagine (Asn) or glutamine (Gln) residues.[7] The benzyl (B1604629) (Bzl) protecting group on the cysteine is generally stable under typical experimental conditions and requires harsh chemical conditions for removal.[10][11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving the Peptide | The peptide is acidic and may have low solubility in neutral water. | Use a degassed, slightly acidic buffer (e.g., containing 0.1% TFA). Gentle vortexing or sonication can also aid in dissolution. |
| Loss of Biological Activity | Improper storage of the lyophilized powder or solution. Repeated freeze-thaw cycles of the stock solution. Contamination with proteases. | Ensure storage at -20°C or -80°C. Aliquot stock solutions to minimize freeze-thaw cycles. Use sterile, protease-free buffers and reagents. |
| Inconsistent Experimental Results | Degradation of the peptide in solution. Inaccurate peptide concentration due to incomplete solubilization. | Prepare fresh solutions for each experiment. Confirm complete dissolution before determining the concentration. Perform a stability test of the peptide in your experimental buffer. |
| Presence of Unexpected Peaks in HPLC Analysis | Oxidation of the cysteine residue. Formation of peptide dimers or aggregates. Hydrolysis or deamidation. | Handle the peptide in degassed, acidic buffers.[4][6] Store solutions properly and avoid high pH. Analyze the molecular weight of the impurities by mass spectrometry to identify the degradation product. |
Experimental Protocols
Protocol 1: Peptide Reconstitution
-
Allow the vial of lyophilized [Cys(Bzl)84] CD (81-92) to warm to room temperature before opening.
-
Add the required volume of a pre-chilled, degassed, sterile, acidic buffer (e.g., 0.1% TFA in water) to the vial to achieve the desired stock concentration.
-
Gently vortex or swirl the vial to ensure complete dissolution. Avoid vigorous shaking, which can cause aggregation.
-
If the stock solution is not for immediate use, aliquot it into single-use, low-protein-binding tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability Assessment by RP-HPLC
-
Prepare a stock solution of the peptide in a suitable buffer as described in Protocol 1.
-
Incubate aliquots of the peptide solution under different conditions (e.g., varying temperatures: 4°C, 25°C, 37°C; varying pH values).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.
-
Quench any potential degradation by adding an equal volume of a strong acid solution (e.g., 10% TFA) and freezing at -80°C until analysis.
-
Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) to monitor the decrease in the main peptide peak and the appearance of degradation products.
-
Quantify the percentage of remaining intact peptide at each time point relative to the 0-hour sample.
Visualizations
Caption: Workflow for handling and assessing the stability of [Cys(Bzl)84] CD (81-92).
Caption: Common degradation pathways for peptides like [Cys(Bzl)84] CD (81-92).
References
- 1. cpcscientific.com [cpcscientific.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 5. Peptide Stability: Guidelines and SOPs for Handling and Storage [biolongevitylabs.com]
- 6. bachem.com [bachem.com]
- 7. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.com]
- 8. nordscipeptides.com [nordscipeptides.com]
- 9. peptidesuk.com [peptidesuk.com]
- 10. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 11. peptide.com [peptide.com]
Troubleshooting inconsistent results in [Cys(Bzl)84] CD (81-92) experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in Circular Dichroism (CD) spectroscopy experiments involving the peptide [Cys(Bzl)84] CD (81-92) and other similar peptides.
Troubleshooting Guide
Inconsistent or poor-quality CD spectra can arise from a variety of factors, from sample preparation to instrument settings. This guide addresses common issues in a question-and-answer format to help you identify and resolve them.
Q1: Why is my CD spectrum noisy or showing a high signal-to-noise ratio?
A1: High noise in a CD spectrum can obscure the true signal from your peptide. Several factors can contribute to this issue:
-
Low Sample Concentration: If the peptide concentration is too low, the CD signal may be too weak to be accurately distinguished from the baseline noise.[1] For far-UV CD (180-250 nm), a peptide concentration of 0.1 mg/mL is typically recommended.[1]
-
Improper Instrument Settings: A fast scanning speed or a short integration time can lead to a noisy spectrum as the instrument has insufficient time to average the signal at each data point.
-
High Absorbance of Buffer: If the buffer itself absorbs strongly in the far-UV region, it can reduce the amount of light reaching the detector, leading to a high HT (high tension) voltage and increased noise.[1] The HT voltage should ideally remain below 700 V.[1]
-
Sample Aggregation: Aggregated peptide particles can scatter light, which increases noise and can introduce artifacts into the spectrum.[2]
Q2: My CD spectrum shows a distorted shape or unexpected peaks. What could be the cause?
A2: Spectral distortion is a serious issue that can lead to incorrect interpretation of the peptide's secondary structure. Potential causes include:
-
Sample Aggregation: As mentioned, aggregation can cause light scattering, which distorts the CD spectrum.[3]
-
Buffer Interference: Some buffer components, like Tris or high concentrations of chloride ions, absorb strongly in the far-UV and can create artifactual peaks.[4][5] It is recommended to use buffers with low UV absorbance, such as phosphate (B84403) buffers.[1]
-
Cuvette Issues: Birefringence from a strained or low-quality quartz cuvette can introduce significant artifacts into the CD spectrum.[6] Ensure you are using a high-quality, clean, and properly handled cuvette.
-
Incorrect Baseline Subtraction: Forgetting to subtract the spectrum of the buffer alone (the baseline) from the sample spectrum will result in a composite spectrum that does not accurately represent the peptide's signal.[7]
Q3: The intensity of my CD signal is inconsistent between experiments. Why is this happening?
A3: Variations in signal intensity can make it difficult to compare results across different batches or experimental conditions. The primary reasons for this are:
-
Inaccurate Concentration Determination: The magnitude of the CD signal is directly proportional to the concentration of the peptide.[8] Inconsistent or inaccurate determination of the peptide concentration will lead to variable CD signal intensities.
-
Peptide Instability or Degradation: If the peptide is not stable in the chosen buffer or degrades over time, the concentration of folded, active peptide will decrease, leading to a weaker CD signal.
-
Instrument Drift: While less common with modern instruments, fluctuations in the lamp intensity or detector sensitivity can cause variations in the measured signal. Regular instrument calibration is important to minimize this.[7]
Q4: I am having trouble getting a signal in the far-UV region (below 200 nm). What can I do?
A4: The far-UV region is critical for secondary structure analysis but can be challenging to measure.[8] Common reasons for poor signal in this region include:
-
High Buffer Absorbance: Many common buffers and salts absorb strongly below 200 nm.[1] Consider using a buffer with better far-UV transparency, such as a low concentration phosphate buffer, or even deionized water if the peptide is stable.
-
Oxygen in the Sample Chamber: Oxygen absorbs light in the far-UV. Purging the instrument's sample chamber with dry nitrogen gas is essential for measurements below 200 nm.
-
Incorrect Cuvette Path Length: For measurements in the far-UV, a shorter path length cuvette (e.g., 1 mm or 0.1 mm) is often necessary to reduce the overall absorbance of the sample and buffer.[1]
Frequently Asked Questions (FAQs)
Q: What is the recommended concentration for [Cys(Bzl)84] CD (81-92) in a CD experiment?
A: While specific data for this peptide is limited, general guidelines for peptides in CD spectroscopy can be followed. For far-UV (secondary structure) analysis, a concentration of approximately 0.1 mg/mL is a good starting point.[1] For near-UV (tertiary structure) analysis, a higher concentration of around 1 mg/mL is typically required.[1]
Q: What type of buffer should I use for my CD experiments with this peptide?
A: Since [Cys(Bzl)84] CD (81-92) is an acidic peptide, a buffer with a pH that maintains its stability and solubility is crucial. Phosphate buffers are a good choice due to their low absorbance in the far-UV region.[1] It is important to avoid buffers containing components that absorb strongly in the UV range, such as Tris or imidazole.[5] Always measure a baseline spectrum of your buffer to ensure it is transparent in your wavelength range of interest.[6]
Q: How can I check for peptide aggregation?
A: Peptide aggregation can be a significant issue in CD experiments.[2] An increase in the dynode voltage during the experiment can indicate light scattering due to aggregation.[2] Additionally, you can visually inspect the sample for turbidity. Dynamic Light Scattering (DLS) is a more quantitative method to assess the aggregation state of your peptide in solution.
Q: What are the optimal instrument settings for a peptide CD experiment?
A: Optimal settings can vary between instruments, but here are some general recommendations:
-
Wavelength Range: For secondary structure, scan from ~260 nm down to 190 nm (or as low as your instrument and buffer will allow).[8]
-
Bandwidth: A bandwidth of 1.0 nm is common.[7]
-
Scan Speed: A slower scan speed (e.g., 50 nm/min) and a longer integration time (e.g., 1-2 seconds) will generally produce a better signal-to-noise ratio.
-
Accumulations: Averaging multiple scans (e.g., 3-5) can significantly improve the quality of the final spectrum.[8]
Data and Experimental Parameters
Table 1: Recommended Starting Conditions for Peptide CD Spectroscopy
| Parameter | Far-UV (Secondary Structure) | Near-UV (Tertiary Structure) |
| Wavelength Range | 190 - 260 nm | 250 - 350 nm |
| Peptide Concentration | 0.1 - 0.2 mg/mL | 0.5 - 1.0 mg/mL |
| Cuvette Path Length | 0.1 - 1 mm | 10 mm |
| Bandwidth | 1.0 nm | 1.0 - 2.0 nm |
| Scan Speed | 20 - 50 nm/min | 50 - 100 nm/min |
| Integration Time | 1 - 2 seconds | 1 second |
| Accumulations | 3 - 5 | 3 - 5 |
Experimental Protocols
Protocol: Standard CD Spectroscopy of a Peptide
-
Sample Preparation:
-
Prepare a stock solution of the peptide in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4).
-
Determine the accurate concentration of the peptide stock solution using a reliable method such as UV absorbance at 280 nm (if aromatic residues are present) or a quantitative amino acid analysis.
-
Dilute the peptide stock to the desired final concentration for the CD measurement.
-
Prepare a buffer blank with the exact same buffer used for the peptide sample.
-
Filter both the sample and buffer blank through a 0.22 µm filter to remove any particulates.
-
-
Instrument Setup:
-
Turn on the CD spectrometer and the nitrogen purge, allowing the instrument to warm up and stabilize for at least 30 minutes.
-
Set the desired experimental parameters (wavelength range, bandwidth, scan speed, integration time, number of accumulations).
-
Set the temperature control if performing temperature-dependent studies.
-
-
Data Acquisition:
-
Thoroughly clean the quartz cuvette.
-
Fill the cuvette with the buffer blank and place it in the sample holder.
-
Acquire a baseline spectrum by averaging the specified number of scans.
-
Remove the buffer blank and rinse the cuvette with the peptide sample.
-
Fill the cuvette with the peptide sample and place it back in the sample holder.
-
Acquire the sample spectrum using the same parameters as the baseline.
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum to obtain the final CD spectrum of the peptide.
-
Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) using the peptide concentration, path length, and number of amino acid residues.[5]
-
Visualizations
Caption: A general workflow for a peptide CD spectroscopy experiment.
References
- 1. jascoinc.com [jascoinc.com]
- 2. Virtual Labs [cds-iiith.vlabs.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Principles and Experimental Design of Circular Dichroism (CD) Spectroscopy Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Mastering Circular Dichroism: Techniques, Troubleshooting & Advances - Creative Proteomics [creative-proteomics.com]
- 8. Tools and methods for circular dichroism spectroscopy of proteins: a tutorial review - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS00558D [pubs.rsc.org]
Technical Support Center: Enhancing the Bioavailability of [Cys(Bzl)84] CD (81-92) for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo studies with the acidic peptide [Cys(Bzl)84] CD (81-92).[1][2][3]
Troubleshooting Guide
Issue 1: Low or Undetectable Plasma Concentration of [Cys(Bzl)84] CD (81-92) Post-Administration
Possible Causes:
-
Rapid Enzymatic Degradation: Peptides are highly susceptible to degradation by proteases present in the blood, gastrointestinal tract, and various tissues.[4][5][6][7] Unmodified peptides often have very short plasma half-lives, sometimes only a few minutes.[5][7][8]
-
Rapid Renal Clearance: Due to their small size, peptides are often quickly filtered out of the bloodstream by the kidneys.[5][8][9]
-
Poor Absorption at the Injection Site: For subcutaneous or intramuscular injections, the peptide may not be efficiently absorbed into systemic circulation.
-
Issues with Formulation: The peptide may be aggregating or precipitating in the formulation, reducing the amount of soluble, active compound being administered.[9]
Suggested Solutions:
-
Assess In Vitro Stability: Before in vivo experiments, determine the peptide's stability in plasma and relevant tissue homogenates (e.g., liver S9 fractions) to understand its degradation profile.[4]
-
Modify the Peptide Structure:
-
N-terminal Acetylation and C-terminal Amidation: These modifications can protect the peptide from degradation by aminopeptidases and carboxypeptidases.[10][11][12]
-
Incorporate D-Amino Acids: Replacing one or more L-amino acids with their D-isomers can significantly increase resistance to proteolytic enzymes.[7][9][11][13]
-
Cyclization: Linking the N- and C-termini can create a more rigid structure that is less susceptible to enzymatic cleavage.[4][9][11][12][14]
-
-
Optimize the Formulation:
-
PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) to the peptide increases its hydrodynamic size, which can reduce renal clearance and shield it from proteases, thereby extending its circulation half-life.[4][10]
-
Lipidation: Acylating the peptide with a fatty acid chain can promote binding to serum albumin, which acts as a carrier and reduces renal filtration, prolonging its time in circulation.[4][9][10][15]
-
Encapsulation: Formulating the peptide in nanoparticles or liposomes can protect it from degradation and facilitate controlled release.[14][16]
-
-
Change the Route of Administration: If using subcutaneous or intramuscular injection, consider intravenous administration to ensure 100% initial bioavailability.[17]
Issue 2: Lack of In Vivo Efficacy Despite Adequate Plasma Concentration
Possible Causes:
-
Loss of Biological Activity: Modifications made to enhance bioavailability (e.g., PEGylation, amino acid substitutions) may have interfered with the peptide's binding to its target.
-
Poor Tissue Distribution: The peptide may not be reaching the target tissue or organ in sufficient concentrations.
-
Immunogenicity: The peptide or its formulation could be eliciting an immune response, leading to the formation of neutralizing antibodies.[5][8][18]
Suggested Solutions:
-
Confirm In Vitro Activity of Modified Peptide: Before proceeding with in vivo studies, verify that any structural modifications have not compromised the peptide's biological activity in relevant in vitro assays.
-
Evaluate Tissue Distribution: Conduct biodistribution studies using a labeled version of the peptide (e.g., radiolabeled or fluorescently tagged) to determine its concentration in target tissues over time.
-
Assess Immunogenicity: Monitor for the presence of anti-drug antibodies (ADAs) in animal subjects during repeated dosing studies. If immunogenicity is detected, consider strategies to mitigate it, such as PEGylation or the use of tolerogenic formulations.[10]
-
Optimize Targeting: If the peptide needs to act on a specific cell type, consider conjugation to a targeting ligand (e.g., an antibody fragment) to improve its site-specific accumulation.[14]
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take to improve the bioavailability of [Cys(Bzl)84] CD (81-92)?
The most crucial first step is to understand its primary limitations. Conduct preliminary in vitro and in vivo studies to determine if the main issue is rapid degradation, poor absorption, or fast clearance. An initial in vitro plasma stability assay will reveal its susceptibility to enzymatic degradation. A pilot pharmacokinetic (PK) study in a small animal model (e.g., mouse) with intravenous (IV) and subcutaneous (SC) administration will help determine its clearance rate and absorption efficiency. The results will guide you toward the most effective enhancement strategy.
Q2: How can I protect my peptide from enzymatic degradation in the gastrointestinal tract for oral delivery?
Oral delivery of peptides is extremely challenging due to the harsh acidic environment of the stomach and the presence of numerous digestive enzymes.[19][20] To overcome this, you can:
-
Use Enteric Coatings: Encapsulate the peptide in a formulation with an enteric coating that only dissolves in the higher pH of the small intestine.
-
Co-administer Protease Inhibitors: Include compounds that inhibit the activity of trypsin and chymotrypsin, though this can have off-target effects.[19][21]
-
Utilize Permeation Enhancers: These agents transiently open the tight junctions between intestinal cells to allow for paracellular transport of the peptide.[14][19][21][22]
-
Formulate in Nanoparticles: Encapsulating the peptide in polymeric nanoparticles can protect it from degradation and facilitate its uptake by the intestinal epithelium.[16]
Q3: What are the pros and cons of PEGylation versus lipidation for extending half-life?
Both are effective strategies, but they have different implications that should be considered based on your experimental goals.
| Strategy | Advantages | Disadvantages |
| PEGylation | - Significantly increases hydrodynamic size, reducing renal clearance.[10] - Shields the peptide from proteolytic enzymes.[10][14] - Can reduce immunogenicity.[10] | - Can sometimes reduce the peptide's binding affinity for its target due to steric hindrance. - Potential for PEG accumulation in tissues with long-term dosing. |
| Lipidation | - Promotes reversible binding to serum albumin, creating a circulating reservoir of the peptide.[4][9][10] - This binding significantly extends the peptide's half-life.[4] | - May alter tissue distribution due to albumin binding. - The specific fatty acid chain length and attachment site need to be optimized. |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic (PK) Study in Mice
This protocol is designed to determine key pharmacokinetic parameters of [Cys(Bzl)84] CD (81-92).[23]
Materials:
-
[Cys(Bzl)84] CD (81-92) peptide, accurately weighed and formulated in a sterile, biocompatible vehicle (e.g., saline, PBS).
-
8-10 week old mice (e.g., C57BL/6), divided into groups for intravenous (IV) and subcutaneous (SC) administration.
-
Sterile syringes and needles (e.g., 27-30G).
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries).
-
Anesthetic and restraining devices.[24]
Procedure:
-
Dose Preparation: Prepare a stock solution of the peptide in the chosen vehicle. Ensure complete dissolution. Avoid vigorous shaking to prevent aggregation.[24]
-
Animal Dosing:
-
IV Group: Administer the peptide solution via a lateral tail vein. A typical dose might be 1-2 mg/kg.
-
SC Group: Administer the peptide solution by gently grasping the loose skin over the scruff of the neck to form a "tent" and injecting at the base.[24] A typical dose might be 5-10 mg/kg.
-
-
Blood Sampling: Collect blood samples (e.g., 20-30 µL) at predetermined time points.
-
IV Group: e.g., 2, 5, 15, 30, 60, 120, and 240 minutes post-injection.
-
SC Group: e.g., 15, 30, 60, 120, 240, and 480 minutes post-injection.
-
-
Plasma Preparation: Immediately place blood samples into EDTA-coated tubes, mix gently, and centrifuge at 4°C to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis. Quantify the concentration of the peptide in the plasma using a validated analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Data Analysis: Plot the plasma concentration versus time for each route of administration. Calculate key PK parameters as shown in the table below.[23]
Table 1: Key Pharmacokinetic Parameters
| Parameter | Description | How It's Used |
| Cmax | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |
| Tmax | Time at which Cmax is reached. | Provides information on the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time). | Represents the total drug exposure over time. |
| t1/2 | Half-life. | The time required for the plasma concentration to decrease by half; indicates the rate of elimination. |
| F (%) | Bioavailability (for SC route). | The fraction of the administered dose that reaches systemic circulation. Calculated as (AUC_SC / AUC_IV) * (Dose_IV / Dose_SC) * 100. |
Protocol 2: In Vitro Plasma Stability Assay
Materials:
-
[Cys(Bzl)84] CD (81-92) peptide.
-
Freshly collected plasma (with anticoagulant like heparin or EDTA) from the species of interest (e.g., mouse, rat, human).
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., acetonitrile (B52724) with an internal standard).
-
LC-MS/MS system for analysis.
Procedure:
-
Peptide Spiking: Spike a known concentration of the peptide into a pre-warmed (37°C) aliquot of plasma.
-
Incubation: Incubate the mixture at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the plasma-peptide mixture.
-
Quench Reaction: Immediately add the aliquot to the cold quenching solution to stop all enzymatic activity.
-
Sample Processing: Vortex the samples and centrifuge to precipitate plasma proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to determine the concentration of the remaining peptide.
-
Data Analysis: Plot the percentage of peptide remaining versus time. From this curve, you can calculate the in vitro half-life of the peptide in plasma.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. H-THR-TYR-ILE-CYS(BZL)-GLU-VAL-GLU-ASP-GLN-LYS-GLU-GLU-OH | 123380-68-7 [chemicalbook.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to stabilize cell penetrating peptides for in vivo applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo degradation forms, anti-degradation strategies, and clinical applications of therapeutic peptides in non-infectious chronic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 10. Peptide Stability Optimization - Creative Peptides [creative-peptides.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alliedacademies.org [alliedacademies.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 18. FORMULATING PEPTIDES - Novel Formulations for Non-Invasive Delivery & Stabilization of Peptides [drug-dev.com]
- 19. Approaches for Enhancing Oral Bioavailability of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Approaches for enhancing oral bioavailability of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Peptide Degradation in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to peptide degradation in long-term experiments.
Troubleshooting Guide
This guide offers solutions to specific problems you may encounter during your experiments.
Issue 1: Inconsistent or reduced peptide activity in bioassays over time.
Possible Cause: Your peptide may be degrading in the experimental medium due to enzymatic activity, pH instability, or oxidation.
Solutions:
-
Enzymatic Degradation:
-
If using serum-containing media, consider reducing the serum concentration or using a serum-free alternative for the duration of the experiment.
-
Heat-inactivate the serum (typically 56°C for 30 minutes) to denature some proteases.
-
Incorporate protease inhibitors into your experimental setup.
-
-
pH Shift:
-
Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause it to change.
-
Use a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffer.
-
-
Oxidation:
Issue 2: Visible precipitation or cloudiness in your peptide solution.
Possible Cause: The peptide may be aggregating or precipitating out of solution due to poor solubility at the working concentration or in the chosen buffer.
Solutions:
-
Solubility Issues:
-
Review the peptide's certificate of analysis for solubility information.
-
Test the solubility of the peptide in different buffer systems and at various pH levels to find the optimal conditions.
-
For hydrophobic peptides, you may need to first dissolve them in a small amount of an organic solvent like DMSO before diluting with your aqueous buffer.
-
-
Aggregation:
-
Avoid vigorous vortexing when dissolving the peptide. Gentle swirling or pipetting is preferred.
-
Store the peptide solution in aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[2]
-
Issue 3: Unexpected peaks appearing in HPLC or Mass Spectrometry analysis of your peptide.
Possible Cause: These additional peaks are likely degradation products or impurities from synthesis.
Solutions:
-
Identify Degradation Products:
-
Compare the chromatogram of your aged sample to a freshly prepared sample to identify new peaks.
-
Use mass spectrometry (MS) to determine the molecular weights of the species in the unexpected peaks, which can help identify the type of degradation (e.g., a +16 Da shift may indicate oxidation of methionine).
-
-
Minimize Further Degradation:
-
Based on the identified degradation products, adjust your experimental conditions. For example, if you observe oxidation, take steps to reduce oxygen exposure. If you see hydrolysis, optimize the pH of your solutions.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What is the best way to store lyophilized peptides for long-term use?
-
A1: For long-term stability, lyophilized peptides should be stored at -20°C or -80°C in a tightly sealed container to protect them from moisture and light.[2] Peptides containing residues prone to oxidation (Cys, Met, Trp) or moisture absorption (Asp, Glu, Lys, Arg, His) may require storage in a desiccator or under an inert atmosphere.[2]
-
-
Q2: How should I handle reconstituted peptide solutions?
-
A2: Once reconstituted, peptide solutions are much less stable. It is recommended to prepare fresh solutions for each experiment. If you must store them, aliquot the solution into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] The optimal pH for storing most peptide solutions is between 5 and 7.
-
Peptide Stability in Experiments
-
Q3: My peptide seems to be degrading in my cell culture medium. What can I do?
-
A3: Cell culture media can contain proteases, especially when supplemented with serum. To mitigate degradation, you can try using serum-free or reduced-serum media, heat-inactivating the serum, or adding protease inhibitors. Additionally, monitor and maintain the pH of the media, as shifts can accelerate degradation.
-
-
Q4: Which amino acids are most susceptible to degradation?
-
A4: Certain amino acids are more prone to specific degradation pathways:
-
Oxidation: Cysteine (Cys), Methionine (Met), and Tryptophan (Trp).[1]
-
Deamidation: Asparagine (Asn) and Glutamine (Gln).
-
Hydrolysis: Aspartic acid (Asp) is particularly susceptible to cleavage, especially when followed by Proline (Pro) or Glycine (Gly).
-
-
Improving Peptide Stability
-
Q5: Are there ways to make my peptide more stable?
-
A5: Yes, several chemical modification strategies can enhance peptide stability. These are typically implemented during peptide synthesis and include:
-
N-terminal acetylation and C-terminal amidation: These modifications block the ends of the peptide, making them less susceptible to degradation by exopeptidases.
-
D-amino acid substitution: Replacing natural L-amino acids with their D-isomers can significantly increase resistance to enzymatic degradation.
-
Cyclization: Creating a cyclic peptide can improve stability by restricting its conformation and making it less accessible to proteases.
-
PEGylation: Attaching a polyethylene (B3416737) glycol (PEG) chain can increase the peptide's half-life in vivo.
-
-
Data Presentation
The following tables summarize quantitative data on the stability of peptides under various conditions.
Table 1: Effect of pH and Temperature on the Half-Life of Asparagine (Asn) Deamidation in a Model Hexapeptide (Val-Tyr-Pro-Asn-Gly-Ala)
| Temperature (°C) | pH | Half-life (days) |
| 37 | 7.4 | 1.4[3] |
| 37 | 5.0 | Longer (rate minimum)[3] |
| 37 | >7.4 | Shorter (base-catalyzed)[3] |
Note: Deamidation rates are highly sequence-dependent. The presence of a Glycine residue C-terminal to Asparagine significantly accelerates deamidation.
Table 2: Stability of Glucagon-Like Peptide-1 (GLP-1) under Different Conditions
| Condition | Observation | Reference |
| pH | Aggregation kinetics show a switch-like behavior between pH 7.5 and 8.2. At pH 7.5, off-pathway oligomers form. | [4] |
| In Plasma | Native GLP-1 has a very short half-life of 1-2 minutes due to degradation by the DPP-4 enzyme. | [5] |
| Storage | Stable for at least one year when stored at -20°C or -80°C. |
Experimental Protocols
Protocol 1: Assessing Peptide Stability by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general method for monitoring the degradation of a peptide over time.
-
Preparation of Stock Solution:
-
Accurately weigh the lyophilized peptide and dissolve it in an appropriate solvent (e.g., sterile water, buffer, or a small amount of DMSO followed by dilution) to a known concentration.
-
-
Incubation:
-
Dilute the peptide stock solution to the desired final concentration in the experimental buffer or medium (e.g., phosphate (B84403) buffer at different pH values or cell culture medium).
-
Aliquot the solution into several vials for different time points.
-
Incubate the vials under the desired experimental conditions (e.g., 37°C).
-
-
Sample Collection:
-
At each time point (e.g., 0, 2, 4, 8, 24, 48 hours), take one vial and stop the degradation process. This can be done by freezing the sample at -80°C or by adding a quenching agent like trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
-
HPLC Analysis:
-
System: An HPLC system equipped with a UV detector and a C18 reversed-phase column suitable for peptide analysis.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: Develop a linear gradient from low %B to high %B to elute the peptide and its potential degradation products. A typical gradient might be 5% to 95% B over 30 minutes.
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
Analysis: Inject the samples from each time point. The degradation of the parent peptide is determined by the decrease in its peak area over time. The appearance of new peaks indicates the formation of degradation products.
-
Protocol 2: Identification of Peptide Degradation Products by Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is used to identify the chemical nature of degradation products.
-
Sample Preparation:
-
Prepare and incubate the peptide samples as described in Protocol 1.
-
-
LC-MS Analysis:
-
System: An LC system coupled to a mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument).
-
Chromatography: Use a similar RP-HPLC method as in Protocol 1 to separate the peptide and its degradation products before they enter the mass spectrometer.
-
Mass Spectrometry:
-
Operate the mass spectrometer in positive ion mode.
-
Perform a full scan to determine the molecular weights of the eluting compounds.
-
Perform tandem MS (MS/MS) on the parent peptide and the new peaks to obtain fragmentation patterns.
-
-
-
Data Analysis:
-
Determine the mass difference between the degradation products and the parent peptide. For example:
-
A +1 Da shift can indicate deamidation.
-
A +16 Da shift can indicate oxidation of a single methionine residue.
-
Masses lower than the parent peptide suggest hydrolysis (fragmentation).
-
-
Analyze the MS/MS fragmentation data to pinpoint the exact site of modification or cleavage.
-
Mandatory Visualizations
References
- 1. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. genscript.com [genscript.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucagon-like peptide 1 (GLP-1) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Protocols for Reproducible [Cys(Bzl)84] CD (81-92) Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthetic peptide [Cys(Bzl)84] CD (81-92). Our aim is to facilitate the refinement of protocols to ensure reproducible results in activity assays.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis, handling, and activity testing of [Cys(Bzl)84] CD (81-92).
Q1: My synthesized [Cys(Bzl)84] CD (81-92) peptide shows no or low anti-HIV activity.
A1: Several factors could contribute to a lack of activity. Consider the following troubleshooting steps:
-
Peptide Purity and Integrity:
-
Verification: Confirm the peptide's identity and purity using mass spectrometry and analytical HPLC. The expected molecular weight is 1575.69 g/mol .[1][2] Purity should be a minimum of 95%.[2]
-
Incomplete Deprotection: Incomplete removal of protecting groups during synthesis can mask the active sites of the peptide. Ensure your cleavage protocol is optimized for the benzyl (B1604629) protecting group on Cysteine.
-
Oxidation: Peptides containing cysteine are susceptible to oxidation, which can lead to dimerization or other modifications that reduce activity. Handle the peptide under an inert atmosphere (e.g., argon) and use degassed solvents.
-
-
Assay Conditions:
-
Peptide Solubility: The peptide may not be fully dissolved in the assay buffer, leading to a lower effective concentration. Test different solvent systems, starting with sterile, purified water, and if necessary, small amounts of organic solvents like DMSO, followed by dilution in the assay medium.
-
Virus Titer: The concentration of the virus used in the assay is critical. A high viral load may overwhelm the inhibitory capacity of the peptide. It is essential to use a properly titrated virus stock.
-
Reagent Quality: Ensure all reagents, including cell culture media, serum, and detection substrates, are of high quality and not expired. Lot-to-lot variability in reagents can also impact results.
-
Q2: I am observing high variability in IC50 values between experiments.
A2: High variability is a common challenge in cell-based assays. Here are some potential causes and solutions:
-
Inconsistent Cell Health and Density:
-
Cell Viability: Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Seeding Density: Use a consistent cell number for each experiment, as variations can affect the virus-to-cell ratio and subsequent measurements.
-
-
"Edge Effects" in Plate-Based Assays:
-
Mitigation: The outer wells of a microplate are more prone to evaporation, leading to changes in reagent concentrations. To minimize this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS to create a humidity barrier.
-
-
Pipetting Errors:
-
Technique: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of the peptide. Use calibrated pipettes and change tips between samples.
-
-
Reagent Preparation:
-
Fresh Preparations: Prepare fresh dilutions of the peptide for each experiment from a properly stored stock solution to avoid degradation.
-
Q3: The peptide is difficult to dissolve. What is the recommended procedure?
A3: Solubility can be a significant issue for synthetic peptides.
-
Initial Solvent: Start by attempting to dissolve a small amount of the peptide in sterile, high-purity water.
-
Sonication: If solubility is poor, gentle sonication can help.
-
Organic Solvents: If the peptide remains insoluble, a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) can be used to create a stock solution. Subsequently, this stock solution should be diluted to the final working concentration in the assay buffer. Be mindful that high concentrations of organic solvents can be toxic to cells.
Q4: How should I properly store the [Cys(Bzl)84] CD (81-92) peptide?
A4: Proper storage is crucial to maintain the peptide's integrity and activity.
-
Lyophilized Powder: Store the lyophilized peptide at -20°C or lower for long-term stability.[1]
-
In Solution: It is best to prepare fresh solutions for each experiment. If a stock solution needs to be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a peptide analog of CD (81-92). Note that data for the specific [Cys(Bzl)84] derivative is limited in publicly available literature, and the values presented here are for a closely related peptide to provide a benchmark.
| Peptide Derivative | Assay Type | Cell Line | Target | IC50 | Reference |
| Phenylalanine-substituted CD4(81-92) analog | HIV-1-induced syncytia formation | Molt-3 | HIV-1 | 40-50 µM | [3] |
Experimental Protocols
Solid-Phase Peptide Synthesis of [Cys(Bzl)84] CD (81-92)
This protocol outlines the manual solid-phase synthesis using Fmoc chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink Amide resin
-
N,N-dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
HBTU, HOBt, and DIPEA (coupling reagents)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) and water (scavengers)
-
Diethyl ether
-
Acetonitrile (ACN)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Washing: Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the first Fmoc-protected amino acid (4 equivalents relative to resin loading) with HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2 hours at room temperature.
-
Monitor the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin as described in step 3.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.
-
Peptide Precipitation and Washing:
-
Filter the cleavage mixture to separate the resin.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold diethyl ether three times.
-
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% ACN in water).
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry.
HIV-1 Syncytium Formation Inhibition Assay
This protocol is adapted from methods used to assess the inhibition of HIV-1-induced cell fusion.[3]
Materials:
-
[Cys(Bzl)84] CD (81-92) peptide
-
HIV-1 infected cell line (e.g., Molt-3/HIV-1)
-
Uninfected CD4+ target cell line (e.g., Molt-3)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
96-well cell culture plates
-
Microscope
Procedure:
-
Cell Preparation:
-
Plate uninfected Molt-3 cells at a density of 5 x 10^4 cells/well in a 96-well plate.
-
-
Peptide Dilution:
-
Prepare serial dilutions of the [Cys(Bzl)84] CD (81-92) peptide in complete culture medium.
-
-
Co-culture and Treatment:
-
Add the diluted peptide to the wells containing the uninfected Molt-3 cells.
-
Add HIV-1 infected Molt-3 cells at a ratio of 1:5 (infected:uninfected).
-
Include control wells with no peptide (positive control for syncytia) and uninfected cells only (negative control).
-
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours.
-
Syncytia Quantification:
-
Examine the wells under a microscope and count the number of syncytia (large, multinucleated cells formed by the fusion of infected and uninfected cells).
-
A syncytium is typically defined as a cell containing four or more nuclei.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each peptide concentration relative to the positive control.
-
Determine the IC50 value, which is the concentration of the peptide that inhibits syncytium formation by 50%.
-
Visualizations
Caption: Experimental workflow for the synthesis and activity testing of [Cys(Bzl)84] CD (81-92).
Caption: Mechanism of action for [Cys(Bzl)84] CD (81-92) in inhibiting HIV-1 entry.
References
Addressing challenges in the chemical synthesis of [Cys(Bzl)84] CD (81-92)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the chemical synthesis of the peptide [Cys(Bzl)84] CD (81-92) and its conjugation to cyclodextrin (B1172386).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, purification, and conjugation of the target peptide.
Problem 1: Low Crude Peptide Yield After Solid-Phase Peptide Synthesis (SPPS)
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Fmoc Deprotection | The aggregation of the growing peptide chain on the resin can hinder the access of the deprotection reagent (piperidine). Increase the deprotection time or perform a double deprotection step. Using a stronger deprotection reagent, such as a solution containing 1,8-Diazabicycloundec-7-ene (DBU), can also be effective.[1] |
| Poor Amino Acid Coupling | Difficult couplings can occur due to steric hindrance or peptide aggregation. "Double couple" the amino acid by repeating the coupling step. Utilize a more potent coupling reagent. For Cysteine, carbodiimide (B86325) reagents like DIC with an additive such as HOBt are recommended to minimize racemization. |
| Peptide Aggregation | The hydrophobic nature of the peptide sequence (Tyr, Ile, Val) can lead to on-resin aggregation.[2] To mitigate this, consider using a more polar solvent mixture (e.g., adding DMSO to DMF), increasing the synthesis temperature, or incorporating backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on specific residues. Non-polar polystyrene resins have been shown to yield better results for hydrophobic peptides compared to polar resins.[2] |
Problem 2: Presence of Impurities with Similar Mass in Crude Peptide
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Racemization of Cysteine | Cysteine is highly susceptible to racemization during activation and coupling.[3][4] This is especially problematic when using uronium or phosphonium-based coupling reagents with strong bases like DIPEA.[3][4] To minimize racemization, use a carbodiimide-based coupling method (e.g., DIC/HOBt) or a weaker, sterically hindered base like sym-collidine.[5] The choice of the thiol protecting group on Cysteine also influences racemization rates.[3][4] |
| Formation of Deletion Peptides | Incomplete coupling at each step results in peptides missing one or more amino acids. To prevent this, ensure efficient coupling by using appropriate reagents and monitoring the reaction completion with a Kaiser test. If aggregation is suspected, employ the strategies mentioned in Problem 1 . |
| Side Reactions During Cleavage | The benzyl (B1604629) cation released from Cys(Bzl) during TFA cleavage can re-alkylate sensitive residues like tryptophan (if present) or the deprotected cysteine thiol.[6] The free thiol is also prone to oxidation. Use a cleavage cocktail containing scavengers to trap these reactive species. |
Problem 3: Incomplete Deprotection of Cys(Bzl) During Cleavage
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inefficient Scavenging of Trityl Cations (if Trityl is used for other residues) | The trityl cation is highly stable and can interfere with the complete deprotection of Cys(Trt) if used. The use of triisopropylsilane (B1312306) (TIS) in the cleavage cocktail is highly effective at quenching the trityl cation. |
| Inappropriate Cleavage Cocktail | The benzyl group on cysteine requires a strong acid for removal. A standard cleavage cocktail for peptides containing sensitive residues is "Reagent K".[7][8] For peptides with Cys(Bzl), a cocktail containing TFA, phenol, water, thioanisole, and 1,2-ethanedithiol (B43112) is often used to ensure complete deprotection and prevent side reactions.[7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the sequence of the [Cys(Bzl)84] CD (81-92) peptide?
A1: The amino acid sequence is H-Thr-Tyr-Ile-Cys(benzyl)-Glu-Val-Glu-Asp-Gln-Lys-Glu-Glu-OH.[9]
Q2: Why is Cysteine prone to racemization during synthesis?
A2: Cysteine's α-proton is more acidic due to the presence of the adjacent sulfur atom, making it susceptible to abstraction by bases used during the coupling step. This leads to the formation of a planar enolate intermediate, which can be protonated from either side, resulting in a mixture of L- and D-isomers.
Q3: What are the best practices to avoid racemization of the Cys84 residue?
A3: To minimize racemization of Cysteine:
-
Use carbodiimide coupling reagents like DIC in combination with a racemization-suppressing additive like HOBt or OxymaPure.[5]
-
Avoid prolonged pre-activation of the Fmoc-Cys(Bzl)-OH before adding it to the resin.
-
If a base is necessary, opt for a weaker or more sterically hindered base such as collidine or N-methylmorpholine (NMM) instead of DIPEA.[5]
-
Consider using a 2-chlorotrityl resin, which has been shown to be effective in suppressing racemization of C-terminal cysteine residues.[10]
Q4: What is a suitable cleavage cocktail for a peptide containing Cys(Bzl)?
A4: A commonly used and effective cleavage cocktail is "Reagent K," which consists of trifluoroacetic acid (TFA), phenol, water, thioanisole, and 1,2-ethanedithiol (EDT).[7][8] The typical composition is 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% EDT.[7][8] This mixture helps to cleave the peptide from the resin, remove the Bzl and other side-chain protecting groups, and scavenge reactive cations to prevent side reactions.
Q5: How can I purify the crude peptide after cleavage?
A5: The standard method for purifying peptides is reversed-phase high-performance liquid chromatography (RP-HPLC).[11][12] A C18 column is typically used with a gradient of increasing acetonitrile (B52724) in water, both containing 0.1% TFA.[11] Fractions are collected and analyzed for purity, and those containing the pure peptide are pooled and lyophilized.
Q6: What are the key steps for conjugating the purified peptide to a cyclodextrin?
A6: Conjugation of a cysteine-containing peptide to a cyclodextrin derivative often involves a thiol-maleimide "click" reaction.[13][14] The general steps are:
-
Synthesize or procure a cyclodextrin derivative functionalized with a maleimide (B117702) group.
-
Dissolve the purified peptide in a degassed buffer (e.g., PBS at pH 6.5-7.5) to prevent oxidation of the free thiol. A reducing agent like TCEP may be added.[14][15]
-
Add the maleimide-functionalized cyclodextrin to the peptide solution and allow it to react at room temperature.
-
Purify the resulting peptide-cyclodextrin conjugate using RP-HPLC.
-
Characterize the final product by mass spectrometry and NMR to confirm the successful conjugation.[14][16]
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (B109758) (DCM).
-
First Amino Acid Loading: Couple Fmoc-Glu(OtBu)-OH to the resin.
-
Chain Elongation:
-
Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF to remove the Fmoc group.
-
Washing: Wash the resin with DMF, DCM, and isopropanol.
-
Coupling: Couple the next Fmoc-protected amino acid (4 equivalents) using DIC (4 equivalents) and HOBt (4 equivalents) in DMF. Monitor completion with a Kaiser test.
-
Repeat: Continue the deprotection, washing, and coupling cycles for the entire peptide sequence. For the Cysteine residue, use Fmoc-Cys(Bzl)-OH.
-
-
Final Deprotection: Remove the N-terminal Fmoc group.
-
Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and methanol, then dry under vacuum.
Protocol 2: Peptide Cleavage and Deprotection
-
Preparation: Prepare the cleavage cocktail "Reagent K": 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol.
-
Cleavage: Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.
-
Precipitation: Filter the resin and precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Isolation: Centrifuge to pellet the peptide, wash with cold ether, and dry the crude product under vacuum.
Protocol 3: RP-HPLC Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Buffer A (0.1% TFA in water).
-
Chromatography:
-
Column: C18 reverse-phase column.
-
Buffers: Buffer A (0.1% TFA in water) and Buffer B (0.1% TFA in acetonitrile).
-
Gradient: Run a linear gradient from 5% to 65% Buffer B over 60 minutes.
-
Detection: Monitor the elution at 220 nm.
-
-
Fraction Collection: Collect fractions corresponding to the main peak.
-
Analysis and Lyophilization: Analyze the purity of the fractions by analytical HPLC. Pool the pure fractions and lyophilize.
Protocol 4: Conjugation of Peptide to Maleimide-activated Cyclodextrin
-
Peptide Solution: Dissolve the purified peptide in degassed phosphate-buffered saline (PBS), pH 7.2. Add TCEP (tris(2-carboxyethyl)phosphine) to ensure the cysteine thiol is in its reduced form.[14]
-
Conjugation Reaction: Add the maleimide-activated cyclodextrin to the peptide solution and stir at room temperature for 4 hours.[14]
-
Purification: Purify the conjugate by RP-HPLC using a suitable gradient.
-
Characterization: Confirm the identity and purity of the [Cys84] CD (81-92) conjugate by ESI-MS and NMR spectroscopy.[14][16]
Visualizations
Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: Troubleshooting Low SPPS Yield.
Caption: Peptide-Cyclodextrin Conjugation Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. peptide.com [peptide.com]
- 8. Cleavage Cocktail for Peptides Containing Cys, Met, Trp and Tyr Residues (Reagent K)1 [langene.com]
- 9. cpcscientific.com [cpcscientific.com]
- 10. Racemization-free synthesis of C-terminal cysteine-peptide using 2-chlorotrityl resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bachem.com [bachem.com]
- 12. Purification of naturally occurring peptides by reversed-phase HPLC | Springer Nature Experiments [experiments.springernature.com]
- 13. Cyclodextrins-Peptides/Proteins Conjugates: Synthesis, Properties and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Peptide-Appended Permethylated β-Cyclodextrins with Hydrophilic and Hydrophobic Spacers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
Comparative Efficacy of [Cys(Bzl)84] CD (81-92) and Other HIV Entry Inhibitors: A Guide for Researchers
This guide provides a comparative analysis of the HIV entry inhibitor [Cys(Bzl)84] CD (81-92) against other therapeutic agents in its class. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanisms of action, presents available efficacy data, and details the experimental protocols used to evaluate these compounds.
Introduction to HIV Entry Inhibition
The entry of the human immunodeficiency virus (HIV) into host cells is a multi-step process that presents several targets for therapeutic intervention. Entry inhibitors are a class of antiretroviral drugs that disrupt this process, preventing the virus from infecting immune cells. These inhibitors are broadly categorized based on the stage of entry they block:
-
Attachment Inhibitors: These agents prevent the initial binding of the HIV surface glycoprotein (B1211001) gp120 to the CD4 receptor on the host cell.
-
Co-receptor Antagonists: After binding to CD4, gp120 undergoes a conformational change that allows it to bind to a co-receptor, either CCR5 or CXCR4. Co-receptor antagonists block this interaction.
-
Fusion Inhibitors: Following co-receptor binding, the viral glycoprotein gp41 mediates the fusion of the viral and host cell membranes, allowing the viral capsid to enter the cell. Fusion inhibitors interfere with this step.
-
Post-Attachment Inhibitors: These inhibitors bind to the CD4 receptor after HIV has attached and prevent the conformational changes necessary for the subsequent steps of entry.
[Cys(Bzl)84] CD (81-92) is a synthetic peptide corresponding to a fragment of the CD4 protein (amino acids 81-92), with a benzyl (B1604629) protection group on the cysteine at position 84.[1] As a CD4 fragment, it functions as an attachment inhibitor by competing with the host cell's CD4 receptor for binding to the HIV gp120 protein, thereby blocking viral entry.[1]
Quantitative Comparison of HIV Entry Inhibitors
The following table summarizes the available efficacy data for [Cys(Bzl)84] CD (81-92) and other representative HIV entry inhibitors. It is important to note that a direct comparison of efficacy is challenging due to variations in experimental assays, cell types, and virus strains used across different studies.
| Inhibitor Class | Compound | Mechanism of Action | Efficacy Data | Cell Line/Assay |
| Attachment Inhibitor | [Cys(Bzl)84] CD (81-92) | CD4 Fragment; blocks gp120-CD4 interaction | Complete inhibition of cell fusion at 25 µM[1] | Syncytium-forming assay |
| Temsavir (prodrug: Fostemsavir) | Small molecule; binds to gp120, preventing attachment to CD4 | EC50: 0.85-26.5 nM | Virus-cell fusion assay | |
| Co-receptor Antagonist | Maraviroc | CCR5 antagonist; blocks gp120-CCR5 interaction | IC50: ~0.40 - 2.3 nM | Varies by HIV-1 strain |
| Fusion Inhibitor | Enfuvirtide (T-20) | Peptide; binds to gp41, preventing membrane fusion | IC50: ~1.5 - 4.1 ng/mL | Varies by HIV-1 strain |
| Post-attachment Inhibitor | Ibalizumab | Monoclonal antibody; binds to CD4, preventing post-attachment conformational changes | Reduces viral load significantly in multidrug-resistant HIV-1 | Clinical studies |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the HIV entry pathway and a general workflow for evaluating the efficacy of entry inhibitors.
Caption: HIV entry pathway and points of intervention for different inhibitor classes.
Caption: Generalized workflow for in vitro HIV entry inhibitor efficacy testing.
Experimental Protocols
The efficacy of HIV entry inhibitors is evaluated using various in vitro assays. Below are detailed methodologies for key experiments.
Pseudovirus Neutralization Assay
This assay measures the ability of an inhibitor to prevent the entry of HIV-1 Env-pseudotyped viruses into a reporter cell line.
-
Cell Line: TZM-bl cells, which express CD4, CXCR4, and CCR5 and contain a Tat-inducible luciferase reporter gene.
-
Materials:
-
TZM-bl cells
-
HIV-1 Env-pseudotyped viruses
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Inhibitor compound
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
-
-
Protocol:
-
Cell Plating: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the inhibitor compound in DMEM.
-
Virus-Inhibitor Incubation: In a separate plate, mix the diluted inhibitor with an equal volume of HIV-1 Env-pseudotyped virus and incubate for 1 hour at 37°C.
-
Infection: Remove the medium from the TZM-bl cells and add the virus-inhibitor mixture to each well.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the virus control (no inhibitor). Determine the 50% effective concentration (EC50) by fitting the data to a dose-response curve.
-
Syncytium-Forming Assay
This assay assesses the inhibitor's ability to block cell-to-cell fusion (syncytium formation) mediated by the HIV-1 envelope glycoproteins.
-
Cell Lines:
-
Effector cells: A cell line chronically infected with HIV-1 (e.g., H9/IIIB) or transfected to express HIV-1 Env.
-
Target cells: A CD4+ cell line susceptible to fusion (e.g., CEM-SS cells).
-
-
Materials:
-
Effector and target cell lines
-
Culture medium
-
Inhibitor compound
-
96-well flat-bottom microtiter plates
-
Light microscope
-
-
Protocol:
-
Cell Plating: Plate the target cells in the microtiter wells.
-
Inhibitor Addition: Add serial dilutions of the inhibitor compound to the wells.
-
Co-culture: Add the effector cells to the wells containing the target cells and inhibitor.
-
Incubation: Incubate the plate for 24-48 hours to allow for syncytium formation.
-
Quantification: Count the number of syncytia (multinucleated giant cells) in each well using a light microscope.
-
Data Analysis: Determine the inhibitor concentration that reduces the number of syncytia by 50% compared to the control (no inhibitor) to calculate the IC50.
-
p24 Antigen Inhibition Assay
This assay measures the inhibition of HIV-1 replication in primary cells by quantifying the production of the viral p24 capsid protein.
-
Cells: Peripheral blood mononuclear cells (PBMCs), stimulated with phytohemagglutinin (PHA).
-
Materials:
-
PHA-stimulated PBMCs
-
HIV-1 virus stock (laboratory-adapted or clinical isolate)
-
Culture medium
-
Inhibitor compound
-
p24 ELISA kit
-
-
Protocol:
-
Virus-Inhibitor Incubation: Pre-incubate the HIV-1 virus stock with serial dilutions of the inhibitor for 30 minutes.
-
Infection: Add the virus-inhibitor mixture to the PHA-stimulated PBMCs and incubate for 2 hours.
-
Washing: Wash the cells to remove unbound virus and inhibitor.
-
Culture: Culture the infected cells in fresh medium containing the appropriate concentration of the inhibitor for 7 days.
-
p24 Measurement: Collect the culture supernatant and measure the concentration of the HIV-1 p24 capsid protein using an ELISA kit.
-
Data Analysis: Calculate the percent inhibition of p24 production at each inhibitor concentration and determine the IC50 value.
-
Conclusion
[Cys(Bzl)84] CD (81-92) represents a peptide-based approach to HIV entry inhibition, specifically targeting the initial attachment of the virus to the host cell. While direct quantitative comparisons with other approved entry inhibitors are limited by the available data, its mechanism of action as a CD4 mimetic places it within a promising area of antiretroviral research. Further studies employing standardized assays are needed to fully elucidate its comparative efficacy and potential as a therapeutic agent. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
Unraveling the Discrepancy in Syncytium Formation: A Comparative Analysis of [Cys(Bzl)84] CD4 (81-92) and Chimpanzee CD4 (81-92) Peptides
For Immediate Release
[City, State] – [Date] – A detailed comparative analysis of two synthetic peptides, the human-derived [Cys(Bzl)84] CD4 (81-92) and its chimpanzee counterpart, reveals critical insights into the mechanism of HIV-1-induced syncytium formation. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their differential effects, supported by experimental data and detailed protocols.
The formation of syncytia, or large multinucleated cells resulting from the fusion of HIV-1 infected cells with uninfected CD4+ cells, is a hallmark of HIV-1 pathogenesis in humans. Interestingly, while chimpanzees can be infected with HIV-1, they typically do not progress to AIDS, and syncytium formation is notably less frequent. This difference has been partly attributed to variations in the CD4 molecule, the primary receptor for HIV-1.
This guide focuses on the CD4(81-92) region, a critical domain for the interaction with the HIV-1 envelope glycoprotein (B1211001) gp120. The human and chimpanzee peptides corresponding to this region differ by a single amino acid at position 87 (Glycine in humans, Glutamic acid in chimpanzees). This subtle change has profound implications for the peptides' ability to inhibit HIV-1-induced cell fusion.
Quantitative Comparison of Peptide Activity
The following table summarizes the key quantitative data comparing the inhibitory activities of the human-based [Cys(Bzl)84] CD4 (81-92) peptide and the chimpanzee CD4(81-92) peptide.
| Parameter | [Cys(Bzl)84] CD4 (81-92) (Human) | Chimpanzee CD4(81-92) | Key Finding | Reference |
| Inhibition of HIV-1 Infection | Equipotent | Equipotent | Both peptides effectively inhibit the initial stages of HIV-1 infection. | [1] |
| Inhibition of 125I-gp120 Binding to CD4+ cells | Equipotent | Equipotent | Both peptides demonstrate a similar capacity to block the binding of the viral envelope protein to CD4+ cells. | [1] |
| Inhibition of HIV-1-Induced Syncytium Formation | Potent Inhibitor | Significantly Less Potent | The human-based peptide is considerably more effective at preventing the fusion of infected and uninfected cells. | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the activity of these peptides.
Syncytium Formation Assay
This assay quantifies the ability of the peptides to inhibit the fusion of HIV-1 envelope-expressing cells with CD4+ cells.
Materials:
-
Effector Cells: Cells stably expressing the HIV-1 envelope glycoprotein (e.g., HeLa-env/tat).
-
Target Cells: CD4+ T-cell line (e.g., MT-2 or CEM-SS) engineered to express a reporter gene (e.g., β-galactosidase) under the control of the HIV-1 Tat promoter.[2]
-
[Cys(Bzl)84] CD4 (81-92) and Chimpanzee CD4(81-92) peptides.
-
96-well flat-bottom cell culture plates.
-
Cell culture medium.
-
Inverted microscope.
Procedure:
-
Seed the target cells (e.g., 5 x 104 cells/well) into a 96-well plate.
-
Add varying concentrations of the test peptides ([Cys(Bzl)84] CD4 (81-92) or chimpanzee CD4(81-92)) to the wells.
-
Add the effector cells (e.g., 2.5 x 104 cells/well) to the wells containing the target cells and peptides.
-
Co-culture the cells at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Visually inspect the wells under an inverted microscope for the presence and number of syncytia (multinucleated giant cells).[3]
-
Quantify the inhibition of syncytium formation by counting the number of syncytia in peptide-treated wells compared to untreated control wells. Alternatively, if using a reporter gene system, measure the reporter gene activity (e.g., β-galactosidase activity) as an indirect measure of cell fusion.
HIV-1 Infection Inhibition Assay
This assay determines the ability of the peptides to prevent the infection of susceptible cells by HIV-1.
Materials:
-
CD4+ T-cell line (e.g., MT-2).
-
HIV-1 laboratory strain (e.g., HIV-1IIIB).
-
[Cys(Bzl)84] CD4 (81-92) and Chimpanzee CD4(81-92) peptides.
-
96-well cell culture plates.
-
Cell culture medium.
-
p24 antigen ELISA kit.
Procedure:
-
Pre-incubate the HIV-1 virus stock with varying concentrations of the test peptides for 1 hour at 37°C.
-
Add the peptide-virus mixture to CD4+ T-cells (e.g., 1 x 105 cells/well) in a 96-well plate.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
After 3-5 days, collect the cell culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using an ELISA kit as a marker of viral replication.
-
Calculate the percentage of inhibition of viral infection based on the reduction in p24 antigen levels in peptide-treated wells compared to untreated control wells.
Visualizing the Mechanisms
The following diagrams illustrate the experimental workflow and the signaling pathway involved in HIV-1 entry and syncytium formation.
Caption: Experimental workflow for comparing the two peptides.
Caption: HIV-1 mediated syncytium formation pathway.
Discussion
The experimental evidence strongly suggests that the CD4(81-92) region plays a dual role in the HIV-1 entry process. While essential for the initial high-affinity binding of gp120 to CD4, it is also critically involved in the subsequent conformational changes that lead to membrane fusion and syncytium formation.[1][4]
The single amino acid difference at position 87 between the human and chimpanzee CD4(81-92) sequences appears to be a key determinant of the efficiency of cell-cell fusion.[1] The presence of Glycine in the human sequence may allow for the necessary flexibility or specific interactions required for the post-binding events that trigger the fusogenic activity of the gp41 transmembrane protein. Conversely, the bulkier and charged Glutamic acid residue in the chimpanzee sequence may sterically hinder these conformational changes, thus explaining the reduced potency of the chimpanzee-derived peptide in inhibiting syncytium formation.[1]
These findings have significant implications for the development of HIV-1 entry inhibitors. Targeting the post-binding conformational changes in the gp120-CD4 complex represents a promising strategy for preventing not only viral entry but also the cell-to-cell spread of the virus through syncytium formation. The human-derived [Cys(Bzl)84] CD4 (81-92) peptide, and its derivatives, could serve as valuable lead compounds in the design of novel anti-HIV therapeutics. Further research into the precise structural basis for the differential activity of these peptides will be crucial for optimizing their inhibitory potential.
References
- 1. Synthetic peptides allow discrimination of structural features of CD4(81-92) important for HIV-1 infection versus HIV-1-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A simple screening system for anti-HIV drugs: syncytium formation assay using T-cell line tropic and macrophage tropic HIV env expressing cell lines--establishment and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. hanc.info [hanc.info]
- 4. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of [Cys(Bzl)84] CD (81-92) Activity in Primary Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-HIV-1 activity of the synthetic peptide [Cys(Bzl)84] CD (81-92) and its alternatives. The information presented is intended to assist researchers in the selection and validation of potential HIV-1 entry inhibitors.
Mechanism of Action: Targeting HIV-1 Entry
[Cys(Bzl)84] CD (81-92) is a derivatized peptide fragment of the human CD4 protein, the primary receptor for HIV-1. The virus initiates infection by binding to the CD4 receptor on the surface of T-helper cells via its envelope glycoprotein (B1211001) gp120. [Cys(Bzl)84] CD (81-92) and its alternatives act as competitive inhibitors, preventing this initial and crucial step of the viral lifecycle. The benzylation of the cysteine residue in this peptide is critical for its inhibitory activity.
Comparative Efficacy of HIV-1 Entry Inhibitors
The following tables summarize the reported in vitro efficacy of [Cys(Bzl)84] CD (81-92) and other classes of CD4-targeting HIV-1 entry inhibitors. It is important to note that the data presented is compiled from various studies and direct, head-to-head comparisons under identical experimental conditions are limited.
Table 1: In Vitro Activity of Derivatized CD4 Peptides against HIV-1
| Compound | Description | Assay Type | Cell Line/Target | Efficacy |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Doubly benzylated CD4 peptide fragment | Cell Fusion Assay | - | Complete inhibition at 25 µM[1] |
| S-benzyl-CD4(83-94) peptide mixture | Partially purified benzylated CD4 peptide fragment | Cell Fusion Assay | - | Inhibition at ≤ 32 µM[2] |
| Dibenzylated CD4(83-94) | Purified doubly benzylated CD4 peptide fragment | Cell Fusion Assay | - | Activity at 125 µM[2] |
| Human CD4(81-92) based peptide | Benzylated CD4 peptide | HIV-1 Infection & gp120 Binding | CD4+ cells | Potent inhibitor[3] |
| Chimpanzee CD4(81-92) based peptide | Benzylated CD4 peptide with G87E substitution | Cell-Cell Fusion | CD4+ cells | Less potent than human peptide[3] |
Table 2: In Vitro Activity of Alternative HIV-1 Entry Inhibitors
| Compound Class | Example Compound(s) | Mechanism of Action | Cell Line/Target | Efficacy (IC50) |
| CD4 Immunoadhesins | Soluble CD4 (sCD4) | Binds to gp120, mimicking the natural receptor | CD4+CCR5+ cells | 12 nM (HIV-1 YU2)[4], 80 nM (HIV-1 AD8)[4] |
| Small-Molecule CD4 Mimetics | NBD-556 | Binds to a conserved cavity in gp120, inducing conformational changes | - | ~50 µM[5] |
| BMS-378806 | Binds to gp120, preventing CD4 attachment | - | ~5 nM[6] | |
| Chloropeptin I | Inhibits the binding of gp120 to CD4 | - | 2.0 µM[1] | |
| Anti-CD4 Monoclonal Antibodies | Ibalizumab | Binds to CD4 and blocks HIV-1 entry | - | Data not available in provided results |
| Leu3A | Binds to CD4 | - | Data not available in provided results |
Experimental Protocols
The validation of these inhibitors typically involves in vitro assays using primary human immune cells. Below are detailed methodologies for key experiments.
HIV-1 Neutralization Assay in Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
This assay determines the ability of a compound to inhibit HIV-1 infection of primary human PBMCs.
a. Isolation and Stimulation of PBMCs:
-
Isolate PBMCs from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated cells with phosphate-buffered saline (PBS).
-
Stimulate the PBMCs with phytohemagglutinin (PHA) at a concentration of 5 µg/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine for 48-72 hours.
-
After stimulation, wash the cells and culture them in medium containing Interleukin-2 (IL-2) at 20 U/mL.
b. Neutralization Assay:
-
Prepare serial dilutions of the test compound (e.g., [Cys(Bzl)84] CD (81-92)) in culture medium.
-
Pre-incubate a known amount of a laboratory-adapted or primary isolate of HIV-1 with the serially diluted compound for 1 hour at 37°C.
-
Add the virus-compound mixture to the stimulated PBMCs (typically at a concentration of 1 x 10^6 cells/mL).
-
Include a virus-only control (no inhibitor) and a cells-only control (no virus).
-
Incubate the cultures for 4-7 days.
c. Readout:
-
After the incubation period, collect the culture supernatant.
-
Measure the amount of HIV-1 p24 antigen in the supernatant using a commercial enzyme-linked immunosorbent assay (ELISA) kit.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus-only control.
-
Determine the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
HIV-1-Induced Cell-Cell Fusion (Syncytium Formation) Assay
This assay measures the ability of a compound to block the fusion of HIV-1 infected cells with uninfected CD4+ T cells.
a. Cell Preparation:
-
Use a chronically HIV-1 infected T-cell line (e.g., H9/IIIB) as the effector cells.
-
Use a CD4+ T-cell line (e.g., CEM-SS) as the target cells.
b. Fusion Assay:
-
Plate the target cells in a 96-well plate.
-
Add serial dilutions of the test compound to the wells.
-
Add the effector cells to the wells containing the target cells and the compound.
-
Co-culture the cells for 18-24 hours at 37°C.
c. Readout:
-
After incubation, visually inspect the wells under a microscope for the formation of syncytia (large, multinucleated cells resulting from cell fusion).
-
Quantify the number and size of syncytia in each well.
-
Calculate the percentage of inhibition of syncytium formation for each compound concentration relative to the control wells (no inhibitor).
-
Determine the IC50 value for the inhibition of cell fusion.
Visualizing the Mechanism and Workflow
The following diagrams illustrate the targeted signaling pathway and a typical experimental workflow.
Caption: Mechanism of HIV-1 entry and its inhibition by CD4 peptide and small-molecule mimics.
Caption: A typical experimental workflow for assessing the efficacy of HIV-1 entry inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthetic CD4 peptide derivatives that inhibit HIV infection and cytopathicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthetic peptides allow discrimination of structural features of CD4(81-92) important for HIV-1 infection versus HIV-1-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Soluble CD4 and CD4-Mimetic Compounds Inhibit HIV-1 Infection by Induction of a Short-Lived Activated State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Short Communication: Synergism Between a CD4-Mimic Peptide and Antibodies Elicited by a Constrained V3 Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HIV Entry Inhibitors and Their Potential in HIV Therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of [Cys(Bzl)84] CD (81-92) and Alternative Peptides for gp120 Binding Affinity
In the landscape of HIV-1 entry inhibitor development, the interaction between the viral envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor is a primary target. The peptide [Cys(Bzl)84] CD (81-92), a derivative of the CD4 protein sequence, has been identified as an inhibitor of this critical interaction. This guide provides a comparative analysis of the binding affinity and inhibitory potential of [Cys(Bzl)84] CD (81-92) against other notable gp120-binding peptides, supported by experimental data.
Comparative Binding Affinity and Inhibitory Activity
The following table summarizes the quantitative data for the binding affinity and inhibitory concentrations of various peptides that target the HIV-1 gp120 glycoprotein. This allows for a direct comparison of their efficacy in disrupting the gp120-CD4 interaction, a crucial step in viral entry.
| Peptide/Compound | Method | Parameter | Value | Target |
| [(Cys(Bzl)84,Glu(OBzl)85)]CD4 (81-92) | Cell Fusion Assay | IC50 | 25 µM | HIV-1 Mediated Cell Fusion[1] |
| S22 Peptide | Isothermal Titration Calorimetry (ITC) | K_d | 2.2 µM | gp120/sCD4 Complex[2] |
| 12p1 Derivative | Viral Infection Assay | IC50 | 156 nM | HIV-1 R5 Bal Strain[3] |
| T22 Peptide | Surface Plasmon Resonance (SPR) | K_d | ~100 nM | gp120[4] |
| Chloropeptin I | gp120-CD4 Binding Assay | IC50 | 2.0 µM | gp120-CD4 Interaction[1] |
HIV-1 Entry Signaling Pathway
The process of HIV-1 entry into a host cell is initiated by a series of specific molecular interactions. The viral surface glycoprotein, gp120, first binds to the primary cellular receptor, CD4. This binding event triggers a conformational change in gp120, exposing a binding site for a coreceptor, which is typically either CCR5 or CXCR4. The subsequent interaction with the coreceptor leads to further conformational changes in the viral envelope, ultimately resulting in the fusion of the viral and cellular membranes and the entry of the viral capsid into the host cell.
Caption: Simplified workflow of the initial stages of HIV-1 entry into a host cell.
Experimental Protocols
The determination of binding affinities and inhibitory concentrations relies on precise and well-established experimental methodologies. The two primary techniques cited in the comparative data are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat changes that occur during a binding event. This allows for the determination of the binding affinity (K_d), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
General Protocol:
-
Sample Preparation: The macromolecule (e.g., gp120) is placed in the sample cell of the calorimeter, and the ligand (e.g., the peptide) is loaded into the injection syringe. Both solutions must be in identical buffer conditions to minimize heat of dilution effects.[2]
-
Titration: A series of small, precise injections of the ligand are made into the sample cell while the temperature is kept constant.
-
Heat Measurement: The power required to maintain the same temperature between the sample cell and a reference cell is measured. Binding interactions will either release (exothermic) or absorb (endothermic) heat.
-
Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of the reactants, is fitted to a binding model to extract the thermodynamic parameters.
Caption: A generalized workflow for determining binding affinity using Isothermal Titration Calorimetry.
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for monitoring molecular interactions in real-time. It provides kinetic data on the association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_d) can be calculated.
General Protocol:
-
Sensor Chip Preparation: One of the interacting molecules (the ligand, e.g., gp120) is immobilized onto the surface of a sensor chip.
-
Analyte Injection: The other molecule (the analyte, e.g., the peptide) is flowed over the sensor chip surface in a continuous stream of buffer.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Data Analysis: The binding and dissociation phases are monitored over time to generate a sensorgram. This data is then fitted to kinetic models to determine the association and dissociation rate constants, and subsequently the binding affinity.
Caption: A generalized workflow for determining binding kinetics and affinity using Surface Plasmon Resonance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Binding Thermodynamics of the N-terminal Peptide of the CCR5 Coreceptor to HIV-1 Envelope Glycoprotein gp120 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Protein- and Peptide-Based HIV Entry Inhibitors Targeting gp120 or gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of the interaction of an anti-HIV peptide, T22 ([Tyr5, 12, Lys7]-polyphemusin II), with gp120 and CD4 by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Synergistic Potential of [Cys(Bzl)84] CD (81-92) with Antiretroviral Therapies
For Researchers, Scientists, and Drug Development Professionals
The global effort to combat Human Immunodeficiency Virus (HIV) has led to the development of a diverse arsenal (B13267) of antiretroviral drugs (ARVs). While combination antiretroviral therapy (cART) has transformed HIV infection into a manageable chronic condition, the emergence of drug-resistant strains and the need for more potent, long-acting treatment options necessitate the exploration of novel therapeutic agents and strategies. One such avenue of investigation involves CD4 mimetic compounds, which represent a class of entry inhibitors that target the initial stage of the HIV lifecycle: the binding of the viral envelope glycoprotein (B1211001) (gp120) to the host cell's CD4 receptor.
This guide provides a comparative overview of the potential synergistic effects of a specific CD4 mimetic peptide, [Cys(Bzl)84] CD (81-92), with established classes of antiretroviral drugs. As a synthetic peptide corresponding to a fragment of the human CD4 molecule, [Cys(Bzl)84] CD (81-92) is designed to inhibit HIV-1 infection and cell fusion by interfering with the gp120-CD4 interaction.[1] While direct, quantitative in vitro synergy data for [Cys(Bzl)84] CD (81-92) in combination with a comprehensive panel of current ARVs is not extensively available in publicly accessible literature, this guide will extrapolate from the known mechanisms of CD4 mimetics and related compounds to present a framework for evaluating such synergies. A related compound, Cyclotriazadisulfonamide hydrochloride, has demonstrated a synergistic effect when combined with cellulose (B213188) acetate (B1210297) (CAP), suggesting the potential for synergistic interactions with other compounds.[1]
Mechanism of Action: A Two-Pronged Approach to Inhibition
The primary mechanism of action for [Cys(Bzl)84] CD (81-92) and other CD4 mimetic compounds is the competitive inhibition of the binding of the HIV-1 gp120 to the CD4 receptor on host T-cells. By occupying the CD4 binding site on gp120, these compounds physically block the first crucial step of viral entry.
Furthermore, some small-molecule CD4 mimetics have been shown to induce conformational changes in the gp120 protein, which can expose otherwise hidden epitopes. This can sensitize the virus to neutralization by antibodies, including non-neutralizing antibodies, and enhance antibody-dependent cellular cytotoxicity (ADCC), a process where immune cells target and kill virus-infected cells.
Potential for Synergy with Antiretroviral Drug Classes
The distinct mechanism of action of [Cys(Bzl)84] CD (81-92) as an entry inhibitor suggests a strong potential for synergistic interactions with ARVs that target later stages of the HIV replication cycle. By inhibiting viral entry, [Cys(Bzl)84] CD (81-92) can reduce the initial viral load within a cell, thereby potentially increasing the efficacy of drugs that act intracellularly.
The following table outlines the hypothetical synergistic potential of [Cys(Bzl)84] CD (81-92) with major classes of antiretroviral drugs. It is important to note that the synergy levels presented are illustrative and require confirmation through specific in vitro studies.
| Antiretroviral Drug Class | Drug Examples | Mechanism of Action | Potential for Synergy with [Cys(Bzl)84] CD (81-92) |
| Nucleoside/Nucleotide Reverse Transcriptase Inhibitors (NRTIs) | Zidovudine, Lamivudine | Inhibit the reverse transcriptase enzyme, preventing the conversion of viral RNA to DNA. | High: Targeting different and early stages of the viral lifecycle (entry vs. reverse transcription) is a classic strategy for achieving synergy. |
| Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) | Efavirenz | Bind to a different site on the reverse transcriptase enzyme to inhibit its function. | High: Similar to NRTIs, the complementary mechanisms of action are expected to result in synergistic effects. |
| Protease Inhibitors (PIs) | Darunavir | Inhibit the viral protease enzyme, preventing the maturation of new viral particles. | High: Blocking both the entry and the final maturation step of the virus would create a powerful two-pronged attack. |
| Integrase Strand Transfer Inhibitors (INSTIs) | Raltegravir | Inhibit the integrase enzyme, preventing the integration of viral DNA into the host cell's genome. | High: Targeting viral entry and the subsequent integration of the viral genome would disrupt two essential and non-overlapping steps. |
Experimental Protocols for Evaluating Synergy
The synergistic, additive, or antagonistic effects of drug combinations can be quantitatively assessed using various in vitro assays. A standard approach involves the use of checkerboard assays to determine the inhibitory concentration (IC50) of each drug alone and in combination.
Key Experimental Methodologies:
-
Cell Culture and Virus Stocks:
-
Target cells, such as TZM-bl cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene under the control of the HIV-1 LTR), are commonly used.
-
Laboratory-adapted or clinical isolates of HIV-1 are used to infect the target cells.
-
-
Antiviral Assay (Checkerboard Method):
-
A matrix of drug concentrations is prepared in a 96-well plate, with serial dilutions of [Cys(Bzl)84] CD (81-92) along the y-axis and serial dilutions of the partner antiretroviral drug along the x-axis.
-
Target cells are added to each well, followed by the addition of a standardized amount of HIV-1.
-
After a defined incubation period (e.g., 48 hours), the extent of viral replication is measured. In TZM-bl cells, this is typically done by quantifying luciferase activity.
-
-
Data Analysis and Synergy Calculation:
-
The percentage of viral inhibition is calculated for each drug combination compared to a virus-only control.
-
The data is then analyzed using mathematical models to determine the nature of the interaction. The most common method is the calculation of a Combination Index (CI) based on the median-effect principle of Chou-Talalay.
-
CI < 1: Synergy (the combined effect is greater than the sum of the individual effects).
-
CI = 1: Additivity (the combined effect is equal to the sum of the individual effects).
-
CI > 1: Antagonism (the combined effect is less than the sum of the individual effects).
-
-
Visualizing the Potential Synergistic Workflow
The following diagrams illustrate the conceptual workflow for evaluating the synergy of [Cys(Bzl)84] CD (81-92) with antiretroviral drugs and the signaling pathway it disrupts.
Caption: Experimental workflow for assessing the synergistic effects of [Cys(Bzl)84] CD (81-92) and antiretroviral drugs.
Caption: Mechanism of HIV entry and the inhibitory action of [Cys(Bzl)84] CD (81-92).
Conclusion
The exploration of novel HIV inhibitors and their potential for synergistic combination with existing antiretroviral therapies is a critical area of research. As a CD4 mimetic peptide, [Cys(Bzl)84] CD (81-92) holds theoretical promise for synergistic activity with a broad range of ARVs due to its unique, upstream mechanism of action. However, a comprehensive understanding of its synergistic potential requires dedicated in vitro studies that provide quantitative data. The experimental framework outlined in this guide provides a roadmap for conducting such evaluations, which will be instrumental in determining the future clinical utility of [Cys(Bzl)84] CD (81-92) in the landscape of HIV treatment. Researchers are encouraged to pursue these studies to elucidate the full therapeutic potential of this and other CD4 mimetic compounds.
References
Benchmarking Inhibitory Concentrations: A Comparative Guide to [Cys(Bzl)84] CD (81-92) and Alternative Cyclotide Therapeutics
For Researchers, Scientists, and Drug Development Professionals
[Cys(Bzl)84] CD (81-92) is a synthetic fragment of the CD4 protein, which has been shown to be involved in the binding of the HIV envelope glycoprotein (B1211001) gp120, thereby inhibiting viral infection and cell fusion.[1] Benzyl-derivatized peptides corresponding to this region of CD4 have been noted to inhibit HIV-1-induced cell-cell fusion and infection at micromolar concentrations.[2] However, for broader applications requiring cytotoxic or enzyme-inhibitory activity, a direct comparison with established compounds is necessary. This guide fills this gap by benchmarking against cyclotides, a class of exceptionally stable and bioactive peptides.
Comparative IC50 Data: Cyclotides as an Alternative
Cyclotides are a family of plant-derived proteins with a unique circular backbone and a knotted arrangement of three disulfide bonds, granting them remarkable stability.[3][4] They exhibit a wide array of biological activities, and their IC50 values have been determined against various cancer cell lines and pathogens.[3][4]
| Cyclotide | Target Cell Line/Organism | IC50 (µM) | Reference |
| Cycloviolacin O2 | A549 (Lung Carcinoma) | 0.149 | [5] |
| 4T1 (Breast Cancer) | 0.162 | [5] | |
| 7402 (Hepatocellular Carcinoma) | 1.332 | [5] | |
| THLE-3 (Normal Liver Epithelial) | 1.209 | [5] | |
| MCF-7 (Breast Cancer) | 0.64 - >10 | [6] | |
| MCF-7/ADR (Doxorubicin-resistant) | 0.39 - 0.76 (in presence of doxorubicin) | [6] | |
| Vibi E | Various Cancer Cells | 0.96 - 5.0 | [3] |
| Vibi G | Various Cancer Cells | 0.96 - 5.0 | [3] |
| Vibi H | Various Cancer Cells | 0.96 - 5.0 | [3] |
| Kalata B1 | Haemonchus contortus (nematode larvae) | ~11.53 | [6] |
| Psyle A, C, E | MCF-7 / MCF-7/ADR | 0.64 - >10 | [6] |
Experimental Protocols
A standardized method for determining the IC50 of a compound is crucial for accurate comparison. The following is a representative protocol based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay for assessing cytotoxicity.
Objective: To determine the concentration of a compound that inhibits 50% of cell growth (IC50) in an adherent cancer cell line.
Materials:
-
Adherent cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
96-well flat-bottom plates
-
Test compound (e.g., cyclotide) dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize the cells, resuspend in complete medium, and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound.
-
Perform serial dilutions of the compound in complete medium to achieve a range of desired concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include wells with medium only (negative control) and solvent control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan (B1609692) crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the control wells.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale).
-
Determine the IC50 value from the dose-response curve using non-linear regression analysis.
-
Mechanism of Action: Cyclotide-Membrane Interaction
The primary mechanism of action for many cyclotides involves the disruption of cellular membranes. This process is initiated by the binding of the cyclotide to the cell membrane, often with a preference for phosphatidylethanolamine (B1630911) (PE)-containing lipids, followed by insertion into the membrane and the formation of pores, leading to cell death.[3][4][5][7]
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of a compound using a cell-based assay.
References
- 1. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cyclotides: Overview and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. Cyclotides Insert into Lipid Bilayers to Form Membrane Pores and Destabilize the Membrane through Hydrophobic and Phosphoethanolamine-specific Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer and chemosensitizing abilities of cycloviolacin 02 from Viola odorata and psyle cyclotides from Psychotria leptothyrsa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Prototypic Cyclotide Kalata B1 Has a Unique Mechanism of Entering Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Structures: Comparing the Conformation of [Cys(Bzl)84] CD (81-92) with the Native CD4 Protein
A detailed structural analysis reveals significant conformational differences between the synthetic peptide fragment [Cys(Bzl)84] CD (81-92) and its corresponding sequence within the native human CD4 protein. While the peptide in solution adopts a flexible structure characterized by a distinct loop and a reverse turn, the same 81-92 region in the full-length CD4 protein is integrated into a more rigid β-sheet architecture within the immunoglobulin-like D1 domain. This guide provides a comprehensive comparison based on available experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, offering valuable insights for researchers in immunology and drug development.
The CD4 protein is a crucial co-receptor on the surface of T-helper cells, playing a vital role in the immune response and serving as the primary receptor for the Human Immunodeficiency Virus (HIV). The 81-92 amino acid sequence lies within the first immunoglobulin-like domain (D1) of CD4 and has been a subject of interest for its potential role in HIV-1 binding and subsequent cell fusion. The synthetic peptide, [Cys(Bzl)84] CD (81-92), where the cysteine at position 84 is protected by a benzyl (B1604629) group, has been utilized in studies to probe these interactions.
Structural Overview: A Marked Departure
A seminal study employing two-dimensional proton NMR (2D ¹H-NMR) spectroscopy to determine the solution structure of the [Cys(Bzl)84] CD (81-92) peptide revealed a "marked departure" from the conformation of the same sequence as observed in the X-ray crystal structure of the native CD4 protein's D1 domain.[1] This highlights the significant influence of the overall protein context on the local conformation of a peptide segment.
In solution, the [Cys(Bzl)84] CD (81-92) peptide is characterized by a distinct loop near its amino-terminus, a feature stabilized by hydrophobic interactions between the side chains of the amino acids in this region. Additionally, a reverse turn is formed by the Val86 through Gln89 residues.[1] In contrast, within the crystal structure of the native CD4 D1 domain (PDB ID: 1CDJ), the 81-92 region is part of a larger, well-defined β-sheet structure, constrained by a network of hydrogen bonds and interactions with neighboring strands.
Quantitative Structural Comparison
The following tables summarize the key structural parameters for the [Cys(Bzl)84] CD (81-92) peptide as determined by NMR and the corresponding 81-92 region within the native CD4 protein from the X-ray crystal structure (PDB ID: 1CDJ).
Table 1: Comparison of Secondary Structure Elements
| Molecule | Residues | Predominant Secondary Structure | Method |
| [Cys(Bzl)84] CD (81-92) | 81-92 | Loop and Reverse Turn | 2D ¹H-NMR Spectroscopy[1] |
| Native CD4 Protein | 81-92 | β-strand | X-ray Crystallography |
Table 2: Key Inter-residue Interactions
| Molecule | Interacting Residues | Type of Interaction | Significance |
| [Cys(Bzl)84] CD (81-92) | Hydrophobic side chains near N-terminus | Hydrophobic Interactions | Stabilizes the distinct loop structure in solution.[1] |
| [Cys(Bzl)84] CD (81-92) | Val86 - Gln89 | Hydrogen bond (putative) | Defines the reverse turn conformation.[1] |
| Native CD4 Protein | Backbone atoms of adjacent β-strands | Hydrogen Bonds | Maintains the integrity of the immunoglobulin-like fold. |
Experimental Protocols
A detailed understanding of the methodologies used to determine these structures is crucial for a critical evaluation of the data.
2D ¹H-NMR Spectroscopy of [Cys(Bzl)84] CD (81-92)
The solution structure of the [Cys(Bzl)84] CD (81-92) peptide was determined using a combination of 2D ¹H-NMR experiments, including COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy).
Sample Preparation: The synthetic peptide was dissolved in an appropriate deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration suitable for NMR analysis (typically in the millimolar range). The pH of the sample was adjusted to mimic physiological conditions.
Data Acquisition: NMR spectra were recorded on a high-field NMR spectrometer.
-
COSY spectra were used to identify scalar-coupled protons, which helps in the assignment of resonances to specific amino acid spin systems.
-
NOESY spectra were crucial for identifying protons that are close in space (typically < 5 Å), providing the distance constraints necessary for structure calculation. The mixing time in the NOESY experiment was optimized to observe these through-space interactions.
Structure Calculation: The experimental distance constraints obtained from the NOESY spectra, along with dihedral angle constraints derived from coupling constants, were used as input for structure calculation algorithms.
-
Distance Geometry: This method was used to generate an initial set of conformations consistent with the experimental distance restraints.
-
Simulated Annealing: The initial structures were then refined using simulated annealing, a molecular dynamics-based approach that explores the conformational space to find the lowest energy structure that satisfies the experimental constraints.
X-ray Crystallography of Native Human CD4
The crystal structure of the D1-D2 domains of human CD4 was determined by X-ray diffraction, providing a high-resolution view of the protein in its folded state.
Protein Expression and Purification: A soluble form of the human CD4 D1-D2 domains was expressed in a suitable expression system (e.g., Chinese Hamster Ovary cells) and purified to homogeneity using chromatographic techniques.
Crystallization: The purified protein was crystallized using the vapor diffusion method. This involves mixing the concentrated protein solution with a precipitant solution and allowing the mixture to equilibrate, leading to the formation of protein crystals.
Data Collection and Processing: A single crystal was exposed to a high-intensity X-ray beam, and the resulting diffraction pattern was recorded. The diffraction data were then processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.
Structure Determination and Refinement: The three-dimensional structure was determined using molecular replacement, where a known homologous structure is used to phase the diffraction data. The initial model was then refined against the experimental data to produce the final, high-resolution crystal structure.
Implications of Structural Differences
The observed conformational flexibility of the [Cys(Bzl)84] CD (81-92) peptide in solution compared to its more rigid state within the native CD4 protein has important implications. The dynamic nature of the isolated peptide may allow it to adopt multiple conformations, one or more of which could be relevant for its interaction with other molecules, such as the HIV-1 envelope glycoprotein (B1211001) gp120. However, the structural constraints imposed by the full protein scaffold in native CD4 are likely crucial for presenting the 81-92 region in a specific orientation for its biological function, including its role in T-cell activation and as a viral receptor. These findings underscore the importance of considering the structural context when studying peptide fragments of larger proteins and have significant ramifications for the design of peptide-based therapeutics.
References
Assessing the Specificity of [Cys(Bzl)84] CD (81-92) for Different HIV-1 Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-HIV-1 activity of the synthetic peptide [Cys(Bzl)84] CD (81-92), a benzylated derivative of the CD4 receptor fragment (amino acids 81-92). Its performance is assessed in the context of its specificity for various HIV-1 strains and compared with alternative HIV-1 entry inhibitors. This document synthesizes available experimental data to offer a clear perspective on its potential and limitations as an antiviral agent.
Introduction to [Cys(Bzl)84] CD (81-92)
[Cys(Bzl)84] CD (81-92) is a synthetic peptide designed to mimic a portion of the human CD4 receptor, the primary target of HIV-1 for entry into host cells. The benzylation of the cysteine residue at position 84 is crucial for its biological activity. This modification is believed to confer a specific conformation that enhances its ability to interfere with the virus's entry mechanism. The peptide functions by blocking the interaction between the HIV-1 envelope glycoprotein (B1211001) gp120 and the host cell's CD4 receptor, a critical first step in the viral lifecycle.[1][2][3] While early studies have demonstrated its inhibitory effects on HIV-1 infection and cell fusion (syncytium formation) in vitro, a detailed quantitative assessment of its activity across a range of HIV-1 strains is less documented.
Quantitative Comparison of Inhibitory Activity
Direct comparative data on the 50% inhibitory concentration (IC50) or 50% effective concentration (EC50) of [Cys(Bzl)84] CD (81-92) against a panel of diverse HIV-1 strains is not extensively available in published literature. However, existing studies indicate its activity is generally in the micromolar range. For a clearer perspective on its relative potency, the following table compares the available data on benzylated CD4(81-92) peptides with other classes of HIV-1 entry inhibitors, particularly CD4 mimetic miniproteins, for which more extensive strain-specific data has been published.
| Inhibitor Class | Specific Compound/Variant | Target HIV-1 Strain(s) | Potency (EC50/IC50) | Reference(s) |
| Benzylated CD4 Peptides | Benzylated CD4(81-92) derivatives | HIV-1 isolates with varied envelope sequences | Micromolar (µM) range | [4] |
| Phenylalanine-substituted CD4(81-92) peptides | Laboratory strains | ~1.2-1.6 µM (syncytium inhibition) | [5] | |
| CD4 Mimetic Miniproteins | M47, M48 (Monomeric) | Subtype B (Ba-L pseudovirus) | 79-105 nM | [6][7] |
| M48D30, M48D50, M48D100 (Dimeric) | Subtype B (Ba-L pseudovirus) | 15-30 nM | [6][7] | |
| M48-U1, M48-U2, M48-U3 (Phe-43 cavity targeted) | Subtype B (Ba-L pseudovirus) | 2-67 nM | [6][7] | |
| M48-U compounds | Subtype C pseudoviruses | Highly active (specific values not detailed) | [6] | |
| M48-U compounds | Subtype B and CRF-01_A/E pseudoviruses | Highly active (specific values not detailed) | [6] | |
| Small-Molecule CD4 Mimetics | NBD-556 | Laboratory strains | Micromolar (µM) range | [8] |
| JRC-II-191 | Laboratory strains | Micromolar (µM) range | [9] | |
| Fusion Inhibitors | Enfuvirtide (T-20) | Various HIV-1 isolates | Nanomolar (nM) to Picomolar (pM) range | [10] |
Experimental Protocols
HIV-1 Pseudovirus Neutralization Assay
This assay measures the ability of a compound to inhibit the entry of single-round infectious pseudoviruses into target cells.
-
Materials:
-
HEK293T cells for pseudovirus production.
-
Plasmids: HIV-1 envelope expression plasmid, an env-deficient HIV-1 backbone plasmid carrying a luciferase reporter gene.
-
TZM-bl target cells (HeLa cells expressing CD4, CCR5, and CXCR4 with a luciferase reporter gene).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Test compound ([Cys(Bzl)84] CD (81-92)) and controls.
-
Luciferase assay reagent.
-
96-well cell culture plates.
-
Luminometer.
-
-
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 envelope expression plasmid and the env-deficient backbone plasmid. Harvest the virus-containing supernatant after 48-72 hours and filter.
-
Cell Seeding: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Dilution: Prepare serial dilutions of the test compound in cell culture medium.
-
Neutralization Reaction: In a separate plate, incubate the pseudovirus with the serially diluted compound for 1 hour at 37°C.
-
Infection: Add the virus-compound mixture to the TZM-bl cells.
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound). Determine the EC50 value by fitting the data to a dose-response curve.
-
Syncytium Inhibition Assay
This assay quantifies the ability of a compound to prevent the fusion of HIV-1 infected cells with uninfected CD4+ cells, which results in the formation of multinucleated giant cells (syncytia).
-
Materials:
-
Chronically HIV-1 infected cell line (e.g., J1.1).
-
CD4+ target cell line with an HIV-1 LTR-driven reporter gene (e.g., 1G5 with luciferase).
-
Cell culture medium.
-
Test compound and controls.
-
96-well cell culture plates.
-
Luciferase assay reagent and luminometer.
-
-
Procedure:
-
Cell Preparation: Wash and resuspend both the infected and target cells in fresh medium.
-
Compound Addition: In a 96-well plate, add serial dilutions of the test compound.
-
Co-culture: Add a mixture of the infected and target cells to the wells.
-
Incubation: Co-culture the cells for 12-24 hours to allow for syncytium formation and reporter gene activation.
-
Lysis and Readout: Lyse the cells and measure the reporter gene activity (e.g., luciferase).
-
Data Analysis: Calculate the percentage of syncytium inhibition at each compound concentration relative to the control with no compound. Determine the IC50 value.[11]
-
Mandatory Visualizations
HIV-1 Entry and Inhibition Pathway
References
- 1. Frontiers | Design of human immunodeficiency virus-1 neutralizing peptides targeting CD4-binding site: An integrative computational biologics approach [frontiersin.org]
- 2. Evidence by peptide mapping that the region CD4(81-92) is involved in gp120/CD4 interaction leading to HIV infection and HIV-induced syncytium formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of CD4 synthetic peptides on HIV type I envelope glycoprotein function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Further insights on the inhibition of HIV type 1 infection in vitro by CD4-modified synthetic peptides containing phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD4 mimetic miniproteins: potent anti-HIV compounds with promising activity as microbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble CD4 and CD4-Mimetic Compounds Inhibit HIV-1 Infection by Induction of a Short-Lived Activated State - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
In Vivo Validation of [Cys(Bzl)84] CD (81-92): A Comparative Guide for a Potential HIV-1 Therapeutic Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the peptide [Cys(Bzl)84] CD (81-92) as a potential therapeutic agent against the Human Immunodeficiency Virus (HIV). While in vitro studies suggest a promising mechanism of action, this document highlights the current landscape of in vivo validation for this specific peptide and compares it with other relevant anti-HIV therapeutic alternatives.
Executive Summary
[Cys(Bzl)84] CD (81-92) is a synthetic peptide fragment derived from the human CD4 protein, the primary receptor for HIV-1. In vitro evidence indicates that this peptide, particularly with the benzyl (B1604629) protection on the cysteine residue, can inhibit HIV-1 entry into host cells. The proposed mechanism involves the blockade of the interaction between the viral envelope glycoprotein (B1211001) gp120 and the CD4 receptor on T-lymphocytes. However, a comprehensive review of publicly available data reveals a significant gap in the in vivo validation of [Cys(Bzl)84] CD (81-92). To provide a framework for its potential evaluation, this guide compares its characteristics with other peptide-based HIV entry inhibitors and outlines a detailed experimental protocol for future in vivo studies.
Mechanism of Action: Blocking Viral Entry
The primary therapeutic potential of [Cys(Bzl)84] CD (81-92) lies in its function as a CD4-mimetic peptide. By mimicking a key region of the CD4 receptor, it is designed to competitively inhibit the binding of the HIV-1 gp120 envelope protein to the host cell's CD4 receptor. This action is a critical first step in the viral entry process. The benzylation of the cysteine residue at position 84 is believed to be crucial for maintaining the peptide's conformational structure necessary for this inhibitory activity.
Comparative Analysis of HIV-1 Entry Inhibitors
While in vivo data for [Cys(Bzl)84] CD (81-92) is not publicly available, a comparison with other peptide-based HIV entry inhibitors can provide context for its potential therapeutic profile. The following table summarizes key characteristics of selected agents.
| Therapeutic Agent | Target | In Vivo Model(s) | Key In Vivo Findings | Administration |
| [Cys(Bzl)84] CD (81-92) | gp120-CD4 interaction | Not reported | No data available | Not applicable |
| Enfuvirtide (T-20) | gp41 | Human clinical trials | Reduces viral load in treatment-experienced patients. | Subcutaneous |
| M48U1 (CD4-mimetic) | gp120 | In vitro studies reported | Potent in vitro activity against a broad range of HIV-1 isolates. | Not applicable |
| JP-III-48 (CD4-mimetic) | gp120 | Humanized mice | Protected mice from vaginal HIV-1 challenge. | Intravaginal |
| BNM-III-170 (CD4-mimetic) | gp120 | Humanized mice | In combination with antibodies, suppressed the HIV-infected cell reservoir. | Not reported |
Proposed In Vivo Validation Protocol
To address the existing data gap, a rigorous in vivo study is necessary to evaluate the efficacy, pharmacokinetics, and safety of [Cys(Bzl)84] CD (81-92). The use of a humanized mouse model, which can be reconstituted with a human immune system, is a well-established preclinical model for testing anti-HIV therapies.
Detailed Methodologies
1. Animal Model:
-
Model: Humanized mice (e.g., NOD/SCID-gamma (NSG) mice reconstituted with human CD34+ hematopoietic stem cells).
-
Justification: This model develops a functional human immune system, including CD4+ T-cells, making it susceptible to HIV-1 infection and relevant for testing therapies that target human-specific components.
2. HIV-1 Challenge:
-
Virus Strain: A well-characterized CCR5-tropic HIV-1 strain (e.g., HIV-1 BaL).
-
Route of Infection: Intravenous injection to ensure systemic infection.
-
Infectious Dose: A pre-titered dose known to establish a persistent infection in the model.
3. Treatment Regimen:
-
Test Article: [Cys(Bzl)84] CD (81-92) dissolved in a sterile, biocompatible vehicle.
-
Dose Groups: Multiple dose levels (e.g., low, medium, high) to be determined by preliminary toxicity studies.
-
Control Groups:
-
Vehicle control.
-
Positive control: A known anti-retroviral drug (e.g., a reverse transcriptase inhibitor).
-
-
Administration: Subcutaneous or intraperitoneal injection, daily or as determined by pharmacokinetic studies.
4. Efficacy Assessment:
-
Primary Endpoint: Plasma HIV-1 RNA levels, quantified by real-time PCR at regular intervals post-treatment initiation.
-
Secondary Endpoint: CD4+ T-cell counts in peripheral blood, measured by flow cytometry.
5. Pharmacokinetic Analysis:
-
Blood samples will be collected at various time points after drug administration to determine the concentration of [Cys(Bzl)84] CD (81-92) using a validated analytical method (e.g., LC-MS/MS).
6. Safety and Toxicology:
-
Monitoring of animal weight, clinical signs of toxicity, and gross pathology at necropsy.
-
Histopathological analysis of major organs.
Conclusion and Future Directions
[Cys(Bzl)84] CD (81-92) represents a potential anti-HIV agent based on its rational design as a CD4-mimetic peptide. However, the absence of in vivo data is a major hurdle in its development pathway. The proposed in vivo validation study using a humanized mouse model would be a critical step to ascertain its therapeutic potential. Future research should focus on conducting these preclinical studies to generate the necessary efficacy, safety, and pharmacokinetic data. Furthermore, comparative studies against next-generation peptide-based entry inhibitors will be essential to position [Cys(Bzl)84] CD (81-92) within the evolving landscape of HIV therapeutics.
Safety Operating Guide
Essential Safety and Disposal Procedures for [Cys(Bzl)84] CD (81-92)
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized peptides such as [Cys(Bzl)84] CD (81-92) are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the essential disposal procedures for this peptide, based on established laboratory safety protocols for chemical waste management.
Quantitative Disposal Guidelines
| Parameter | Guideline | Citation |
| Waste Classification | Treat as laboratory chemical waste. | [1] |
| Aqueous Waste | Do not pour solutions down the sink. Collect in designated chemical waste containers. | [1][2] |
| Solid Waste | Seal all solid waste (e.g., contaminated vials, tips, and weighing paper) before disposal. | [1] |
| Contaminated PPE | Dispose of contaminated gloves, wipes, and other personal protective equipment in designated biohazard or chemical waste bags. | [1] |
| Incompatible Wastes | Do not mix with incompatible waste materials to avoid hazardous reactions. | [2] |
| Labeling | Clearly label all waste containers with the contents, date, and associated hazards. | [3] |
| Storage | Store waste in a secure, designated area away from general laboratory traffic and potential hazards. | [3] |
Experimental Protocol: Standard Disposal Procedure
The following step-by-step protocol outlines the standard procedure for the disposal of [Cys(Bzl)84] CD (81-92) in both solid and liquid forms. This protocol is based on general guidelines for handling peptide and chemical waste in a laboratory setting.
Materials:
-
Appropriately labeled chemical waste containers (for liquid and solid waste)
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves
-
Sealable biohazard or chemical waste bags
Procedure:
-
Wear Appropriate PPE: Before handling the peptide or its waste, ensure you are wearing safety goggles, a lab coat, and suitable gloves.[4]
-
Segregate Waste: At the point of generation, separate the waste into solid and liquid streams.[3]
-
Liquid Waste Disposal:
-
Solid Waste Disposal:
-
Contaminated Labware and PPE Disposal:
-
Dispose of contaminated gloves, wipes, and other disposable items in a clearly marked biohazard or chemical waste bag.[1]
-
-
Storage Pending Disposal:
-
Final Disposal:
-
Arrange for the collection and disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed professional waste disposal service.[3]
-
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of [Cys(Bzl)84] CD (81-92).
Caption: Disposal workflow for [Cys(Bzl)84] CD (81-92).
References
Essential Safety and Logistical Information for Handling [Cys(Bzl)84] CD (81-92)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of the acidic peptide [Cys(Bzl)84] CD (81-92). The information is compiled from safety data sheets of structurally related compounds and general laboratory safety protocols to ensure a comprehensive understanding of the necessary precautions.
Compound Identification and Properties
A summary of the key identifiers and physical/chemical properties of [Cys(Bzl)84] CD (81-92) is provided below.
| Property | Value |
| Synonyms | [Cys(Bzl)]84-CD4 Fragment 81-92[1] |
| CAS Registry Number | 123380-68-7[1] |
| Molecular Formula | C₆₉H₁₀₂N₁₄O₂₆S₁[1] |
| Molecular Weight | 1575.69 g/mol [1] |
| Appearance | Assumed to be a white, powder solid[2] |
| Odor | Assumed to be odorless[2] |
| Storage Conditions | -20 ± 5 °C[1] |
Personal Protective Equipment (PPE)
Standard laboratory PPE is required to minimize exposure and ensure personal safety.
| PPE Category | Specific Recommendations |
| Hand Protection | Handle with gloves inspected prior to use. Use proper glove removal technique to avoid skin contact.[3] |
| Eye/Face Protection | Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU).[3] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Under normal use conditions, no protective equipment is needed. If dust is generated, use a NIOSH-approved respirator.[2] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of the peptide and the safety of laboratory personnel.
Handling
-
Avoid contact with skin, eyes, and clothing.[2]
-
Avoid breathing vapors or mists.[2]
-
Do not ingest. If swallowed, seek immediate medical assistance.[2]
-
Wash hands thoroughly after handling.[2]
Storage
-
Keep in a dry, cool, and well-ventilated place.[2]
-
Keep container tightly closed.[2]
-
Store at -20 ± 5 °C.[1]
Emergency Procedures and First Aid
Immediate and appropriate responses to accidental exposure are essential.
| Exposure Route | First Aid Measures |
| Inhalation | Move person into fresh air. If not breathing, give artificial respiration.[2][3] |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[2][3] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[2] |
| Ingestion | Never give anything by mouth to an unconscious person. Rinse mouth with water.[3] Drink plenty of water. Call a physician immediately.[2] |
Disposal Plan
Dispose of [Cys(Bzl)84] CD (81-92) and contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Product: It is recommended to contact a licensed professional waste disposal service to dispose of this material.
-
Contaminated Packaging: Dispose of as unused product.
The entire process of packaging, storage, transport, treatment, and final disposal should be handled by a vetted chemical waste management company to ensure safety and compliance.[5]
Operational Workflow
The following diagram outlines the key steps for the safe handling and disposal of [Cys(Bzl)84] CD (81-92).
Caption: Workflow for Safe Handling and Disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
